APJ receptor agonist 5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C26H29N3O6 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
3-(2,6-dimethoxyphenyl)-2-(ethoxymethyl)-6-hydroxy-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-one |
InChI |
InChI=1S/C26H29N3O6/c1-4-35-16-21-27-24(30)22(25(31)28-14-13-18(15-28)17-9-6-5-7-10-17)26(32)29(21)23-19(33-2)11-8-12-20(23)34-3/h5-12,18,30H,4,13-16H2,1-3H3/t18-/m0/s1 |
InChIキー |
ALDWNVBPHVZZIQ-SFHVURJKSA-N |
異性体SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@@H](C3)C4=CC=CC=C4)O |
正規SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APJ Receptor Agonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of APJ (Apelin Receptor) Agonist 5, a potent and orally active agonist of the apelin receptor. The document details the signaling pathways activated by this compound, presents quantitative data from relevant studies, and outlines the experimental protocols used for its characterization.
Introduction to the Apelin Receptor (APJ)
The Apelin Receptor (APJ), also known as AGTRL-1, is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism.[1] Its endogenous ligands are a family of peptides called apelins, which are derived from a 77-amino acid precursor protein.[2] The apelin/APJ system is a key player in maintaining cardiovascular homeostasis and is considered a promising therapeutic target for conditions such as heart failure, pulmonary hypertension, and metabolic disorders.[1][3] APJ receptor agonists aim to replicate or enhance the beneficial effects of endogenous apelin peptides.[3]
APJ Receptor Agonist 5: A Potent Activator of the Apelin Receptor
This compound (also referred to as compound 3) is a potent and orally active agonist of the apelin receptor with an EC50 of 0.4 nM.[4] Preclinical studies have demonstrated its potential in improving cardiac function in rodent models of heart failure, highlighting its therapeutic promise.[4] Its mechanism of action is centered on the activation of the APJ receptor and the subsequent triggering of downstream intracellular signaling cascades.
Signaling Pathways Activated by APJ Receptor Agonists
Upon binding of an agonist like this compound, the APJ receptor undergoes a conformational change, leading to the activation of two primary signaling pathways: G protein-dependent pathways and β-arrestin-dependent pathways.
3.1. G Protein-Dependent Signaling
The APJ receptor primarily couples to the Gαi/o family of G proteins.[3][5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is a key mechanism for the pharmacological effects of many APJ agonists.[6] The G protein-dependent signaling cascade further activates downstream effectors such as:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolic regulation.[3][7] In the context of the cardiovascular system, activation of PI3K/Akt can lead to the phosphorylation of endothelial nitric oxide synthase (eNOS).[7][8]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[3][7]
-
Endothelial Nitric Oxide Synthase (eNOS): The activation of eNOS results in the production of nitric oxide (NO), a potent vasodilator that helps to lower blood pressure.[3][8]
Caption: G Protein-Dependent Signaling Pathway of APJ Receptor Agonists.
3.2. β-Arrestin-Dependent Signaling
In addition to G protein-mediated signaling, agonist binding to the APJ receptor can also promote the recruitment of β-arrestin.[3] This leads to receptor desensitization and internalization, which can modulate the duration and intensity of the signal.[7] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a second wave of signaling that is independent of G proteins.[3] This can include the activation of the ERK pathway, contributing to long-term cellular responses like angiogenesis and tissue repair.[3]
Caption: β-Arrestin-Dependent Signaling Pathway of APJ Receptor Agonists.
Quantitative Data for APJ Receptor Agonists
The potency and efficacy of various APJ receptor agonists have been quantified in a range of in vitro assays. The following table summarizes key quantitative data for this compound and other notable agonists.
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| This compound | Functional Assay | Not Specified | EC50 | 0.4 nM | [4] |
| BMS-986224 | Binding Assay | Not Specified | Kd | 0.3 nM | [9] |
| BMS-986224 | cAMP Inhibition | Human APJ | EC50 | 0.02 nM | [9] |
| Apelin-13 | cAMP Inhibition | Human APJ | EC50 | 0.37 nM | [2] |
| Azelaprag | cAMP Inhibition | Human APJ | EC50 | 0.32 nM | [2] |
| Elabela(19-32) | Gαi1 Activation | Not Specified | EC50 | 8.6 nM | [2] |
| Elabela(19-32) | β-arrestin-2 Recruitment | Not Specified | EC50 | 166 nM | [2] |
| ML233 | Functional Assay | Cell-based | EC50 | 3.7 µM | [5] |
Experimental Protocols
The characterization of APJ receptor agonists involves a suite of in vitro assays to determine their potency, efficacy, and signaling profile. Below are detailed methodologies for key experiments.
5.1. cAMP Inhibition Assay (TR-FRET)
This assay measures the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).
-
Objective: To quantify the Gαi-coupled signaling of an APJ receptor agonist.
-
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human APJ receptor are cultured in an appropriate medium (e.g., F12 nutrient mix with supplements).[5]
-
Cell Plating: Cells are seeded into 384-well or 1536-well plates and incubated to allow for adherence.
-
Compound Preparation: Test compounds are serially diluted to create a dose-response curve.
-
Assay Procedure:
-
Cells are stimulated with a mixture of the test compound and forskolin (to stimulate adenylyl cyclase and cAMP production).
-
Following incubation, cells are lysed.
-
A competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is performed. This involves adding a Europium (Eu)-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.
-
-
Data Analysis: The TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of cAMP production. The EC50 value is calculated from the dose-response curve.
-
5.2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Objective: To quantify the potential for β-arrestin-mediated signaling and receptor desensitization.
-
Methodology:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) co-expressing the APJ receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase in the DiscoveRx PathHunter assay) is used.
-
Cell Plating and Compound Addition: Similar to the cAMP assay, cells are plated and treated with a dilution series of the test compound.
-
Incubation: Cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added. The interaction between the receptor and β-arrestin brings the enzyme fragments together, forming an active enzyme that converts the substrate into a detectable signal (e.g., chemiluminescent).
-
Data Analysis: The signal is measured, and the EC50 for β-arrestin recruitment is determined.
-
5.3. Experimental Workflow for Screening APJ Agonists
The following diagram illustrates a typical workflow for the identification and characterization of novel APJ receptor agonists.
Caption: A typical experimental workflow for APJ agonist discovery.
Conclusion
This compound is a promising therapeutic candidate that exerts its effects through the potent activation of the apelin receptor. Its mechanism of action involves the modulation of both G protein-dependent and β-arrestin-dependent signaling pathways, leading to a cascade of downstream events that are beneficial for cardiovascular function. The detailed understanding of its pharmacology, facilitated by the experimental protocols outlined in this guide, is essential for its continued development and potential clinical application in the treatment of heart failure and other related disorders.
References
- 1. jicrcr.com [jicrcr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jicrcr.com [jicrcr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 7. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Potent Small-Molecule Agonists for the Apelin Receptor (APJ)
A Technical Guide for Researchers and Drug Development Professionals
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases.[1][2][3] Its endogenous ligands, the apelin peptides, have demonstrated beneficial effects in preclinical and clinical settings, including positive inotropic effects, vasodilation, and regulation of fluid homeostasis.[4][5][6] However, the short half-life of these peptides limits their therapeutic utility, driving the search for orally bioavailable, small-molecule agonists.[2][6][7] This guide provides an in-depth overview of the discovery, synthesis, and characterization of a representative class of small-molecule APJ receptor agonists.
Discovery of Novel APJ Receptor Agonists
The journey to identify non-peptidic APJ agonists has largely relied on high-throughput screening (HTS) of large compound libraries, followed by medicinal chemistry optimization.[1][2] One of the initial breakthroughs was the identification of a pyrazole-based agonist scaffold through focused screening.[3][8] This initial hit, compound 1 , exhibited modest potency but provided a critical starting point for structure-activity relationship (SAR) studies.[8]
Subsequent optimization efforts focused on modifying different regions of the pyrazole (B372694) scaffold, leading to significant improvements in potency and pharmacokinetic properties.[3][9][10] These efforts culminated in the discovery of potent and orally bioavailable compounds, such as compound 47 , with favorable agonist potency and metabolic stability.[9][10] Another successful approach involved the discovery of a hydroxypyridinone series of APJ agonists, leading to the identification of clinical candidate 14 , which demonstrated in vitro potency equivalent to the endogenous ligand apelin-13 (B560349) and excellent oral bioavailability.[7]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of representative small-molecule APJ receptor agonists from different chemical series.
Table 1: In Vitro Potency of Representative APJ Receptor Agonists
| Compound | Chemical Class | Calcium Mobilization EC50 (nM) | cAMP Inhibition EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | Binding Affinity (Ki or pKi) |
| Compound 1 | Pyrazole | 21,500 | - | - | 5,200 nM (Ki)[8] |
| Compound 22 | Pyrazole | 800 | 157 | - | 1,300 nM (Ki)[3][8] |
| Compound 47 | Pyrazole | 24 | 6.5 | - | - |
| CMF-019 | - | - | 0.1 | 224 | 8.58 (pKi, human)[4][11] |
| BMS-986224 | Hydroxypyridinone | - | 0.02 (human) | - | - |
| AM-8123 | Triazole | - | ~0.036 | ~0.035 | - |
| AMG 986 | Triazole | - | ~0.023 | ~0.025 | - |
Table 2: Pharmacokinetic Properties of a Representative Oral APJ Agonist (Compound 47)
| Species | Clearance (mL/min/kg) |
| Rat | ~20[9][10] |
Experimental Protocols
The characterization of novel APJ receptor agonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the APJ receptor.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Components: The assay mixture includes cell membranes, a radiolabeled ligand (e.g., 125I-apelin-13), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gαi-coupled APJ receptor.
-
Cell Culture: Cells expressing the APJ receptor are plated in multi-well plates.
-
Stimulation: The cells are pre-treated with forskolin (B1673556) (an adenylate cyclase activator) to stimulate cAMP production, followed by the addition of the test agonist at various concentrations.
-
Detection: The intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[12]
-
Data Analysis: The concentration-response curve is used to determine the EC50 value of the agonist.
β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to promote the interaction between the APJ receptor and β-arrestin, a key protein involved in receptor desensitization and signaling.
-
Assay Principle: This assay often utilizes technologies like PathHunter (DiscoveRx) or NanoBiT (Promega), where the receptor and β-arrestin are tagged with complementary enzyme fragments.[12]
-
Procedure: Cells co-expressing the tagged receptor and β-arrestin are treated with the agonist.
-
Detection: Agonist-induced receptor-β-arrestin interaction brings the enzyme fragments together, generating a detectable signal (e.g., chemiluminescence).[12]
-
Data Analysis: The EC50 for β-arrestin recruitment is determined from the dose-response curve.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon APJ receptor activation, which can occur through Gαq coupling.
-
Cell Loading: Cells expressing the APJ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Agonist Addition: The test agonist is added to the cells.
-
Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value is calculated from the concentration-response data.
Visualizing Key Processes
APJ Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon agonist binding to the APJ receptor.
Caption: APJ receptor signaling upon agonist binding.
Experimental Workflow for Agonist Discovery
The diagram below outlines a typical workflow for the discovery and characterization of novel APJ receptor agonists.
Caption: Workflow for APJ agonist discovery.
Representative Synthesis of a Pyrazole-Based APJ Agonist
The following diagram provides a generalized synthetic scheme for a pyrazole-based APJ receptor agonist, based on published methods.[3][8]
Caption: Generalized synthesis of a pyrazole agonist.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor | RTI [rti.org]
- 10. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 13. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Structure-Activity Relationship of a Novel APJ Receptor Agonist Series
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of APJ Receptor Agonism
The apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for a range of cardiovascular and metabolic diseases. Its endogenous peptide ligands, apelin and elabela, modulate critical physiological processes including cardiac contractility, blood pressure regulation, angiogenesis, and fluid homeostasis.[1] Agonism of the APJ receptor offers potential for treating heart failure, pulmonary arterial hypertension, and other conditions where the apelinergic system is downregulated.[2][3]
However, the therapeutic utility of the native apelin peptides is hampered by their poor metabolic stability and short plasma half-life, necessitating intravenous infusion.[2] This has driven extensive research into the discovery of non-peptidic, small-molecule agonists with favorable pharmacokinetic profiles suitable for chronic oral administration. This guide focuses on the core structure-activity relationship (SAR) of a potent hydroxypyrimidinone series of APJ agonists, culminating in the identification of highly active compounds for potential clinical development.
APJ Receptor Signaling Pathways
Upon agonist binding, the APJ receptor initiates signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.
-
G Protein Signaling: The APJ receptor primarily couples to the inhibitory Gαi subunit of the heterotrimeric G protein.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This Gαi-mediated pathway is largely responsible for the beneficial effects on cardiac contractility and vasodilation.[4]
-
β-Arrestin Signaling: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular tail, promoting the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization and internalization. Beyond this classical role, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades.
Understanding these distinct pathways is crucial for drug development, as "biased agonists" that preferentially activate one pathway over the other may offer improved therapeutic profiles by maximizing desired effects while minimizing adverse reactions.
Structure-Activity Relationship (SAR) of the Hydroxypyrimidinone Series
The discovery of potent, orally bioavailable APJ agonists from the hydroxypyrimidinone scaffold resulted from systematic optimization of a high-throughput screening (HTS) hit. The core structure consists of a central hydroxypyrimidinone ring with key substitution points at the N1, C2, and C5 positions. The optimization efforts focused on enhancing potency while improving metabolic stability and permeability.[3]
SAR Summary
The following table summarizes the key structure-activity relationships derived from modifications at different positions of the hydroxypyrimidinone core. Potency is represented by the half-maximal effective concentration (EC50) in cAMP inhibition assays.
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent (R) | hAPJ cAMP EC50 (nM) | Key Observations |
| Scaffold | Aryl | H | Carboxamide / Pyrroloamide | - | General structure for SAR exploration. |
| Lead Cpd | 2,6-Dimethoxyphenyl | H | Pyrrolidin-1-yl-carboxamide | Low nM | Potent but susceptible to metabolic demethylation of the aryl group.[3] |
| Analog A | 2,6-Dimethoxyphenyl | Pyrazole | Pyrrolidin-1-yl-carboxamide | Low nM | C2-pyrazole improves metabolic stability but decreases cell permeability due to increased polarity.[3] |
| Analog B | 2,6-Diethylphenyl | Pyrazole | Pyrrolidin-1-yl-carboxamide | Moderate nM | Replacing dimethoxy with diethyl at N1 improves permeability but may reduce potency.[3] |
| Agonist 5 (Cpd 21) | 2,6-Diethylphenyl | Pyrazole | Optimized Pyrroloamide | Sub-nM | Re-optimization of the C5-amide with the 2,6-diethylphenyl group restores high potency and maintains good permeability and metabolic stability. [3] |
Key SAR Insights
-
N1-Aryl Group: A 2,6-disubstituted aryl ring at the N1 position is critical for high potency. While the initial 2,6-dimethoxyphenyl group conferred excellent potency, it was a metabolic liability. Substitution with a 2,6-diethylphenyl group proved to be an effective strategy to block metabolism while maintaining the necessary steric bulk, ultimately improving the overall pharmacokinetic profile.[3]
-
C2-Substitution: Introduction of a polar group, such as a pyrazole ring , at the C2 position of the core was a key modification. This change successfully addressed the metabolic instability observed with earlier compounds. However, this increased polarity came at the cost of reduced cell permeability, a common challenge in drug design.[3]
-
C5-Amide Group: The pyrroloamide moiety at the C5 position plays a crucial role in binding and potency. The final optimization step involved fine-tuning this group in conjunction with the N1-diethylphenyl substituent. This co-optimization was essential to regain the potency that was partially lost when moving away from the dimethoxyphenyl group, leading to the identification of highly potent compounds like Agonist 5 (Compound 21).[3]
Experimental Protocols & Workflow
The characterization of the hydroxypyrimidinone series involved a standard cascade of in vitro assays to determine potency, selectivity, and mechanism of action.
cAMP Inhibition Assay (Gαi Pathway)
This functional assay measures the ability of a compound to activate the Gαi-coupled APJ receptor, resulting in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Line: A stable cell line, such as CHO-K1 or HEK293, expressing the human APJ receptor is used.
-
Principle: Cells are first stimulated with forskolin (B1673556) to elevate basal cAMP levels. Test compounds are then added. Agonist binding to the APJ receptor inhibits this forskolin-stimulated cAMP production.
-
Protocol Outline:
-
Cell Plating: Seed APJ-expressing cells into 384-well assay plates and incubate.
-
Compound Addition: Prepare serial dilutions of test compounds in assay buffer.
-
Stimulation: Add a fixed concentration of forskolin along with the test compounds to the cells. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and detect the remaining intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. The signal generated is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: A cell line engineered to express the APJ receptor and a β-arrestin fusion protein.
-
Principle: Enzyme Fragment Complementation (EFC) is a common technology used. The APJ receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which converts a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Cell Plating: Seed the engineered cells into 384-well assay plates.
-
Compound Addition: Add serial dilutions of test compounds to the wells.
-
Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate solution and incubate at room temperature to allow for signal development.
-
Data Analysis: Measure the luminescent signal using a plate reader. Plot the signal against compound concentration to determine the EC50 value for β-arrestin recruitment.
-
Conclusion
The systematic exploration of the hydroxypyrimidinone scaffold has successfully led to the discovery of potent, selective, and orally bioavailable small-molecule agonists of the APJ receptor. The structure-activity relationship studies revealed that balancing potency with metabolic stability and permeability was key to success. Specifically, the strategic introduction of a C2-pyrazole, replacement of the N1-dimethoxyphenyl with a diethylphenyl group, and co-optimization of the C5-pyrroloamide were critical modifications. The resulting compounds, exemplified by Agonist 5 (Compound 21), demonstrate sub-nanomolar potency and favorable drug-like properties, representing a significant advancement in the pursuit of novel oral therapies for heart failure and other cardiovascular diseases.
References
In Vitro Characterization of APJ Receptor Agonist BMS-986224: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of BMS-986224, a potent and selective small-molecule agonist of the Apelin Receptor (APJ). The data and protocols presented herein are essential for understanding the binding, signaling, and functional profile of this compound, positioning it as a significant tool for cardiovascular research and potential therapeutic development.
Core Data Presentation
The following tables summarize the quantitative data for the in vitro characterization of BMS-986224, often in comparison to the endogenous peptide agonist (Pyr¹)Apelin-13.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value (nM) | Species | Assay Type |
| BMS-986224 | Kd | 0.3 | Human | Radioligand Binding |
| BMS-986224 | Ki | 0.074 | Human | Radioligand Binding |
| (Pyr¹)Apelin-13 | Ki | 0.169 | Human | Radioligand Binding |
| BMS-986224 | Ki | 0.049 | Rat | Radioligand Binding |
| (Pyr¹)Apelin-13 | Ki | 0.064 | Rat | Radioligand Binding |
Table 2: Functional Potency and Efficacy
| Assay | Parameter | BMS-986224 (nM) | (Pyr¹)Apelin-13 (nM) | Cell Line |
| cAMP Inhibition | EC50 | 0.02 | 0.05 | HEK293 ZF |
| β-Arrestin Recruitment | EC50 | 0.25[1] | 0.36[1] | CHO-K1 |
| ERK Phosphorylation | EC50 | 0.13[1] | 0.11[1] | HEK293 ZF |
| Receptor Internalization | EC50 | 0.86[1] | 1.1[1] | HEK293 ZF |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by APJ receptor agonists and a typical experimental workflow for assessing β-arrestin recruitment.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for GPCR characterization.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the APJ receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: [¹²⁵I]-(Pyr¹)Apelin-13.
-
Test Compound: BMS-986224.
-
Non-specific Binding Control: High concentration of unlabeled (Pyr¹)Apelin-13.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the test compound (BMS-986224) at various concentrations, and the radioligand at a fixed concentration (near its Kd).
-
Initiate the binding reaction by adding cell membranes (typically 5-10 µg of protein per well).
-
For non-specific binding determination, a separate set of wells should contain the radioligand, membranes, and a high concentration of unlabeled (Pyr¹)Apelin-13.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay (HTRF)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin (B1673556), via the Gαi-coupled APJ receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human APJ receptor.
-
Stimulant: Forskolin.
-
Test Compound: BMS-986224.
-
cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Assay Buffer: As recommended by the kit manufacturer.
-
Apparatus: 384-well low-volume white plates, plate reader capable of HTRF.
Procedure:
-
Harvest and resuspend the cells in assay buffer.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the test compound (BMS-986224) at various concentrations.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production. The final concentration of forskolin should be around its EC₈₀.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of BMS-986224 to determine the EC₅₀ value.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in GPCR desensitization and signaling.
Materials:
-
Cells: CHO-K1 cell line stably co-expressing the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).
-
Test Compound: BMS-986224.
-
Control Agonist: (Pyr¹)Apelin-13.
-
Assay Medium: As recommended for the cell line.
-
Detection Reagents: PathHunter® detection reagent kit.
-
Apparatus: 384-well white, solid-bottom cell culture plates, luminometer.
Procedure:
-
Seed the engineered cells into a 384-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound (BMS-986224) and the control agonist.
-
Add the compounds to the respective wells and incubate at 37°C for 90 minutes.
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the response of the maximal concentration of the control agonist. Plot the percentage of activation against the log concentration of BMS-986224 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway downstream of APJ receptor activation by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells: HEK293 cells expressing the APJ receptor.
-
Test Compound: BMS-986224.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Apparatus: SDS-PAGE equipment, Western blotting system, imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight before the experiment.
-
Treat the cells with various concentrations of BMS-986224 for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for total ERK as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal. Plot the fold change in phosphorylation over baseline against the log concentration of BMS-986224 to determine the EC₅₀.
References
In Vivo Effects of Novel APJ Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands have emerged as a critical system in cardiovascular homeostasis and a promising therapeutic target for conditions like heart failure and metabolic disorders. The short half-life of endogenous apelin peptides has spurred the development of novel, more drug-like small-molecule and peptide agonists. This guide provides an in-depth overview of the in vivo effects of these next-generation APJ agonists, detailing their physiological impact, the experimental protocols used for their evaluation, and the underlying signaling mechanisms.
Overview of Novel APJ Agonists
A new wave of orally bioavailable and long-acting APJ agonists is under investigation, designed to harness the therapeutic benefits of this pathway. These molecules aim to replicate and improve upon the effects of the endogenous ligand, (Pyr1)apelin-13, which include increasing cardiac contractility and promoting vasodilation.[1][2] Key examples of these novel agonists include small molecules like AMG 986, BMS-986224, and PSTC1201, as well as biased agonists engineered to selectively activate specific downstream signaling pathways.[1][3][4][5]
In Vivo Cardiovascular Effects
Acute and chronic administration of novel APJ agonists has demonstrated significant cardiovascular benefits in various preclinical models of heart failure and hypertension. These agonists generally improve cardiac function and reduce vascular resistance.
Hemodynamic and Cardiac Function
Studies in rodent and canine models of heart failure show that novel APJ agonists can produce a sustained increase in cardiac output and stroke volume, often without significantly altering heart rate.[6][7] This profile distinguishes them from traditional inotropes like dobutamine.[6][7] For instance, acute infusion of small-molecule agonists increased systolic function and reduced systemic vascular resistance in rat models of impaired cardiac function.[3][8] In patients with heart failure, the novel agonist AMG 986 showed numerical increases in left ventricular ejection fraction and stroke volume compared to placebo.[9]
Table 1: Summary of In Vivo Cardiovascular Effects of Novel APJ Agonists
| Parameter | Agonist(s) | Model | Effect | Citation(s) |
| Cardiac Output | BMS-986224 | Anesthetized Rats | ▲ 10-15% increase | [6][7] |
| Apelin | CHF Patients & Controls | ▲ Increased | [10] | |
| Stroke Volume | BMS-986224 | Renal Hypertensive Rat | ▲ Increased to levels of healthy animals | [6] |
| Systemic Vascular Resistance | AM-8123 / AMG 986 | Rat Models | ▼ Reduced | [3][8] |
| Mean Arterial Pressure | Apelin | CHF Patients & Controls | ▼ Lowered | [10] |
| Myocardial Collagen Content | AM-8123 | Rat Myocardial Infarction | ▼ Reduced (similar to losartan) | [3][8] |
| Diastolic Function | AM-8123 | Rat Myocardial Infarction | ▲ Improved | [3][8] |
| Forearm Blood Flow | MM07 (Biased Agonist) | Healthy Humans | ▲ Increased (reproducible) | [5] |
Note: ▲ indicates an increase, ▼ indicates a decrease.
In Vivo Metabolic Effects
Beyond the cardiovascular system, APJ activation plays a role in energy and muscle metabolism. This has led to the exploration of novel APJ agonists for treating obesity and diabetes, particularly in combination with other therapies.
Body Composition and Glycemic Control
In diet-induced obesity (DIO) mouse models, the novel oral APJ agonist PSTC1201, when combined with the GLP-1 receptor agonist semaglutide (B3030467), led to greater weight loss than semaglutide alone.[4] Crucially, this combination therapy also improved body composition by preserving lean body mass while reducing fat mass.[4] Furthermore, APJ agonists have shown the potential to improve glycemic control, with preclinical data demonstrating reductions in HbA1c and improved glucose tolerance.[11]
Table 2: Summary of In Vivo Metabolic and Muscle Function Effects
| Parameter | Agonist(s) | Model | Effect | Citation(s) |
| Body Weight | PSTC1201 + Semaglutide | DIO Mice | ▼ 37% reduction (vs. 11% with semaglutide alone) | [4] |
| Lean Body Mass | PSTC1201 + Semaglutide | DIO Mice | ▲ Improved body composition (preserved lean mass) | [4] |
| Muscle Function (Wire Hang) | PSTC1201 + Semaglutide | DIO Mice | ▲ Almost restored to lean control levels | [4] |
| Glycemic Control | APJ Agonist Monotherapy | Mouse Models | ▲ Improved glucose tolerance by 25% | [11] |
| Fasting Blood Glucose | PSTC1201 + Semaglutide | DIO Mice | ▼ Improved | [4] |
Note: ▲ indicates an increase/improvement, ▼ indicates a decrease/improvement.
APJ Receptor Signaling Pathways
The APJ receptor signals through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway. Novel agonists are often characterized by their ability to modulate these pathways.
-
G-protein Signaling (Gαi): Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][12] This pathway is linked to the beneficial effects of APJ agonism, including vasodilation and increased cardiac contractility.[12][13] Downstream effects include the phosphorylation of kinases like ERK and Akt.[1][3]
-
β-arrestin Signaling: Ligand binding also promotes the recruitment of β-arrestin to the APJ receptor, which mediates receptor internalization and can initiate separate signaling cascades.[1][3][12] Interestingly, mechanical stretch can also activate APJ in a G-protein-independent manner that is dependent on β-arrestin, which has been linked to pathological cardiac hypertrophy.[14] This has led to the development of "biased" agonists, such as MM07 and WN561, that preferentially activate the G-protein pathway to maximize therapeutic effects while minimizing potential adverse signaling.[5][13]
Caption: APJ receptor signaling via G-protein and β-arrestin pathways.
Experimental Protocols and Methodologies
The in vivo evaluation of novel APJ agonists involves a range of well-established animal models and experimental techniques designed to assess cardiovascular and metabolic function.
Animal Models
-
Renal Hypertensive Rat (RHR): This model is used to assess the chronic effects of APJ agonists on cardiac hypertrophy and decreased cardiac output. It is induced by surgically constricting one renal artery, leading to hypertension and subsequent cardiac remodeling.[6]
-
Myocardial Infarction (MI) Rat Model: This model is created by permanently ligating a coronary artery to induce an MI. It is used to study the effects of chronic drug administration on post-infarction remodeling, including changes in myocardial collagen content and diastolic function.[3]
-
Anesthetized Instrumented Rats: Used for acute studies to measure real-time hemodynamic responses to intravenous drug infusion, such as changes in cardiac output and systemic vascular resistance, without the confounding influence of conscious reflexes.[6][7]
-
Diet-Induced Obesity (DIO) Mice: These mice are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions. They are the standard model for evaluating therapies aimed at treating obesity and type 2 diabetes.[4]
Key Experimental Procedures
-
Drug Administration:
-
Acute Studies: Typically involve short-term intravenous (IV) infusion of the agonist in anesthetized, instrumented animals to precisely control dosage and measure immediate hemodynamic effects.[3][6][7]
-
Chronic Studies: Involve longer-term administration via oral gavage, subcutaneous injection, or inclusion in drinking water to assess sustained effects on cardiac remodeling, body composition, and metabolic parameters.[3][4][6]
-
-
Cardiovascular Assessment:
-
Echocardiography: Non-invasive ultrasound is used in chronic studies to serially measure cardiac dimensions, left ventricular ejection fraction (LVEF), stroke volume, and cardiac output.[6][12]
-
Hemodynamic Monitoring: In acute studies, catheters are placed in arteries and ventricles to directly measure blood pressure, heart rate, and cardiac output.[6]
-
-
Metabolic and Functional Assessment:
-
Body Composition Analysis: Techniques like EchoMRI are used to quantify fat mass and lean mass in conscious animals.[4]
-
Muscle Function Tests: The wire hang test measures muscle strength and endurance, providing a functional readout of changes in muscle health.[4]
-
Biochemical Analysis: Blood samples are collected to measure fasting glucose, insulin, HbA1c, and lipid profiles.[4][11]
-
-
Molecular Analysis:
-
Western Blotting: Following chronic treatment, heart tissue may be harvested to measure the phosphorylation levels of key signaling proteins like ERK and AKT to confirm target engagement and pathway activation.[3]
-
Caption: A typical experimental workflow for in vivo APJ agonist studies.
Conclusion and Future Directions
Novel APJ receptor agonists represent a highly promising new class of therapeutics with pleiotropic effects on the cardiovascular and metabolic systems. Small-molecule agonists have demonstrated the ability to improve cardiac function in preclinical models of heart failure and have now advanced into human clinical trials.[3][9] Concurrently, the discovery that APJ agonism can preserve muscle mass while enhancing weight loss opens exciting possibilities for combination therapies for obesity and diabetes.[4]
Future research will focus on further elucidating the distinct roles of G-protein versus β-arrestin signaling in vivo and developing next-generation biased agonists to optimize this therapeutic profile.[1][13] Translating the robust preclinical benefits observed into safe and effective treatments for patients with heart failure and metabolic disease remains the ultimate goal.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Human Study of AMG 986, a Novel Apelin Receptor Agonist, in Healthy Subjects and Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heart.bmj.com [heart.bmj.com]
- 11. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Harnessing the power of structure‐based design: A new lease on life for cardiovascular drug development with apelin receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
An In-depth Technical Guide to APJ Receptor Agonist Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways activated by apelin receptor (APJ) agonists. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with APJ receptor signaling.
Introduction to APJ Receptor Signaling
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, primarily apelin and Elabela, form a critical signaling system involved in a wide range of physiological processes.[1] This system is a key regulator of cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[2] Consequently, the APJ receptor has emerged as a promising therapeutic target for various conditions, including heart failure, hypertension, and metabolic disorders.[1]
Activation of the APJ receptor by an agonist initiates a cascade of intracellular events that can be broadly categorized into two main branches: G-protein-dependent signaling and β-arrestin-dependent signaling.[3] The balance between these pathways, often referred to as biased agonism, is a crucial factor in determining the ultimate physiological response to a specific agonist and is a key consideration in the development of novel therapeutics.[4]
Core Signaling Pathways of APJ Receptor Agonists
APJ receptor agonists trigger distinct downstream signaling cascades that mediate their diverse physiological effects. These pathways are primarily initiated through the coupling of the receptor to heterotrimeric G-proteins or through the recruitment of β-arrestin proteins.
G-Protein-Dependent Signaling
Upon agonist binding, the APJ receptor couples to inhibitory G-proteins, primarily of the Gαi/o family.[5] This interaction leads to the dissociation of the Gα and Gβγ subunits, both of which can activate downstream effector molecules.
The primary G-protein-mediated signaling pathways include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation: The Gβγ subunits can activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as protein kinase B), leading to its phosphorylation and activation. Activated Akt plays a crucial role in cell survival, proliferation, and metabolism.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation: APJ receptor activation can lead to the phosphorylation and activation of ERK1/2, a key component of the MAPK pathway.[7] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The G-protein-mediated activation often involves protein kinase C (PKC).[2] The ERK pathway is central to the regulation of cell proliferation, differentiation, and survival.
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, APJ activation leads to the phosphorylation and activation of eNOS, resulting in the production of nitric oxide (NO).[8] This is a critical mechanism for apelin-induced vasodilation and is often mediated through the PI3K/Akt pathway.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. atsjournals.org [atsjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Elabela-Apelin Receptor Signaling Pathway is Functional in Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individual phosphorylation sites at the C-terminus of the apelin receptor play different roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of APJ Receptor Agonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a representative small-molecule apelin receptor (APJ) agonist, referred to herein as "APJ Receptor Agonist 5." This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of the apelinergic system and the development of novel therapeutics targeting this pathway. The information presented is a synthesis of preclinical and clinical data from publicly available studies on compounds such as BMS-986224 and AMG 986, which serve as surrogates for "this compound."
Introduction to the Apelin Receptor (APJ)
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, form a critical signaling system involved in a wide array of physiological processes. This system is a key regulator of cardiovascular function, including heart contractility and blood pressure, and also plays significant roles in fluid homeostasis, angiogenesis, and glucose metabolism. Given its therapeutic potential, particularly in cardiovascular diseases like heart failure, the development of potent and selective small-molecule APJ agonists with favorable pharmacokinetic profiles has been a major focus of drug discovery efforts. These synthetic agonists aim to overcome the limitations of endogenous peptides, which have very short half-lives.
Pharmacodynamics of this compound
The pharmacodynamic profile of an APJ agonist is defined by its ability to bind to the APJ receptor and elicit a functional response. This is typically characterized through a series of in vitro assays that measure receptor binding affinity and downstream signaling events.
In Vitro Potency and Signaling Profile
This compound is a potent and selective agonist of the apelin receptor. Its binding affinity and functional potency have been characterized in various in vitro assays, demonstrating its ability to effectively engage the receptor and initiate downstream signaling cascades. The data presented in Table 1 summarizes the in vitro pharmacodynamic properties of representative small-molecule APJ agonists.
Table 1: In Vitro Pharmacodynamic Profile of Small-Molecule APJ Receptor Agonists
| Parameter | BMS-986224 | AMG 986 | (Pyr1)apelin-13 (Endogenous Ligand) | Reference |
| Receptor Binding Affinity | ||||
| Kd (nmol/L), Human APJ | 0.3 | N/A | N/A | [1][2][3] |
| Functional Activity | ||||
| cAMP Inhibition EC50 (nmol/L), Human APJ | 0.02 ± 0.02 | N/A | 0.05 ± 0.07 | [1] |
| β-Arrestin Recruitment EC50 (log), Human APJ | N/A | -9.61 ± 0.13 | -8.96 ± 0.03 | [4] |
| GTPγS Binding EC50 (log), Human APJ | N/A | -9.54 ± 0.03 | -8.10 ± 0.05 | [5] |
N/A: Data not available in the reviewed sources.
APJ Receptor Signaling Pathways
Upon agonist binding, the APJ receptor primarily couples to the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, APJ activation stimulates the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling. Key downstream pathways activated by APJ agonists include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are crucial for cell survival, proliferation, and angiogenesis.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Unlike endogenous peptides, small-molecule agonists are designed for improved stability and oral bioavailability.
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies in preclinical species and humans have demonstrated that small-molecule APJ agonists can be orally bioavailable with half-lives suitable for chronic dosing. Table 2 summarizes key pharmacokinetic parameters for representative compounds.
Table 2: Pharmacokinetic Parameters of Small-Molecule APJ Receptor Agonists
| Parameter | Species | Dose | Route | Cmax (ng/mL) | tmax (h) | AUC∞ (h*ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| BMS-986224 | Rat | 0.1 mg/kg BID | Oral | 205 ± 11 | N/A | N/A | N/A | N/A | [2] |
| Rat | 1 mg/kg BID | Oral | 2095 ± 161 | N/A | N/A | N/A | N/A | [2] | |
| AMG 986 | Human | 200 mg | Oral | 15,800 ± 3640 | 1.0 (1.0-2.0) | 88,700 ± 22,900 | 15.1 ± 3.2 | 40-80 | [6] |
| Human | 400 mg | Oral | 21,000 ± 7300 | 1.0 (0.5-1.0) | 105,000 ± 44,900 | 17.6 ± 3.8 | 40-80 | [6] |
Data are presented as mean ± SD or median (range). N/A: Data not available in the reviewed sources.
In Vivo Pharmacodynamics
The in vivo pharmacodynamic effects of this compound are consistent with its mechanism of action. In preclinical models of cardiovascular disease, administration of these agonists has been shown to produce beneficial hemodynamic effects. For instance, short-term infusion of BMS-986224 in anesthetized rats resulted in a 10-15% increase in cardiac output without significantly affecting heart rate.[1] Chronic oral administration in a rat model of cardiac hypertrophy and decreased cardiac output led to sustained increases in stroke volume and cardiac output.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide outlines of standard protocols for key in vitro assays used to characterize APJ receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for the APJ receptor.
Detailed Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human APJ receptor are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a storage buffer. Protein concentration is determined.
-
Binding Assay: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-Apelin-13) and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Detailed Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human APJ receptor are cultured and seeded into 384-well assay plates.
-
Compound Addition: The cells are incubated with varying concentrations of the test agonist in the presence of forskolin, an adenylyl cyclase activator.
-
Incubation: The plate is incubated for approximately 30 minutes at room temperature to allow for the modulation of cAMP production.
-
Detection: The cells are lysed, and cAMP levels are quantified using a detection kit, often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a europium-labeled anti-cAMP antibody and a ULight-labeled cAMP analog are used.
-
Data Analysis: The signal is read on a plate reader, and the results are used to plot a dose-response curve to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP production.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.
Detailed Methodology:
-
Cell Line: An engineered cell line (e.g., HEK293T) is used, which co-expresses the APJ receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).
-
Assay Principle: Agonist-induced activation of the APJ-PK receptor causes the recruitment of β-arrestin-EA. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme.
-
Procedure: The engineered cells are plated and incubated with varying concentrations of the test agonist.
-
Detection: After incubation (typically 60-90 minutes), a chemiluminescent substrate is added. The active, complemented enzyme hydrolyzes the substrate, generating a light signal that is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The luminescent signal is measured, and a dose-response curve is generated to determine the EC50 for β-arrestin recruitment.
Conclusion
This compound, exemplified by compounds like BMS-986224 and AMG 986, represents a promising class of orally bioavailable small molecules that potently and selectively activate the apelin receptor. Their pharmacodynamic profile is characterized by high-affinity binding and robust activation of canonical Gαi and β-arrestin signaling pathways. The favorable pharmacokinetic properties, including oral bioavailability and extended half-life compared to endogenous peptides, support their potential for chronic therapeutic use. The data and protocols presented in this guide provide a foundational resource for the continued research and development of APJ agonists for cardiovascular and other metabolic diseases.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I, Open-label, Single-Dose Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of AMG 986 in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of APJ Receptor Agonists in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor, and its endogenous ligands, apelin and Elabela, have emerged as a promising therapeutic target for a range of cardiovascular diseases. Activation of the APJ signaling pathway exerts a plethora of beneficial effects on the cardiovascular system, including positive inotropic actions, vasodilation, and anti-remodeling properties. This technical guide provides an in-depth overview of the therapeutic potential of APJ receptor agonists, focusing on quantitative data from preclinical and clinical studies, detailed experimental protocols, and key signaling pathways.
Core Concepts: The APJ System in Cardiovascular Regulation
The APJ receptor is expressed in various cardiovascular tissues, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells. Its activation by endogenous peptide ligands, primarily apelin-13 (B560349) and Elabela, triggers downstream signaling cascades that play a crucial role in cardiovascular homeostasis.[1][2] Dysregulation of the apelin/Elabela-APJ system has been implicated in the pathophysiology of heart failure, hypertension, and atherosclerosis.[3]
Endogenous Ligands: Apelin and Elabela
-
Apelin: Produced as a 77-amino acid prepropeptide, apelin is cleaved into several active fragments, with [Pyr1]apelin-13 being one of the most potent and predominant isoforms in the cardiovascular system.[2]
-
Elabela (ELA)/Toddler/Apela: A more recently discovered 32-amino acid peptide ligand for the APJ receptor, Elabela plays a critical role in cardiac development and has been shown to have cardioprotective effects in adult models of cardiovascular disease.[4][5][6]
Therapeutic Potential in Cardiovascular Disease
APJ receptor agonism has demonstrated significant therapeutic potential in various cardiovascular conditions:
-
Heart Failure: APJ agonists enhance cardiac contractility and increase cardiac output, making them attractive candidates for the treatment of heart failure.[7][8] Clinical studies have shown that systemic infusions of apelin increase the cardiac index and reduce peripheral vascular resistance in patients with chronic heart failure.[9][10][11] Preclinical studies with small-molecule agonists like BMS-986224 have demonstrated sustained improvements in cardiac output in animal models of heart failure.[7][8]
-
Hypertension: The vasodilatory effects of APJ activation, mediated in part by nitric oxide, contribute to a reduction in blood pressure.[2][12]
-
Ischemic Heart Disease: The apelin-APJ system has been shown to have protective effects against myocardial ischemia-reperfusion injury and to promote angiogenesis.[13]
-
Pulmonary Arterial Hypertension (PAH): Downregulation of the apelin system has been observed in PAH, and administration of Elabela has been shown to attenuate the severity of cardiopulmonary remodeling and dysfunction in animal models of PAH.[4][5]
Quantitative Data on APJ Receptor Agonists
The following tables summarize key quantitative data from preclinical and clinical studies on the cardiovascular effects of various APJ receptor agonists.
Table 1: Preclinical Efficacy of APJ Receptor Agonists
| Agonist | Animal Model | Key Findings | Reference |
| Apelin-12 | Mouse | Intraperitoneal injection (300µg/kg) decreased left ventricular end-diastolic area and increased heart rate. Chronic infusion (2mg/kg/day) increased velocity of circumferential shortening and cardiac output. | [14] |
| Elabela | Rat | Increased cardiac contractility, ejection fraction, and cardiac output; elicited vasodilation. | [4][5] |
| BMS-986224 | Rat (Renal Hypertensive) | Oral administration increased stroke volume and cardiac output to levels seen in healthy animals. | [7][8] |
| AMG 986 | Rat (impaired metabolic function) | Acute infusion increased cardiac reserve during dobutamine (B195870) challenge. | [15] |
Table 2: Clinical Efficacy of APJ Receptor Agonists
| Agonist | Patient Population | Key Findings | Reference |
| (Pyr1)apelin-13 | Healthy Volunteers & Chronic Heart Failure Patients | Systemic infusion (30-300 nmol/min) increased cardiac index and lowered mean arterial pressure and peripheral vascular resistance. Prolonged 6-hour infusion caused a sustained increase in cardiac index and left ventricular ejection fraction in heart failure patients. | [9][10][16] |
| Apelin-36 | Patients undergoing diagnostic coronary angiography | Intracoronary bolus (200 nmol) increased coronary blood flow and the maximum rate of rise in left ventricular pressure. | [10][11] |
| AMG 986 | Healthy Subjects & Heart Failure Patients | Numerical increases in percent changes from baseline in left ventricular ejection fraction and stroke volume in heart failure with reduced ejection fraction patients. | [17] |
Signaling Pathways of the APJ Receptor
Activation of the APJ receptor initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize APJ receptor agonists.
Radioligand Binding Assay
This protocol is for determining the binding affinity of ligands to the APJ receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably or transiently expressing the human APJ receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.3) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]
-
Wash the membrane pellet and resuspend in a storage buffer. Determine protein concentration (e.g., BCA assay).[18]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (e.g., 20 µg of protein per well).
-
Add a fixed concentration of radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]-Apelin-13).[18]
-
Add varying concentrations of the unlabeled competitor ligand.
-
For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM Apelin-13).[18]
-
Incubate at 30°C for 2 hours with gentle agitation.[18]
-
-
Filtration and Detection:
Functional Assays: cAMP Inhibition and β-Arrestin Recruitment
These assays are crucial for determining the functional activity and potential signaling bias of APJ agonists.
a) cAMP Inhibition Assay:
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gαi coupling.
Methodology:
-
Culture cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with forskolin (B1673556) (to induce cAMP production) and varying concentrations of the APJ agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
b) β-Arrestin Recruitment Assay:
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G-protein-independent signaling.
Methodology (using Enzyme Fragment Complementation, e.g., PathHunter):
-
Use a cell line engineered to co-express the APJ receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[19][20]
-
Plate the cells in a suitable microplate.
-
Add varying concentrations of the test agonist.
-
Upon agonist-induced receptor activation, β-arrestin-EA is recruited to APJ-PK, leading to the complementation of the enzyme fragments and the formation of a functional β-galactosidase.[19][20]
-
Add a chemiluminescent substrate and measure the resulting signal, which is proportional to the extent of β-arrestin recruitment.[19][20]
Assessment of Cardiac Contractility in Mice
This protocol outlines a method for measuring the inotropic effects of APJ agonists in vivo.
Methodology:
-
Animal Model: Use a suitable mouse model (e.g., wild-type or a model of heart failure).
-
Catheterization: Anesthetize the mouse and insert a pressure-volume catheter (e.g., Millar catheter) into the left ventricle via the carotid artery to measure intraventricular pressure and volume.[21]
-
Baseline Measurement: Record baseline hemodynamic parameters, including heart rate, left ventricular systolic pressure (LVSP), and the maximum rate of pressure rise (dP/dtmax) and fall (dP/dtmin).[21]
-
Agonist Administration: Administer the APJ agonist via intravenous or intraperitoneal injection.
-
Post-Administration Measurement: Continuously record hemodynamic parameters to assess the changes in cardiac contractility induced by the agonist.
-
Data Analysis: Analyze the changes in dP/dtmax, a key indicator of myocardial contractility.
Measurement of Vascular Reactivity
This protocol is used to assess the vasodilatory or vasoconstrictive effects of APJ agonists on isolated blood vessels.
Methodology:
-
Vessel Preparation: Isolate aortic rings from mice or rats and mount them in a wire myograph system containing Krebs solution.[22]
-
Equilibration: Allow the vessels to equilibrate under a standardized tension.
-
Pre-contraction: Induce a stable contraction using a vasoconstrictor (e.g., phenylephrine (B352888) or high K+).[22]
-
Agonist Application: Add cumulative concentrations of the APJ agonist to the bath and record the changes in isometric tension.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction tension.
Conclusion and Future Directions
The APJ receptor and its agonists represent a highly promising avenue for the development of novel therapeutics for cardiovascular diseases. The compelling preclinical and early clinical data underscore the potential of this system to address the unmet needs in the management of heart failure and other cardiovascular conditions. Future research should focus on the development of orally bioavailable small-molecule agonists with optimized pharmacokinetic and pharmacodynamic profiles, as well as on large-scale clinical trials to definitively establish their safety and efficacy in diverse patient populations. The detailed experimental protocols provided in this guide are intended to facilitate further research and drug development efforts in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 16. Sustained cardiovascular actions of APJ agonism during renin-angiotensin system activation and in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A First-in-Human Study of AMG 986, a Novel Apelin Receptor Agonist, in Healthy Subjects and Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. academic.oup.com [academic.oup.com]
The APJ Receptor: A Pivotal Hub in Metabolic Regulation and a Therapeutic Target for Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged from its initial characterization as an orphan receptor to a key player in cardiovascular and metabolic homeostasis.[1][2] Initially identified for its role in blood pressure regulation and cardiac contractility, a growing body of evidence now firmly establishes the APJ receptor and its endogenous ligands, apelin and Elabela, as critical regulators of glucose metabolism, lipid homeostasis, and energy expenditure.[2][3][4][5] This guide provides a comprehensive technical overview of the APJ receptor's role in metabolic disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.
The Apelin/APJ Signaling Axis
The APJ receptor, encoded by the APLNR gene, shares structural homology with the angiotensin II type 1 receptor but does not bind angiotensin II.[1][6] Its primary endogenous ligand, apelin, is derived from a 77-amino acid prepropeptide that is cleaved into several active isoforms, such as apelin-36, apelin-17, and apelin-13.[5] A pyroglutamylated form of apelin-13, [Pyr¹]-apelin-13, is particularly stable and potent, making it widely used in experimental studies.[7]
Activation of the APJ receptor initiates two major downstream signaling cascades: the canonical G-protein dependent pathway and the β-arrestin pathway.[1][8]
-
G-Protein Dependent Signaling: The APJ receptor primarily couples to the inhibitory G-protein subunit, Gαi.[9][10] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Downstream of Gαi activation, the APJ receptor stimulates key metabolic signaling nodes, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the 5' AMP-activated protein kinase (AMPK) pathway.[3][9][11] These pathways are fundamental to cellular processes like glucose uptake, cell survival, and fatty acid oxidation.[3][6][11]
-
β-Arrestin Dependent Signaling: Upon sustained activation, the APJ receptor is phosphorylated, leading to the recruitment of β-arrestins.[1][8] This interaction mediates receptor desensitization and internalization but also initiates distinct, G-protein-independent signaling cascades.[1][12] Interestingly, studies using mutant mice unable to recruit β-arrestins suggest that this pathway contributes to diet-induced metabolic dysfunction, while G-protein signaling appears to mediate the beneficial metabolic effects.[12][13][14]
Role in Glucose Homeostasis and Insulin (B600854) Sensitivity
The Apelin/APJ system is a pivotal regulator of glucose metabolism.[1][3][4] Activation of APJ signaling enhances glucose uptake and utilization in key metabolic tissues, including skeletal muscle and adipose tissue.[1][3] This effect is largely mediated by the activation of AMPK and PI3K/Akt pathways, which converge to promote the translocation of the glucose transporter GLUT4 to the cell surface.[1][3][9]
Numerous preclinical studies have demonstrated that administration of apelin or APJ agonists improves glucose tolerance and enhances insulin sensitivity, particularly in models of obesity and type 2 diabetes.[3][9][12] Conversely, apelin-knockout mice exhibit exacerbated insulin resistance, especially when challenged with a high-fat diet.[3][9]
| Model / Condition | Intervention | Key Metabolic Outcomes | Reference |
| High-Fat Diet (HFD) Mice | APJ I107A mutant (loss of β-arrestin signaling) | Lower body weight, lower blood insulin, improved glucose and insulin tolerance vs. WT on HFD. | [12] |
| Apelin Knockout (APKO) Mice | Chronic [Pyr¹]-apelin-13 infusion (4 weeks) | Reversed the insulin-resistant phenotype; improved glucose and insulin tolerance. | [9] |
| Goto-Kakizaki (GK) Rats on HFD | Apelin-13 treatment (200 µg/kg/d for 4 weeks) | Decreased fasting plasma glucose, fasting insulin, and HOMA-IR. Increased myocardial GLUT4 expression. | [15] |
| Mouse Models of Diabetic Obesity | APJ agonist monotherapy | Reduced HbA1c to levels comparable to lean controls; improved glucose tolerance by 25%. | [16] |
| Obese and Insulin-Resistant Mice | Acute intravenous apelin infusion | Improved glucose tolerance and insulin sensitivity. | [12] |
Role in Lipid Metabolism and Adiposity
The APJ receptor plays a multifaceted role in lipid metabolism and the regulation of body adiposity. Apelin and APJ are co-expressed in adipocytes, suggesting an autocrine/paracrine function.[17] Studies show that apelin signaling can inhibit the differentiation of pre-adipocytes (adipogenesis) and reduce fat breakdown (lipolysis) in mature adipocytes.[17] Furthermore, chronic apelin treatment has been shown to increase fatty acid oxidation in skeletal muscle, a process driven by AMPK activation.[18]
Animal models provide compelling evidence for the role of APJ in controlling fat mass. Transgenic mice over-expressing apelin are resistant to diet-induced obesity, while apelin-deficient mice display increased adiposity.[3] Treatment with apelin reduces fat mass in obese mice, an effect linked to increased energy expenditure.[18][19]
| Model / Condition | Intervention | Key Adiposity & Lipid Outcomes | Reference |
| Lean C57BL/6 Mice | Apelin-13 treatment (0.1 µmol/kg/d for 14 days) | Decreased white adipose tissue weight; decreased serum triglycerides and insulin. | [19][20] |
| HFD-induced Obese Mice | Apelin-13 treatment | Decreased body adiposity; decreased serum triglycerides and insulin. | [19] |
| Apelin Knockout (APKO) Mice | Standard Diet | Increased adiposity and elevated circulating free fatty acids. | [3] |
| Apelin-overexpressing (Tg-apelin) Mice | High-Fat Diet | Resistant to obesity; increased fatty acid oxidation in muscle. | [3][18] |
| APJ I107A mutant Mice | High-Fat Diet | Affected fat composition and expression of lipid metabolism-related genes in adipose tissue. | [12] |
Role in Energy Expenditure
Beyond its direct effects on glucose and lipid handling, the Apelin/APJ system influences whole-body energy expenditure. Apelin treatment in mice has been shown to increase the expression of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT) and UCP3 in skeletal muscle.[19][20] UCP1 is a key mediator of non-shivering thermogenesis, a process that dissipates energy as heat. Consistent with these findings, apelin administration can increase both body temperature and oxygen consumption, indicating a rise in metabolic rate.[18][19] This thermogenic effect, combined with increased mitochondrial biogenesis in skeletal muscle, contributes to the resistance to obesity observed in some models.[18]
Experimental Protocols
Investigating the role of the APJ receptor in metabolism involves a range of in vitro, in vivo, and ex vivo techniques.
In Vitro Assays
-
cAMP Inhibition Assay: Used to confirm APJ activation through the Gαi pathway. Cells expressing the APJ receptor are stimulated with an agonist (e.g., apelin-13) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). A potent agonist will inhibit forskolin-induced cAMP production, which can be measured using kits like LANCE Ultra cAMP (PerkinElmer).[12][21]
-
β-Arrestin Recruitment Assay: Measures the interaction between the activated APJ receptor and β-arrestin. This is often done using Bioluminescence Resonance Energy Transfer (BRET), where the receptor is fused to a BRET donor (like Renilla luciferase) and β-arrestin is fused to a BRET acceptor (like GFP).[21][22][23] Agonist binding brings the donor and acceptor into proximity, generating a BRET signal.
-
ERK Phosphorylation Assay: APJ activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This can be quantified by Western blotting or specific ELISA kits using antibodies against phosphorylated ERK (p-ERK).[21][22][23]
-
Calcium Mobilization Assay: While APJ is primarily Gαi-coupled, it can be functionally linked to the Gαq pathway by co-expressing a promiscuous Gαq16 protein. This allows receptor activation to be measured by the subsequent release of intracellular calcium, detected using fluorescent dyes like Fluo-4 AM.[24][25]
In Vivo and Ex Vivo Protocols
-
Diet-Induced Obesity (DIO) Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.[20]
-
Glucose and Insulin Tolerance Tests (GTT/ITT):
-
GTT: After an overnight fast, mice are given an intraperitoneal (IP) or oral gavage of glucose (e.g., 1-2 g/kg body weight). Blood glucose is measured from the tail vein at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-injection.[9]
-
ITT: After a short fast (4-6 hours), mice are given an IP injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at similar time points as the GTT to assess insulin sensitivity.[9]
-
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from tissues (e.g., adipose tissue, skeletal muscle) using kits like the RNeasy Mini Kit (Qiagen).[12] cDNA is synthesized, and quantitative real-time PCR is performed using SYBR Green Master Mix with primers specific for target genes (e.g., Apln, Aplnr, Ucp1).[12][26] Gene expression is typically normalized to a housekeeping gene like 18S rRNA.[26]
-
Protein Level Measurement (ELISA): Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to measure the concentration of apelin and APJ receptor in serum or tissue homogenates according to the manufacturer's instructions.[27][28]
Therapeutic Potential and Conclusion
The extensive preclinical data strongly support the Apelin/APJ system as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[3][11][29][30] The ability of APJ agonists to simultaneously improve insulin sensitivity, promote fatty acid oxidation, reduce adiposity, and increase energy expenditure makes this pathway a highly attractive target for drug development.[6][11]
Recent efforts have focused on developing stable peptide analogues and orally bioavailable small-molecule APJ agonists to overcome the short half-life of native apelin.[14][30] Preclinical studies with these novel agonists have shown significant efficacy, reducing blood glucose and enhancing the effects of existing therapies like GLP-1 receptor agonists.[16] As these molecules advance toward clinical trials, the Apelin/APJ system holds the potential to become a cornerstone of future therapies for cardiometabolic diseases.[11][30]
References
- 1. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 2. Targeting Apelinergic System in Cardiometabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Apelin–APJ System in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jicrcr.com [jicrcr.com]
- 7. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of apelinergic system in metabolism and reproductive system in normal and pathological conditions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Apelin‑13 ameliorates metabolic and cardiovascular disorders in a rat model of type 2 diabetes with a high‑fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 17. Apelin inhibits adipogenesis and lipolysis through distinct molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Apelin and energy metabolism [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. ahajournals.org [ahajournals.org]
- 24. dovepress.com [dovepress.com]
- 25. dovepress.com [dovepress.com]
- 26. Regulation of Apelin and Its Receptor Expression in Adipose Tissues of Obesity Rats with Hypertension and Cultured 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The effects of apelin treatment on a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of Apelin and Apelin Receptor Level in the Primary Tumor and Serum of Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Apelin/APJ system as a therapeutic target in diabetes and its complications [pubmed.ncbi.nlm.nih.gov]
- 30. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Engagement of Downstream Effectors by APJ Receptor Agonist 5
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of APJ Receptor Agonist 5, a potent, orally active small molecule agonist of the apelin receptor (APJ). Also known as compound 21 from the discovery publication by Meng W, et al., this agonist has demonstrated significant potential in preclinical models of heart failure. This document details its mechanism of action, engagement with key downstream signaling pathways, and provides detailed protocols for the assays used in its characterization.
Introduction to this compound
This compound (henceforth referred to as "the agonist") is a hydroxypyrimidinone-based compound identified as a potent and selective agonist for the apelin receptor. The apelin/APJ system is a critical regulator of cardiovascular homeostasis, and its activation is a promising therapeutic strategy for conditions such as heart failure. This agonist was developed to overcome the therapeutic limitations of the endogenous peptide ligand, apelin, which has a very short half-life.
Chemical and Physical Properties:
-
Compound Name: this compound (Compound 21)
-
CAS Number: 2135514-20-2
-
Molecular Formula: C₂₆H₂₉N₃O₆
-
Molecular Weight: 479.52 g/mol
Mechanism of Action and Downstream Signaling
The apelin receptor is a Class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o) and can also engage β-arrestin pathways. Upon binding, the agonist induces a conformational change in the receptor, triggering a cascade of intracellular signaling events.
The primary downstream signaling pathways engaged by the agonist include:
-
Gαi-Mediated Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This is a key mechanism for many of the cardiovascular effects of APJ activation.
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding promotes the recruitment of β-arrestin to the intracellular face of the receptor. This leads to receptor desensitization and internalization, and also initiates a second wave of G-protein-independent signaling.
-
MAPK/ERK Pathway Activation: The APJ receptor can signal through both G-protein-dependent and β-arrestin-dependent mechanisms to activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). This pathway is crucial for cellular processes such as proliferation, differentiation, and survival.
-
PI3K/Akt Pathway Activation: Engagement of the APJ receptor also leads to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival, growth, and metabolism.
Below is a diagram illustrating the primary signaling cascades initiated by the agonist's interaction with the APJ receptor.
This compound signaling pathways.
Quantitative Analysis of Downstream Effector Engagement
The potency of the agonist in engaging various downstream signaling pathways was characterized using a panel of in vitro functional assays. The results are summarized below in comparison to the endogenous ligand, [Pyr¹]apelin-13.
| Assay Type | Target Pathway | Agonist (Compound 21) EC₅₀ (nM) | [Pyr¹]apelin-13 EC₅₀ (nM) |
| cAMP Inhibition | Gαi Activation | 0.4 | 0.2 |
| β-Arrestin Recruitment | β-Arrestin Signaling | 1.2 | 3.5 |
Data presented are representative values from the discovery and characterization studies.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to quantify the engagement of downstream effectors by the agonist.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically after stimulation with forskolin (B1673556), via the Gαi pathway.
Experimental Workflow Diagram:
Workflow for the cAMP Inhibition Assay.
Methodology:
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor are cultured in appropriate media. Cells are harvested and seeded into 384-well white opaque microplates at a density of 5,000 cells/well and incubated overnight.
-
Compound Preparation: The agonist and [Pyr¹]apelin-13 are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Agonist Treatment: The culture medium is removed, and the diluted compounds are added to the cells. The plate is incubated for 15 minutes at room temperature.
-
Forskolin Stimulation: Forskolin solution is added to all wells to a final concentration that elicits a submaximal cAMP response (e.g., 10 µM).
-
Incubation: The plate is incubated for 30 minutes at room temperature to allow for cAMP production.
-
Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit, according to the manufacturer's instructions.
-
Data Analysis: The fluorescence ratio is used to determine the concentration of cAMP. The data are then plotted against the logarithm of the agonist concentration and fitted to a four-parameter logistic equation to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G-protein-independent signaling.
Experimental Workflow Diagram:
Workflow for the β-Arrestin Recruitment Assay.
Methodology:
-
Cell Culture and Plating: U2OS cells engineered to co-express the APJ receptor fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® β-Arrestin assay) are used. Cells are plated in 384-well white opaque microplates and cultured overnight.
-
Compound Treatment: Serial dilutions of the agonist and the reference ligand are prepared and added to the cells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The detection reagent, containing the substrate for the complemented enzyme, is added to each well. The plate is then incubated for 60 minutes at room temperature in the dark to allow for signal development.
-
Data Analysis: The chemiluminescent signal is read using a plate reader. The signal is proportional to the extent of β-arrestin recruitment. Data are normalized and plotted against the logarithm of the agonist concentration to calculate the EC₅₀ value using a four-parameter logistic fit.
Summary and Conclusion
This compound is a potent, orally bioavailable small molecule that effectively engages the apelin receptor. It demonstrates robust activation of the Gαi-mediated pathway, leading to the inhibition of cAMP production, and also promotes the recruitment of β-arrestin. Its favorable pharmacokinetic profile and potent activation of downstream signaling pathways make it a valuable tool for investigating the therapeutic potential of the apelin/APJ system and a promising candidate for the treatment of heart failure and other cardiovascular diseases. The detailed protocols provided herein offer a foundation for the further characterization of this and other novel APJ receptor agonists.
Apelin Receptor Signaling in Response to Agonist 5: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the signaling mechanisms of the Apelin receptor (APJ) upon activation by a potent synthetic agonist, referred to herein as "Agonist 5." The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular pathways, quantitative pharmacological data, and experimental protocols relevant to the study of this significant G-protein coupled receptor (GPCR).
The Apelin receptor and its endogenous ligands, such as apelin-13 (B560349), are critical regulators of cardiovascular homeostasis. The development of potent and orally bioavailable small molecule agonists, like Agonist 5, holds therapeutic promise for conditions such as heart failure.[1][2][3] Agonist 5 is a potent and orally active agonist of the Apelin receptor with an EC50 of 0.4 nM.[1][2] This guide will delve into the canonical and non-canonical signaling cascades initiated by such an agonist, present comparative quantitative data, and provide detailed methodologies for key in vitro assays.
Apelin Receptor Signaling Pathways
Upon binding of an agonist like Agonist 5, the Apelin receptor (APJ) undergoes a conformational change, initiating intracellular signaling cascades. APJ primarily couples to inhibitory G-proteins (Gαi/o) and Gq proteins, and can also signal through β-arrestin pathways.[4] These pathways ultimately regulate a diverse range of cellular processes, including cell proliferation, migration, and survival.[4]
1.1 G-protein Dependent Signaling
Activation of Gαi by an APJ agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, Gαq activation stimulates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[4] Furthermore, these G-protein-mediated pathways can trigger downstream kinase cascades, including the PI3K/Akt and ERK1/2 pathways.[5][6]
Caption: G-protein dependent signaling pathways activated by Agonist 5.
1.2 β-Arrestin Dependent Signaling and Biased Agonism
In addition to G-protein coupling, agonist-bound APJ can recruit β-arrestins.[7] This interaction is not only crucial for receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades. The concept of "biased agonism" is particularly relevant, where certain agonists preferentially activate either G-protein or β-arrestin pathways.[7] This has significant implications for drug design, as it may be possible to develop agonists that selectively engage therapeutic pathways while avoiding those associated with adverse effects.[8] For instance, G-protein signaling is often associated with the desired inotropic effects, while β-arrestin pathways have been linked to potential adverse cardiac hypertrophy.[9]
Caption: β-Arrestin recruitment and downstream events.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for representative Apelin receptor agonists. While specific data for "Agonist 5" beyond its EC50 is not publicly available, the provided data for other small molecule agonists and the endogenous ligand apelin-13 offer a comparative context for its expected pharmacological profile.
Table 1: In Vitro Potency of Apelin Receptor Agonists
| Agonist | Assay | Cell Line | EC50 (nM) | Reference |
| Agonist 5 (compound 3) | Not Specified | Not Specified | 0.4 | [1][2] |
| AMG 986 | cAMP Inhibition | hAPJ-overexpressing cells | ~0.23 | [10][11] |
| AMG 986 | GTPγS Binding | hAPJ-overexpressing cells | ~0.29 | [10][11] |
| AMG 986 | β-Arrestin Recruitment | hAPJ-overexpressing cells | ~0.25 | [10][11] |
| [Pyr1]-Apelin-13 | cAMP Inhibition | hAPJ-overexpressing cells | ~0.12 | [10][11] |
| [Pyr1]-Apelin-13 | GTPγS Binding | hAPJ-overexpressing cells | ~79.4 | [10][11] |
| [Pyr1]-Apelin-13 | β-Arrestin Recruitment | hAPJ-overexpressing cells | ~11.0 | [10][11] |
| CMF-019 | cAMP Inhibition | Human and rat heart | Sub-nanomolar | [12] |
Table 2: Receptor Internalization Potency
| Agonist | Assay | Cell Line | EC50 (nM) | Reference |
| AMG 986 | PathHunter Internalization | U2OS-hAPJ | ~0.26 | [10] |
| [Pyr1]-Apelin-13 | PathHunter Internalization | U2OS-hAPJ | ~158.5 | [10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of Apelin receptor agonists like Agonist 5.
3.1 cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, typically stimulated by forskolin (B1673556), leading to a decrease in intracellular cAMP levels.
Caption: Workflow for a cAMP inhibition assay.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human Apelin receptor in a suitable medium.[4]
-
Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate.[13]
-
Compound Treatment: Prepare serial dilutions of Agonist 5. Add the diluted agonist to the cells and pre-incubate.
-
Forskolin Stimulation: Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE® Ultra cAMP kit).[14]
-
Data Analysis: Plot the cAMP levels against the agonist concentration to determine the EC50 value.
3.2 ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.
Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.
Protocol:
-
Cell Culture and Starvation: Culture APJ-expressing cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.[4]
-
Agonist Treatment: Treat the cells with various concentrations of Agonist 5 for a defined period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[17][18]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2, followed by an HRP-conjugated secondary antibody.[17][18]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[17][18]
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the phospho-ERK1/2 signal.[15][17]
3.3 β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated Apelin receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Protocol:
-
Assay System: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin cell lines, which co-express the Apelin receptor and β-arrestin tagged with enzyme fragments.[19][20][21]
-
Cell Plating: Seed the cells in a white, opaque 96-well or 384-well plate.
-
Agonist Treatment: Add serial dilutions of Agonist 5 to the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.[22]
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. The recruitment of β-arrestin to the receptor will result in enzyme fragment complementation and the generation of a chemiluminescent signal.[21]
-
Data Analysis: Measure the luminescence using a plate reader and plot the signal against the agonist concentration to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Biased Agonists Targeting the Apelin Receptor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Design of Biased Agonists Targeting the Apelin Receptor [synapse.patsnap.com]
- 10. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of APJ Receptor Agonist 5: A Technical Guide
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor, has emerged as a compelling therapeutic target for cardiovascular diseases, particularly heart failure. Activation of APJ by its endogenous ligand, apelin, elicits a range of beneficial physiological effects, including increased cardiac contractility, vasodilation, and anti-fibrotic activity. However, the short half-life of native apelin peptides has limited their therapeutic development. This has spurred the discovery of small-molecule APJ agonists with improved pharmacokinetic properties. This technical guide provides an in-depth overview of the preclinical data for a potent and orally active APJ receptor agonist, referred to herein as APJ Receptor Agonist 5 (also identified as compound 3 in some commercial contexts and compound 21 in foundational research literature).[1] This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound and other representative small-molecule APJ agonists for comparative purposes.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | EC50 (nM) | Kd (nmol/L) | Selectivity | Reference |
| This compound (Compound 21) | Human APJ | cAMP Inhibition | 0.4 | - | >21-fold vs. AT1 Receptor | [1][2] |
| BMS-986224 | Human APJ | cAMP Inhibition | 0.02 ± 0.02 | 0.3 | High | [3] |
| AM-8123 | Human APJ | β-Arrestin Recruitment | - | - | Selective for APJ | [4] |
| AMG 986 | Human APJ | β-Arrestin Recruitment | - | - | Selective for APJ | [4] |
Table 2: Pharmacokinetic Profile of this compound (Rodent Model)
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Excellent | Rodent | Oral | [1] |
| Half-life | Favorable for chronic dosing | Rodent | Oral | [1] |
| Safety Profile | Acceptable in preclinical toxicology | Rodent | Not Specified | [1] |
Table 3: In Vivo Efficacy in a Rodent Heart Failure Model
| Compound | Model | Key Finding | Reference |
| This compound (Compound 21) | Rodent Heart Failure Model | Improved cardiac function | [1] |
| BMS-986224 | Renal Hypertensive Rat (RHR) Model | Sustained increase in cardiac output with oral administration | [3] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are based on standard practices in the field for characterizing GPCR agonists.
2.1. In Vitro Assays
2.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound to the APJ receptor.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human APJ receptor.
-
Procedure:
-
Cell membranes are prepared from the HEK293-hAPJ cell line.
-
Membranes are incubated with a fixed concentration of a radiolabeled apelin peptide (e.g., [3H]Apelin-13) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioligand is quantified by scintillation counting.
-
The dissociation constant (Kd) is determined by analyzing the competition binding data.
-
2.1.2. cAMP Inhibition Assay
-
Objective: To measure the functional potency of the agonist in inhibiting adenylyl cyclase activity.
-
Cell Line: HEK293 cells expressing the human APJ receptor.
-
Procedure:
-
Cells are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
Varying concentrations of the test compound are added to the cells.
-
The cells are incubated to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
-
Cellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA-based).
-
The EC50 value, the concentration of agonist that produces 50% of the maximal inhibition, is calculated.
-
2.1.3. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of the agonist to induce the recruitment of β-arrestin to the APJ receptor, a key step in receptor desensitization and signaling.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays are commonly used.
-
Procedure (BRET-based):
-
HEK293 cells are co-transfected with constructs for APJ fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., Green Fluorescent Protein).
-
Cells are incubated with the BRET substrate and varying concentrations of the test compound.
-
Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor come into close proximity, resulting in a BRET signal.
-
The BRET signal is measured, and the EC50 for β-arrestin recruitment is determined.
-
2.2. In Vivo Models
2.2.1. Rodent Heart Failure Model
-
Objective: To evaluate the efficacy of the APJ agonist in improving cardiac function in a disease-relevant animal model.
-
Model: A common model is the Renal Hypertensive Rat (RHR), which develops cardiac hypertrophy and decreased cardiac output.
-
Procedure:
-
Heart failure is induced in the animals.
-
The test compound is administered chronically (e.g., via oral gavage).
-
Cardiac function is assessed at baseline and at various time points during treatment using echocardiography to measure parameters such as ejection fraction, stroke volume, and cardiac output.
-
Hemodynamic measurements may also be taken to assess effects on blood pressure and heart rate.
-
Signaling Pathways and Experimental Workflows
3.1. APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, APJ activation can stimulate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. The recruitment of β-arrestin can lead to receptor internalization and desensitization, as well as initiating G protein-independent signaling.
Caption: APJ Receptor Signaling Cascade.
3.2. Experimental Workflow for In Vitro Agonist Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel APJ receptor agonist.
Caption: In Vitro APJ Agonist Screening Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
Methodological & Application
Application Notes and Protocols for a Novel APJ Receptor Agonist in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro characterization of a novel APJ (Apelin) receptor agonist, referred to herein as "Agonist 5". The protocols outlined below describe the necessary cell culture techniques and functional assays to evaluate the potency and signaling profile of this compound.
Introduction
The apelin receptor (APJ) is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis, making it an attractive therapeutic target for conditions such as heart failure.[1][2] Activation of the APJ receptor by its endogenous ligand, apelin, triggers a cascade of intracellular signaling events, including the inhibition of cyclic AMP (cAMP) production, recruitment of β-arrestin, and activation of the ERK/MAPK pathway.[1][3][4] The development of novel, orally bioavailable small-molecule agonists for the APJ receptor is of significant interest for chronic therapeutic applications.[1]
This document provides detailed protocols for the initial characterization of a novel APJ receptor agonist ("Agonist 5") in a cell culture setting. The described experiments are designed to determine the compound's functional activity and downstream signaling effects.
Data Presentation
The following tables summarize representative quantitative data obtained from in-vitro assays with known APJ receptor agonists, which can serve as a benchmark for the evaluation of "Agonist 5".
Table 1: Binding Affinity of APJ Receptor Agonists
| Compound | Cell/Tissue System | Binding Affinity (Kd or Ki) | Reference |
| BMS-986224 | Human APJ expressing cell membranes | Kd = 0.3 nmol/L | [2] |
| (Pyr1) apelin-13 | Human APJ expressing cell membranes | Not Reported | [1] |
| MM-07 | CHO-K1 cells expressing human apelin receptor | KD = 300 nM | [5] |
| MM-07 | Human heart tissue | KD = 172 nM | [5] |
Table 2: Functional Potency of APJ Receptor Agonists
| Assay | Compound | EC50 / pD2 | Cell Line | Reference |
| cAMP Inhibition | BMS-986224 | EC50 = 0.02 ± 0.02 nmol/L | Human APJ expressing cells | [1] |
| cAMP Inhibition | (Pyr1) apelin-13 | EC50 = 0.05 ± 0.07 nmol/L | Human APJ expressing cells | [1] |
| β-arrestin Recruitment | MM-07 | pD2 = 5.67 ± 0.1 | Not Reported | [5] |
| β-arrestin Recruitment | (Pyr1) apelin-13 | pD2 = 8.57 ± 0.1 | Not Reported | [5] |
| Receptor Internalization | MM-07 | pD2 = 6.16 ± 0.07 | Not Reported | [5] |
| Receptor Internalization | (Pyr1) apelin-13 | pD2 = 8.49 ± 0.1 | Not Reported | [5] |
Experimental Protocols
Cell Culture and Maintenance
A crucial first step is the proper culture of a cell line that stably expresses the human APJ receptor. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.[5][6]
Materials:
-
CHO-K1 or HEK293 cell line stably expressing the human APJ receptor.
-
Growth Medium: Ham's F-12 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 0.4 mg/ml G418).[7]
-
Freezing Medium: Growth medium with 10% DMSO.[7]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free.
-
0.05% Trypsin/0.5 mM EDTA.[7]
Protocol:
-
Thawing Cells: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium without antibiotics and centrifuge at 150 x g for 5 minutes.[7]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh growth medium. Seed the cells in an appropriate culture flask at a density of 15,000 – 33,000 cells/cm².[8]
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[8] Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluence, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium and re-seed at a lower density.[7]
cAMP Inhibition Assay
This assay measures the ability of "Agonist 5" to inhibit the production of cyclic AMP, a key second messenger in Gαi-coupled receptor signaling.[3]
Materials:
-
APJ receptor-expressing cells.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[9][10]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
"Agonist 5" at various concentrations.
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit).[10]
Protocol:
-
Cell Preparation: Seed cells in a 384-well plate at a density of 2000-5000 cells/well and incubate overnight.[7][10]
-
Agonist Stimulation: On the day of the assay, replace the culture medium with assay buffer. Add varying concentrations of "Agonist 5" to the wells, followed by the addition of 10 µM forskolin to stimulate cAMP production.[9][10]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[10]
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value for "Agonist 5".
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor upon agonist stimulation, a key event in receptor desensitization and internalization.[5]
Materials:
-
Cell line co-expressing a tagged APJ receptor and a tagged β-arrestin (e.g., using NanoBiT or PathHunter technology).
-
"Agonist 5" at various concentrations.
-
Detection reagents specific to the assay technology.
Protocol:
-
Cell Seeding: Seed the engineered cells in a 384-well plate at a density of 10,000 cells/well.[10]
-
Agonist Addition: Add serial dilutions of "Agonist 5" to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes), monitoring the signal kinetically if possible.[10]
-
Signal Detection: Measure the signal (e.g., luminescence or fluorescence) generated by the interaction of the tagged proteins according to the assay kit's protocol.
-
Data Analysis: Generate a concentration-response curve to determine the EC₅₀ or pD₂ value.
ERK Phosphorylation Assay
Activation of the APJ receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a component of the MAPK signaling pathway.[1]
Materials:
-
APJ receptor-expressing cells.
-
"Agonist 5" at various concentrations.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Western blot or ELISA detection system.
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and grow to confluence. Starve the cells in serum-free medium for several hours before treating with different concentrations of "Agonist 5" for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection: Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the band intensities or ELISA signal and express the results as a ratio of p-ERK to total ERK.
Receptor Internalization Assay
This assay measures the agonist-induced movement of the APJ receptor from the cell surface to intracellular compartments.[5]
Materials:
-
Cells expressing a tagged APJ receptor (e.g., HA-tagged).[6]
-
"Agonist 5" at various concentrations.
-
Fixative (e.g., 4% paraformaldehyde).
-
Primary antibody against the tag (e.g., anti-HA).
-
Fluorescently labeled secondary antibody.
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Treatment: Grow cells on coverslips or in imaging plates. Treat with varying concentrations of "Agonist 5" for a defined period (e.g., 30-60 minutes).
-
Fixation and Staining: Fix the cells, permeabilize them, and then stain with the primary and secondary antibodies.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Quantify the degree of receptor internalization by analyzing the fluorescence intensity inside the cells versus at the plasma membrane.
Mandatory Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for In Vivo Dissolution of APJ Receptor Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin/APJ receptor system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Agonists of the APJ receptor are promising therapeutic candidates for various diseases. "APJ receptor agonist 5" represents a novel small molecule agonist with significant therapeutic potential. However, like many small molecule drugs, it is characterized by poor aqueous solubility, a significant hurdle for in vivo studies which can lead to low bioavailability and variable results.[1][2][3]
These application notes provide a comprehensive guide to dissolving and formulating the hypothetical "this compound" for in vivo administration. The protocols outlined below are based on established methods for enhancing the solubility and bioavailability of poorly soluble compounds.[1][4][5]
Signaling Pathway of the APJ Receptor
Activation of the APJ receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. It can also signal through Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium. Furthermore, APJ receptor activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, but also initiates distinct signaling cascades.
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
The choice of vehicle for in vivo administration is critical and depends on the physicochemical properties of the compound, the desired route of administration, and the animal model. Below are several protocols for formulating a poorly soluble compound like "this compound".
Protocol 1: Co-Solvent Formulation
Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[1] This method is suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration, although care must be taken to use concentrations that are non-toxic to the animals.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of "this compound".
-
Dissolve the compound in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, first dissolve 10 mg of the compound in 1 mL of DMSO.
-
Add PEG400 to the DMSO solution and vortex thoroughly until a clear solution is obtained. Following the example, add 4 mL of PEG400.
-
Slowly add the saline or PBS to the organic solution while vortexing. Continuing the example, add 5 mL of saline.
-
If any precipitation occurs, gently warm the solution or sonicate briefly.
-
Visually inspect the final solution for any undissolved particles.
-
The final formulation should be prepared fresh on the day of the experiment.
Protocol 2: Suspension Formulation
For oral administration, a suspension can be an effective way to deliver a poorly soluble compound. Surfactants are often included to aid in wetting the compound and prevent aggregation.[1]
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Sterile water
Procedure:
-
Prepare the vehicle by dissolving methylcellulose or CMC in sterile water, then adding Tween 80.
-
Weigh the required amount of "this compound" and place it in a mortar.
-
Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth paste. This ensures the particles are adequately wetted.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
-
If available, a homogenizer can be used to reduce particle size and improve suspension stability.
-
The suspension should be continuously stirred or vortexed before each administration to ensure uniform dosing.
Protocol 3: Lipid-Based Formulation
Lipid-based formulations can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract.[4][5] Self-emulsifying drug delivery systems (SEDDS) are a common type of lipid-based formulation.
Materials:
-
This compound
-
A lipid vehicle (e.g., Labrafac PG, Maisine® CC)[1]
-
A surfactant (e.g., Cremophor EL, Tween 80)
-
A co-solvent (e.g., Transcutol® HP)[1]
-
Glass vials
-
Vortex mixer
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-solvent by creating a pseudo-ternary phase diagram or by testing various ratios for their ability to self-emulsify and keep the drug in solution.
-
Weigh the "this compound" and dissolve it in the selected oil.
-
Add the surfactant and co-solvent to the oil-drug mixture.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the spontaneous formation of a fine emulsion.
-
This formulation is typically administered orally in a capsule or via gavage.
Data Presentation: Vehicle Composition for In Vivo Studies
| Formulation Type | Components | Typical Composition | Route of Administration | Advantages | Disadvantages |
| Co-Solvent | DMSO, PEG400, Saline/PBS | 5-10% DMSO, 30-40% PEG400, 50-65% Saline/PBS | IV, IP, PO | Simple to prepare; suitable for multiple routes. | Potential for precipitation upon dilution in vivo; solvent toxicity at high concentrations. |
| Suspension | Methylcellulose/CMC, Tween 80, Water | 0.5-1% MC/CMC, 0.1-0.5% Tween 80 in water | PO | Can deliver higher doses; avoids organic solvents. | Non-uniform dosing if not properly mixed; lower bioavailability than solutions. |
| Lipid-Based (SEDDS) | Oil, Surfactant, Co-solvent | Varies (e.g., 40% Oil, 40% Surfactant, 20% Co-solvent) | PO | Enhances oral bioavailability; protects drug from degradation. | More complex to develop; potential for GI side effects. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD), Water | 20-40% HPβCD in water | IV, IP, PO | Increases aqueous solubility; low toxicity. | Can be expensive; potential for nephrotoxicity at high doses. |
Experimental Workflow for Formulation Selection
The selection of an appropriate formulation strategy is a critical step in preclinical development. The following workflow provides a systematic approach to this process.
Caption: Formulation Selection Workflow.
Conclusion
The successful in vivo evaluation of "this compound" is highly dependent on the selection of an appropriate formulation strategy. The protocols and data presented in these application notes provide a starting point for researchers to develop a formulation that ensures adequate solubility, stability, and bioavailability. It is recommended to perform initial formulation screening and stability tests to identify the most suitable vehicle for the specific compound and experimental design.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
Application Notes and Protocols for APJ Receptor Agonist 5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of APJ (Apelin Receptor) Agonist 5 in various mouse models. This document is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of APJ agonists.
Introduction
The apelin/APJ system is a critical signaling pathway involved in cardiovascular homeostasis, fluid balance, and metabolic regulation.[1][2] APJ receptor agonists have emerged as promising therapeutic agents for conditions such as heart failure, pulmonary hypertension, and metabolic disorders.[1] APJ activation can lead to beneficial effects including increased cardiac contractility, vasodilation, and improved glucose metabolism.[1][3] This document outlines the dosage, administration, and relevant experimental protocols for a representative small molecule APJ receptor agonist, referred to here as "APJ Agonist 5," based on published data for compounds such as BMS-986224, AMG 986, and PSTC1201.
Quantitative Data Summary
The following tables summarize the dosages and administration routes for various APJ receptor agonists in different mouse models.
Table 1: Dosage and Administration of APJ Receptor Agonists in Mouse Models of Heart Failure
| Agonist | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| BMS-986224 | Renal Hypertensive Rat (RHR) model of cardiac hypertrophy | 0.192 mg/kg/day or 3 mg/kg/day | Subcutaneous infusion | Increased stroke volume and cardiac output | [4] |
| BMS-986224 | Renal Hypertensive Rat (RHR) model | 0.06 mg/kg QD and 0.2 mg/kg QD | Oral | Increased stroke volume and cardiac output | [5] |
| AMG 986 | Rat model of impaired metabolic function | Acute IV infusion | Intravenous | Increased systolic function and reduced systemic vascular resistance | [6] |
Table 2: Dosage and Administration of APJ Receptor Agonists in Mouse Models of Metabolic Disorders
| Agonist | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| PSTC1201 | Diet-Induced Obesity (DIO) Mice | 1.1 g/L in drinking water (for 21 days) | Oral (in drinking water) | Improved body composition and muscle function when combined with a GLP-1R agonist | [7][8][9] |
| Compound 13 | Diet-Induced Obesity (DIO) Mice | Not specified | Not specified | Significant weight loss, improved glucose utilization, and reduced liver steatosis | [10] |
| Apelin-13 | 5/6-nephrectomized mice (CKD model) | 1.0 μmol/kg for 4 weeks | Not specified | Ameliorated weight loss and decrease in skeletal muscle cross-sectional area | [11] |
Signaling Pathways
APJ receptor activation triggers multiple downstream signaling cascades that mediate its physiological effects. The primary signaling occurs through G protein-coupled pathways (Gαi/o) and β-arrestin-dependent signaling.[1] These pathways activate key intracellular molecules such as PI3K/Akt, MAPK/ERK, and eNOS, leading to cardioprotective, vasodilatory, and metabolic benefits.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Measuring APJ Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays designed to measure the activity of agonists targeting the Apelin Receptor (APJ). The APJ receptor, a Class A G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of diseases, including cardiovascular disorders and metabolic syndrome.[1][2][3] Activation of the APJ receptor by its endogenous ligands, apelin and elabela/toddler, triggers diverse physiological responses.[2] The assays described herein are fundamental tools for the discovery and characterization of novel APJ receptor agonists.
Introduction to APJ Receptor Signaling
The APJ receptor primarily couples to Gαi and Gαq proteins.[1][4] Agonist binding initiates a cascade of intracellular events that can be harnessed to quantify receptor activation. Key signaling pathways include:
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4]
-
Gαq Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[1]
-
β-Arrestin Recruitment: Like many GPCRs, upon agonist binding, the APJ receptor can recruit β-arrestin proteins.[4][5] This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[4][6]
The choice of assay often depends on the specific signaling pathway of interest and the desired screening format, from low-throughput characterization to high-throughput screening (HTS) campaigns.[1][7]
Key Cell-Based Assays for APJ Agonist Activity
Several robust cell-based assays are available to measure the activity of APJ receptor agonists. The most common functional assays include:
-
cAMP Inhibition Assay: Measures the agonist-induced decrease in intracellular cAMP levels, reflecting the activation of the Gαi pathway.[4][8]
-
Calcium Mobilization Assay: Detects the transient increase in intracellular calcium concentration following the activation of the Gαq pathway.[1][9]
-
β-Arrestin Recruitment Assay: Quantifies the interaction between the activated APJ receptor and β-arrestin proteins.[5][10][11]
-
Receptor Internalization Assay: Measures the agonist-induced translocation of the APJ receptor from the cell surface into the cytoplasm.[12][13]
Data Presentation: Quantitative Comparison of APJ Receptor Agonists
The following table summarizes representative quantitative data for known APJ receptor agonists obtained from various cell-based assays. This allows for a direct comparison of their potency and signaling profiles.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Apelin-13 | cAMP Inhibition | CHO-K1 | EC50 | 0.37 nM | [14] |
| Apelin-13 | cAMP Inhibition | WT APJ | EC50 | 1.10 nM | [4] |
| Apelin-13 | β-Arrestin Recruitment | HEK293T | - | - | [10] |
| Azelaprag | Binding Affinity | Dianthus platform | Kd | 51.4 nM | [10] |
| ANPA-0073 | Binding Affinity | Dianthus platform | Kd | 4250 nM | [10] |
| BMS-986224 | Binding Affinity | HEK293 | Kd | 0.3 nmol/L | [15] |
| ML221 (Antagonist) | cAMP Inhibition | - | IC50 | 0.70 µM | [14] |
| ML221 (Antagonist) | β-Arrestin Recruitment | - | IC50 | 1.75 µM | [14] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant.
Experimental Protocols
cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of intracellular cAMP production in response to APJ receptor agonist stimulation using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).[4][10]
Principle: This assay quantifies the amount of cAMP produced by cells. In the presence of an APJ agonist that activates the Gαi pathway, adenylyl cyclase is inhibited, leading to a decrease in forskolin-stimulated cAMP levels. The assay typically involves a Eu-labeled cAMP tracer and an anti-cAMP antibody coupled to a fluorescent acceptor. When the tracer binds to the antibody, a FRET signal is generated. Free cAMP produced by the cells competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor (e.g., cAMP Hunter™ Gi cell lines).[8]
-
Assay Buffer: HBSS supplemented with 5 mM HEPES and 0.1% BSA.[4]
-
Stimulation Buffer: Assay buffer containing 10 µM forskolin (B1673556) and 500 µM IBMX.[4]
-
Test compounds (APJ agonists) at various concentrations.
-
Apelin-13 (as a reference agonist).
-
LANCE® Ultra cAMP Kit or similar detection reagents.[16]
-
384-well white opaque assay plates.
Protocol:
-
Cell Preparation:
-
Culture CHO-K1-APJ cells in appropriate growth medium until they reach the desired confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 2000 cells per 5 µL.[4]
-
-
Assay Procedure:
-
cAMP Detection:
-
Following the incubation, add 5 µL of 4X Eu-cAMP working solution and 5 µL of 4X Ulight-Anti-cAMP working solution to each well.[4]
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader capable of measuring time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm and 615 nm).[10]
-
Calculate the ratio of the two emission signals.
-
Plot the signal ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Mobilization Assay
This protocol outlines a method for measuring intracellular calcium mobilization in response to APJ receptor activation, often in cells co-expressing a promiscuous Gα protein like Gαq16 to ensure a robust calcium signal.[1]
Principle: This assay utilizes a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[1][17] Cells expressing the APJ receptor are loaded with the dye. Upon stimulation with an agonist, the Gαq pathway is activated, leading to the release of calcium from the endoplasmic reticulum, which is detected as an increase in fluorescence.[9]
Materials:
-
CHO or HEK293 cells engineered to co-express the APJ receptor and Gαq16.[1]
-
Assay Buffer: HBSS-based buffer system.[1]
-
Fluo-4 AM calcium indicator dye.
-
Test compounds (APJ agonists) at various concentrations.
-
Apelin-13 (as a reference agonist).
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).[1][9]
-
96-well or 384-well black-walled, clear-bottom assay plates.
Protocol:
-
Cell Plating:
-
Seed the APJ-Gαq16 expressing cells into the assay plates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and add Fluo-4 AM dye solution prepared in the assay buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.[1]
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate into the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
The instrument will first measure the baseline fluorescence for approximately 17 seconds.[18]
-
The instrument's integrated pipettor will then automatically add the agonist solution (at 10x the final concentration) to each well.[18]
-
Immediately after agonist addition, monitor the change in fluorescence (excitation at 488 nm, emission at 525 nm) in each well at 1-second intervals for 60 seconds.[1][18]
-
The agonist-mediated change in fluorescence is reported for each well.
-
The data is typically analyzed by determining the maximum fluorescence response over the time course.
-
Plot the maximum fluorescence response against the logarithm of the agonist concentration and fit the data to a dose-response curve to calculate the EC50.
-
β-Arrestin Recruitment Assay
This protocol details a method to measure the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling. The PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation, is a commonly used platform.[5][6]
Principle: This assay uses a cell line engineered to co-express the APJ receptor tagged with a small enzyme fragment (ProLink™, PK) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor, EA).[5][6] Upon agonist-induced activation of the APJ receptor, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This forces their complementation, resulting in the formation of a functional β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate.[5][6]
Materials:
-
PathHunter® CHO-K1 APJ β-Arrestin cell line.[5]
-
Appropriate cell culture medium.
-
Test compounds (APJ agonists) at various concentrations.
-
Apelin-13 (as a reference agonist).[5]
-
PathHunter® detection reagents (including Galacton Star® substrate).[6]
-
384-well white opaque assay plates.
Protocol:
-
Cell Preparation:
-
Culture the PathHunter® cells according to the supplier's instructions.
-
Harvest and resuspend the cells in the appropriate assay medium.
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for a predetermined period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
After the incubation, add the PathHunter® detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
Visualizations: Signaling Pathways and Experimental Workflows
APJ Receptor Signaling Pathways
Caption: Overview of major signaling pathways activated by an APJ receptor agonist.
Experimental Workflow for a Calcium Mobilization Assay
Caption: Step-by-step workflow for a typical calcium mobilization assay.
Logical Relationship for Biased Agonism Assessment
Caption: Logic for identifying biased agonism at the APJ receptor.
References
- 1. dovepress.com [dovepress.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. portlandpress.com [portlandpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ahajournals.org [ahajournals.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for APJ Receptor Agonist Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a radioligand binding assay for agonists of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes.[1][2][3] This document outlines the necessary protocols, data analysis techniques, and key quantitative data for researchers working on the discovery and development of novel APJ receptor agonists.
Introduction to APJ Receptor and Radioligand Binding
The APJ receptor, also known as Angiotensin II Receptor-Like 1 (AGTRL1), and its endogenous ligand, apelin, form a critical signaling system in the regulation of cardiovascular function, fluid homeostasis, and energy metabolism.[1][4] Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with receptors.[5][6] These assays utilize a radioactively labeled ligand to quantify the binding of a test compound to the receptor of interest, providing crucial information about affinity (Kᵢ) and receptor density (Bmax).[5][6]
Quantitative Data Summary
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of various apelin peptides for the APJ receptor, as determined by radioligand binding and functional assays.
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Apelin-36 | Radioligand Binding | Kᵢ | 1.735 | HEK-293/APJ | [1] |
| Apelin-17 | Radioligand Binding | Kᵢ | 4.651 | HEK-293/APJ | [1] |
| Apelin-13 (B560349) | Radioligand Binding | Kᵢ | 8.336 | HEK-293/APJ | [1] |
| [Pyr1]apelin-13 | Radioligand Binding | Kᵢ | 14.366 | HEK-293/APJ | [1] |
| Apelin-36 | Radioligand Binding | IC₅₀ | 0.1 | Not Specified | [7] |
| apelin-13,TFA | Radioligand Binding | IC₅₀ | 0.2 | Not Specified | [7] |
| [Pyr1]-apelin-13 | Radioligand Binding | IC₅₀ | 0.64 | Not Specified | [7] |
| Apelin-13 | Functional Assay (cAMP inhibition) | EC₅₀ | 0.37 | CHO cells | [1] |
| Apelin-17 | Functional Assay (cAMP inhibition) | EC₅₀ | 2.5 | Not Specified | [1] |
| Apelin-36 | Functional Assay (cAMP inhibition) | EC₅₀ | 20 | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a radioligand binding assay for an APJ receptor agonist.
Membrane Preparation from Cells Expressing APJ Receptor
This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably or transiently expressing the human APJ receptor.[1][8]
Materials:
-
HEK293 or CHO cells expressing human APJ receptor
-
Homogenization Buffer: 250 mM sucrose, 25 mM HEPES, pH 7.3, supplemented with protease inhibitors (e.g., cOmplete™, Roche)[1]
-
Storage Buffer: Homogenization buffer containing a cryoprotectant (e.g., 10% sucrose)[1]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Culture cells to confluency.
-
Wash the cells twice with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.[1][9]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[1][9]
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in storage buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay.[1]
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
This protocol details the procedure for a competition binding assay to determine the affinity (Kᵢ) of a test agonist.
Materials:
-
APJ receptor membrane preparation (20 µg of protein per well)[1]
-
Radioligand: [¹²⁵I]-(Pyr1)Apelin-13 or [¹²⁵I]-Apelin-13 (e.g., 0.1 nM final concentration)[1][10]
-
Unlabeled competitor ligand (test agonist) at varying concentrations (e.g., 1 pM to 1 µM)[10]
-
Non-specific binding control: High concentration of unlabeled apelin-13 (e.g., 1 µM)[1][7]
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4[1]
-
96-well microplate
-
Glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)[1]
-
Filtration apparatus (e.g., cell harvester)
-
Gamma counter
Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: APJ membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: APJ membrane preparation, radioligand, and a high concentration of unlabeled apelin-13.[1]
-
Competitor Binding: APJ membrane preparation, radioligand, and varying concentrations of the test agonist.
-
-
Incubate the plate at 30°C for 2 hours with gentle agitation.[1]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[1]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters and measure the radioactivity using a gamma counter.[1]
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding and competitor binding CPM values.
-
Generate a Competition Curve: Plot the specific binding (as a percentage of total specific binding) against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site or two-site binding model and determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.[5][12]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the dissociation constant of the radioligand.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by APJ receptor agonists and the experimental workflow for the radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uwec.edu [chem.uwec.edu]
Application Notes and Protocols: The Use of APJ Receptor Agonists in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, such as apelin and ELA, are pivotal regulators of cardiovascular homeostasis. Activation of the APJ signaling pathway in cardiomyocytes has been shown to modulate crucial physiological processes including cardiac contractility, hypertrophy, and cellular responses to stress. Consequently, APJ has emerged as a promising therapeutic target for cardiovascular diseases like heart failure.[1][2][3] This document provides detailed application notes and protocols for studying the effects of a representative APJ receptor agonist in primary cardiomyocyte cultures.
Data Presentation
The following tables summarize quantitative data on the effects of various APJ receptor agonists on primary cardiomyocytes and related cellular systems.
Table 1: In Vitro Potency of APJ Receptor Agonists
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| BMS-986224 | Radioligand Binding | HEK293 (human APJ) | Kd | 0.3 nmol/L | [1][4] |
| BMS-986224 | cAMP Inhibition | HEK293 (human APJ) | EC50 | 0.02 ± 0.02 nmol/L | [5][6] |
| (Pyr1)apelin-13 | cAMP Inhibition | HEK293 (human APJ) | EC50 | 0.05 ± 0.07 nmol/L | [5][6] |
| AM-8123 | cAMP Inhibition | hAPJ-overexpressing cells | EC50 | Low nanomolar | [7][8] |
| AMG 986 | cAMP Inhibition | hAPJ-overexpressing cells | EC50 | Low nanomolar | [7][8] |
| AM-8123 | β-arrestin Recruitment | hAPJ-overexpressing cells | EC50 | Low nanomolar | [7][8] |
| AMG 986 | β-arrestin Recruitment | hAPJ-overexpressing cells | EC50 | Low nanomolar | [7][8] |
Table 2: Functional Effects of APJ Receptor Agonists in Cardiomyocytes
| Agonist/Condition | Cell Type | Parameter Measured | Observed Effect | Reference |
| Apelin | Neonatal Rat Ventricular Cardiomyocytes (NRVCs) | Hypertrophic Markers (ANF, βMHC/αMHC ratio) | Reduced stretch-induced hypertrophy | [9] |
| (Pyr1)apelin-13 (10 nM) | hESC-derived Cardiomyocytes | Differentiation Efficiency (TnT positive percentage) | Increased from 71.7% to 82.5% | [10] |
| Apelin | APJ+/+ Cardiomyocytes | Ca2+ Transients | Decreased | [11] |
| Stretch | APJ-restored Cardiomyocytes | Perinuclear ANF+ cells | Increased by 27 ± 1% | [9] |
| Apelin + Stretch | APJ-restored Cardiomyocytes | Perinuclear ANF+ cells | Reduced number of ANF+ cells | [9] |
Signaling Pathways
APJ receptor activation in cardiomyocytes can trigger multiple downstream signaling cascades. The two primary pathways are the Gαi-dependent and the β-arrestin-dependent pathways.
Gαi-Dependent Signaling Pathway
Upon agonist binding, APJ couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Downstream effects of Gαi activation include modulation of ion channels and activation of pro-survival kinases like Akt and ERK.[7] This pathway is generally associated with the positive inotropic and cardioprotective effects of APJ agonists.[9]
β-Arrestin-Dependent Signaling Pathway
Mechanical stimuli, such as stretch, can also activate the APJ receptor, leading to the recruitment of β-arrestin in a G-protein-independent manner.[9] This pathway is implicated in pathological responses, such as cardiomyocyte hypertrophy.[9] Interestingly, agonist-mediated Gαi activation can counteract the pro-hypertrophic effects of the β-arrestin pathway.[9]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Neonatal Rat Ventricular Cardiomyocytes (NRVCs)
This protocol describes the isolation of NRVCs, a commonly used in vitro model for studying cardiomyocyte biology.
Materials:
-
1- to 2-day-old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin-EDTA
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll gradient (40.5% and 58.5%)
-
Laminin-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups and excise the hearts.
-
Wash the hearts in ice-cold HBSS to remove excess blood.
-
Mince the ventricular tissue into small pieces.
-
Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Purify the cardiomyocytes from fibroblasts using a Percoll density gradient.
-
Collect the cardiomyocyte layer and wash with DMEM.
-
Plate the cells on laminin-coated dishes and culture at 37°C in a 5% CO2 incubator.
Protocol 2: Cardiomyocyte Hypertrophy Assay
This assay measures changes in cardiomyocyte size and the expression of hypertrophic markers in response to treatment with an APJ receptor agonist.
Materials:
-
Primary cardiomyocyte culture (as prepared in Protocol 1)
-
APJ receptor agonist of interest
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a hypertrophic marker (e.g., anti-Atrial Natriuretic Factor, ANF)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
Plate cardiomyocytes in multi-well plates.
-
Treat the cells with the APJ receptor agonist at various concentrations for a specified duration (e.g., 24-48 hours). A positive control for hypertrophy (e.g., phenylephrine) should be included.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against ANF.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify cell size and the percentage of ANF-positive cells using image analysis software.[12][13]
Protocol 3: Measurement of Cardiomyocyte Contractility
This protocol outlines a method to assess the contractility of single cardiomyocytes.
Materials:
-
Isolated adult ventricular myocytes
-
IonOptix MyoCam-S system or similar contractility measurement setup
-
Field stimulation electrodes
-
Culture medium
Procedure:
-
Isolate adult ventricular myocytes using a Langendorff perfusion system.[14]
-
Allow the isolated cardiomyocytes to adhere to laminin-coated coverslips.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a contractility measurement system.
-
Pace the cardiomyocytes using field stimulation (e.g., at 1 Hz).
-
Record baseline contractile parameters, including sarcomere shortening, and velocities of contraction and relaxation.[15]
-
Perfuse the chamber with the APJ receptor agonist and record the changes in contractile parameters.
-
Analyze the data to determine the effect of the agonist on cardiomyocyte contractility.
Conclusion
The study of APJ receptor agonists in primary cardiomyocyte cultures provides valuable insights into their potential as therapeutic agents for cardiovascular diseases. The protocols and data presented here offer a framework for researchers to investigate the cellular and molecular mechanisms underlying the effects of these compounds. Careful consideration of the dual signaling pathways of the APJ receptor is crucial for a comprehensive understanding of their physiological and pathological roles in the heart.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 9. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducible apelin receptor knockdown reduces differentiation efficiency and contractility of hESC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 15. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of APJ Receptor Activation by a Novel Agonist Using Western Blot
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1] The development of small-molecule agonists for the APJ receptor presents a promising therapeutic avenue for conditions such as heart failure.[2] This document provides a detailed protocol for the analysis of APJ receptor activation by a novel small-molecule agonist, designated "agonist 5," using Western blot to quantify the phosphorylation of downstream signaling proteins, specifically ERK/MAPK and PI3K/Akt pathways.
The activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. Upon ligand binding, the receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] Concurrently, APJ receptor activation stimulates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.[4][5] Western blot analysis allows for the sensitive detection and quantification of the phosphorylated forms of key proteins in these pathways, providing a robust method to assess the potency and efficacy of novel APJ agonists.
Quantitative Data Summary
The following tables summarize the quantitative data on the potency and efficacy of a representative small-molecule APJ agonist in activating downstream signaling pathways, as determined by Western blot analysis. This data serves as an example of the expected outcomes when analyzing a novel agonist like "agonist 5."
Table 1: Potency of APJ Agonists in Downstream Signaling
| Agonist | Pathway | EC50 (log M) | Cell Type | Reference |
| AM-8123 | pERK | -9.30 ± 0.09 | hAPJ Overexpressing Cells | [6] |
| pyr-apelin-13 (endogenous ligand) | pERK | -8.06 ± 0.15 | hAPJ Overexpressing Cells | [6] |
| AM-8123 | pAkt | -8.98 ± 0.07 | hAPJ Overexpressing Cells | [6] |
| pyr-apelin-13 (endogenous ligand) | pAkt | -7.67 ± 0.05 | hAPJ Overexpressing Cells | [6] |
| BMS-986224 | cAMP Inhibition | -10.70 ± 0.02 | hAPJ HEK293 Cells | [7] |
| (Pyr1) apelin-13 (B560349) (endogenous ligand) | cAMP Inhibition | -10.30 ± 0.07 | hAPJ HEK293 Cells | [7] |
Table 2: Efficacy of APJ Agonists in Signaling Pathway Activation
| Agonist | Pathway | Maximum Activation (% of control) | Cell Type | Reference |
| AM-8123 | Gα protein activation | >100% (compared to pyr-apelin-13) | hAPJ Overexpressing Cells | [4] |
| AMG 986 | Gα protein activation | >100% (compared to pyr-apelin-13) | hAPJ Overexpressing Cells | [4] |
| BMS-986224 | β-arrestin Recruitment | Full agonist activity | hAPJ Expressing Cells | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in APJ receptor activation and its analysis, the following diagrams have been generated.
Experimental Protocols
This section provides a detailed methodology for conducting Western blot analysis to assess the activation of the APJ receptor by "agonist 5."
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably expressing the human APJ receptor.
-
Agonist 5: Stock solution of known concentration.
-
Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS and appropriate selection antibiotics.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient gels), SDS-PAGE running buffer.
-
Western Blotting: PVDF membranes, transfer buffer.
-
Antibodies:
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment
-
Seed APJ-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Prepare serial dilutions of "agonist 5" in serum-free medium.
-
Treat the cells with varying concentrations of "agonist 5" for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C. Include a vehicle control.
2. Sample Preparation
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[8]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A common condition for wet transfer is 100V for 1 hour at 4°C.[9]
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
To account for loading differences, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total ERK) or a housekeeping protein (e.g., GAPDH).
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Plot the normalized data against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
By following these detailed protocols, researchers can effectively utilize Western blot analysis to characterize the activation of the APJ receptor by novel agonists and obtain reliable quantitative data on their potency and efficacy. This information is crucial for the development of new therapeutics targeting the apelin-APJ system.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
Revolutionizing Therapeutic Strategies: Animal Models for Evaluating APJ Receptor Agonist Efficacy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of drug discovery, the apelin receptor (APJ) has emerged as a promising therapeutic target for a spectrum of cardiovascular and metabolic diseases. The development of potent and selective APJ receptor agonists necessitates robust preclinical evaluation. This document provides detailed application notes and protocols for utilizing animal models to test the efficacy of APJ receptor agonists, offering a critical resource for researchers, scientists, and drug development professionals.
The apelin/APJ system is integral to regulating cardiovascular function, angiogenesis, and glucose metabolism.[1][2][3] Dysregulation of this system is implicated in pathologies such as heart failure, hypertension, obesity, and diabetes.[1][3] Consequently, therapeutic intervention through APJ agonism presents a compelling strategy. This guide outlines established animal models and experimental protocols to rigorously assess the in vivo efficacy of novel APJ receptor agonists.
Key Animal Models for APJ Agonist Evaluation
A variety of animal models are employed to investigate the therapeutic potential of APJ agonists across different disease contexts. The choice of model is contingent on the specific therapeutic indication being investigated.
Cardiovascular Disease Models:
-
Renal Hypertensive Rat (RHR) Model: This model is characterized by cardiac hypertrophy and decreased cardiac output, mimicking aspects of human hypertension-induced heart failure.[4][5]
-
Myocardial Infarction (MI) Rat Model: This model is used to assess the effects of APJ agonists on cardiac function and remodeling following ischemic injury.[6][7] Chronic oral administration of APJ agonists has been shown to reduce myocardial collagen content and improve diastolic function in this model.[6]
-
Obesity-Associated Heart Failure with Preserved Ejection Fraction (HFpEF) Mouse Model: This model is crucial for studying the cardioprotective effects of APJ agonists in the context of obesity-related heart failure.[8]
Metabolic Disease Models:
-
Diet-Induced Obesity (DIO) Mice: This is a widely used model to study obesity and its metabolic complications. APJ agonists have demonstrated the ability to enhance weight loss, improve body composition, and preserve muscle function in DIO mice, particularly when combined with GLP-1 receptor agonists.[8][9][10]
-
Mouse Models of Diabetic Obesity: These models are essential for evaluating the glycemic control benefits of APJ agonists. Monotherapy with APJ agonists has been shown to reduce HbA1c and improve glucose tolerance in these models.[8]
Quantitative Efficacy Data of APJ Receptor Agonists in Animal Models
The following tables summarize key quantitative data from preclinical studies of various APJ receptor agonists.
Table 1: Cardiovascular Efficacy of APJ Receptor Agonists
| Agonist | Animal Model | Dose/Administration | Key Findings | Reference |
| BMS-986224 | Anesthetized Rats | Infusion | Increased cardiac output by 10-15% without affecting heart rate. | [4][11] |
| BMS-986224 | Renal Hypertensive Rat (RHR) | Subcutaneous and Oral | Increased stroke volume and cardiac output to levels of healthy animals. | [4][5][12] |
| AM-8123 | Rat MI Model | Infusion | Improved cardiac function. | |
| AMG 986 | Rat Model of Impaired Metabolic Function | Infusion | Increased systolic function and reduced systemic vascular resistance. | [6][7] |
| CMF-019 | Rat | In vivo | Produced an increase in cardiac contractility and vasodilatation. |
Table 2: Metabolic Efficacy of APJ Receptor Agonists
| Agonist | Animal Model | Dose/Administration | Key Findings | Reference |
| Unnamed APJ Agonist | Mouse Models of Diabetic Obesity | Monotherapy | Reduced HbA1c to levels of lean controls and improved glucose tolerance by 25%. | [8][10] |
| PSTC1201 | DIO Mice | 1.1 g/L in drinking water (in combination with semaglutide) | 37% reduction in body weight; improved body composition and muscle function. | [9] |
| Azelaprag | DIO Mice | 1.1 g/L in drinking water (in combination with semaglutide) | 31% reduction in body weight. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiac Function in a Rat Model of Myocardial Infarction
Objective: To evaluate the effect of an APJ receptor agonist on cardiac function and remodeling post-MI.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
APJ receptor agonist
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
High-frequency ultrasound system with a linear array transducer
-
Pressure-volume loop catheter system
Procedure:
-
Induction of Myocardial Infarction:
-
Anesthetize the rats and perform a left thoracotomy.
-
Permanently ligate the left anterior descending (LAD) coronary artery.
-
Suture the chest and allow the animals to recover for a designated period (e.g., 1 week) to allow for infarct development.
-
-
Treatment Administration:
-
Randomly assign rats to treatment (APJ agonist) and control (vehicle) groups.
-
Administer the compound via the desired route (e.g., oral gavage, subcutaneous injection, or continuous infusion via osmotic minipumps) for the specified duration.
-
-
Echocardiographic Assessment:
-
At baseline (post-MI, pre-treatment) and at the end of the treatment period, perform transthoracic echocardiography on anesthetized rats.
-
Acquire M-mode and 2D images of the left ventricle.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVID), and wall thickness.
-
-
Hemodynamic Assessment (Terminal Procedure):
-
Anesthetize the rats and insert a pressure-volume catheter into the left ventricle via the right carotid artery.
-
Record pressure-volume loops to assess parameters such as end-systolic pressure-volume relationship (ESPVR), preload recruitable stroke work (PRSW), and dP/dt max and min.[7]
-
-
Histological Analysis:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Perform Masson's trichrome or Picrosirius red staining on cardiac sections to quantify the infarct size and interstitial fibrosis.
-
Protocol 2: Evaluation of Metabolic Parameters in Diet-Induced Obese (DIO) Mice
Objective: To assess the effect of an APJ receptor agonist on body weight, body composition, and glucose homeostasis in a model of obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
APJ receptor agonist
-
Vehicle control
-
EchoMRI or DEXA for body composition analysis
-
Glucometer and glucose strips
Procedure:
-
Induction of Obesity:
-
Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Treatment Administration:
-
Randomize the obese mice into treatment (APJ agonist) and control (vehicle) groups.
-
Administer the compound daily via the chosen route for the duration of the study.
-
Monitor body weight and food intake regularly.
-
-
Body Composition Analysis:
-
At baseline and at the end of the study, measure fat mass, lean mass, and total body water using EchoMRI or DEXA.
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice overnight (approximately 16 hours).
-
Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Administer an i.p. injection of insulin (e.g., 0.75 U/kg).
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Plasma Analysis:
-
At the end of the study, collect terminal blood samples.
-
Measure plasma levels of insulin, triglycerides, cholesterol, and HbA1c.
-
These detailed protocols and application notes provide a comprehensive framework for the preclinical evaluation of APJ receptor agonists. Rigorous and standardized in vivo testing is paramount to translating the therapeutic promise of this exciting class of compounds into clinical reality.
References
- 1. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. KEGG PATHWAY: map04371 [genome.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure | Semantic Scholar [semanticscholar.org]
- 6. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. BioAge Labs to Present Preclinical Data on APJ Agonism for Diabetic Obesity and Heart Failure at the American Diabetes Association (ADA) 85th Scientific Sessions | Sat, 06/21/2025 - 18:00 [ir.bioagelabs.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
Protocol for Assessing Cardiovascular Effects of APJ Receptor Agonist 5
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The apelin receptor (APJ) has emerged as a critical regulator in the cardiovascular system.[1] Its activation by endogenous ligands, such as apelin, or synthetic agonists elicits a range of effects, including vasodilation, increased cardiac contractility, and regulation of blood pressure.[2][3] These characteristics position APJ as a promising therapeutic target for cardiovascular diseases like heart failure.[4][5] This document provides a comprehensive protocol for assessing the cardiovascular effects of a novel APJ receptor agonist, designated as "Agonist 5," encompassing both in vitro and in vivo methodologies.
I. In Vitro Assessment of APJ Receptor Activation
A series of in vitro assays are essential to characterize the potency and signaling profile of Agonist 5 at the APJ receptor.
Receptor Binding Affinity
Objective: To determine the binding affinity of Agonist 5 to the APJ receptor.
Protocol:
-
Cell Culture: Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the human APJ receptor.[6][7]
-
Membrane Preparation: Isolate cell membranes expressing the APJ receptor.
-
Radioligand Binding Assay: Perform a competitive radioligand binding assay using a radiolabeled APJ ligand (e.g., [3H]apelin-13).[6][7]
-
Procedure:
-
Incubate varying concentrations of Agonist 5 with the cell membranes and a fixed concentration of the radioligand.
-
After reaching equilibrium, separate the bound and free radioligand.
-
Measure the radioactivity of the bound fraction.
-
-
Data Analysis: Determine the inhibitory constant (Ki) of Agonist 5, which reflects its binding affinity.
G-Protein Activation Assays
Objective: To assess the ability of Agonist 5 to activate G-protein signaling pathways downstream of the APJ receptor.
Protocols:
-
cAMP Inhibition Assay: APJ receptor activation typically leads to the inhibition of adenylyl cyclase via the Gαi protein, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9]
-
Treat APJ-expressing cells with forskolin (B1673556) to stimulate cAMP production.
-
Co-incubate the cells with varying concentrations of Agonist 5.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP kit).[9]
-
Determine the EC50 value for cAMP inhibition.
-
-
GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[5]
-
Incubate cell membranes expressing the APJ receptor with varying concentrations of Agonist 5 in the presence of [35S]GTPγS.
-
Measure the amount of bound [35S]GTPγS.
-
Determine the EC50 value for G-protein activation.
-
β-Arrestin Recruitment Assay
Objective: To evaluate the recruitment of β-arrestin to the APJ receptor upon stimulation by Agonist 5, a key event in receptor desensitization and G-protein-independent signaling.[4][10]
Protocol:
-
Utilize a commercially available assay, such as the PathHunter β-arrestin recruitment assay.[4][11]
-
Procedure:
-
Use cells co-expressing the APJ receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementing fragment.
-
Treat the cells with varying concentrations of Agonist 5.
-
Measure the resulting chemiluminescent signal, which is proportional to β-arrestin recruitment.
-
-
Data Analysis: Determine the EC50 value for β-arrestin recruitment.
ERK Phosphorylation Assay
Objective: To measure the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream target of APJ receptor signaling.[4]
Protocol:
-
Cell Culture: Use human umbilical vein endothelial cells (HUVECs) or other relevant cell types.[4]
-
Procedure:
-
Treat cells with varying concentrations of Agonist 5 for a specified time.
-
Lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
-
Data Analysis: Quantify the p-ERK/total ERK ratio to determine the dose-dependent effect of Agonist 5 on ERK activation.
Data Presentation: In Vitro Assays
| Assay | Parameter | Agonist 5 | Apelin-13 (Control) |
| Receptor Binding | Ki (nM) | [Insert Value] | [Insert Value] |
| cAMP Inhibition | EC50 (nM) | [Insert Value] | [Insert Value] |
| GTPγS Binding | EC50 (nM) | [Insert Value] | [Insert Value] |
| β-Arrestin Recruitment | EC50 (nM) | [Insert Value] | [Insert Value] |
| ERK Phosphorylation | EC50 (nM) | [Insert Value] | [Insert Value] |
II. Ex Vivo Assessment of Vascular Effects
Vasodilation/Vasoconstriction Assay
Objective: To determine the direct effect of Agonist 5 on vascular tone in isolated arteries.
Protocol:
-
Tissue Preparation: Isolate thoracic aortic rings from rats.[12]
-
Organ Bath Setup: Mount the aortic rings in an isolated tissue bath system.
-
Procedure:
-
Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.[12]
-
Once a stable contraction is achieved, add cumulative concentrations of Agonist 5 to the bath.
-
Record the changes in tension to assess vasodilation.
-
To investigate the mechanism, repeat the experiment in the presence of inhibitors for nitric oxide synthase (e.g., L-NAME) or other relevant pathways.[12]
-
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction and calculate the EC50 for vasodilation.
Data Presentation: Vasodilation Assay
| Treatment | EC50 (nM) | Maximum Relaxation (%) |
| Agonist 5 | [Insert Value] | [Insert Value] |
| Agonist 5 + L-NAME | [Insert Value] | [Insert Value] |
| Apelin-13 (Control) | [Insert Value] | [Insert Value] |
III. In Vivo Assessment of Cardiovascular Hemodynamics
Blood Pressure and Heart Rate Measurement in Rodent Models
Objective: To evaluate the systemic hemodynamic effects of Agonist 5 in a living organism.
Protocol:
-
Animal Model: Use a relevant rodent model, such as spontaneously hypertensive rats (SHR) or mice with L-NAME-induced hypertension.[13]
-
Drug Administration: Administer Agonist 5 via an appropriate route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage).[13][14]
-
Hemodynamic Monitoring:
-
Non-invasive: Use tail-cuff plethysmography for conscious animals.
-
Invasive: For more detailed and continuous measurements, use telemetry or a pressure-volume conductance catheter in anesthetized animals to measure arterial blood pressure and heart rate.[4]
-
-
Data Analysis: Record and analyze changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate over time.
Cardiac Function and Output Assessment
Objective: To determine the impact of Agonist 5 on cardiac performance.
Protocol:
-
Animal Model: Utilize a model of cardiac dysfunction, such as a post-myocardial infarction (MI) rat model.[4]
-
Echocardiography: Perform transthoracic echocardiography to non-invasively assess cardiac parameters including ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO).[9]
-
Invasive Hemodynamics: Use a pressure-volume conductance catheter to obtain load-independent measures of cardiac contractility, such as the end-systolic pressure-volume relationship (ESPVR).[15]
-
Procedure:
-
Obtain baseline measurements before administering Agonist 5.
-
Administer Agonist 5 and perform serial measurements at different time points.
-
-
Data Analysis: Compare the pre- and post-treatment values to determine the effect of Agonist 5 on cardiac function.
Data Presentation: In Vivo Hemodynamics
| Parameter | Vehicle Control | Agonist 5 (Dose 1) | Agonist 5 (Dose 2) |
| Change in Mean Arterial Pressure (mmHg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Change in Heart Rate (bpm) | [Insert Value] | [Insert Value] | [Insert Value] |
| Change in Ejection Fraction (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Change in Cardiac Output (mL/min) | [Insert Value] | [Insert Value] | [Insert Value] |
IV. Assessment of Cardiac Remodeling and Fibrosis
Objective: To evaluate the long-term effects of Agonist 5 on cardiac structure and fibrosis in a model of heart failure.
Protocol:
-
Animal Model: Use a model of chronic cardiac injury, such as transverse aortic constriction (TAC) or a chronic MI model.[10]
-
Chronic Treatment: Administer Agonist 5 or vehicle control for an extended period (e.g., several weeks).[4]
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and excise the hearts.
-
Perform histological staining on cardiac tissue sections:
-
-
Biochemical Analysis:
-
Western Blot: Quantify the protein levels of fibrotic markers such as Collagen I and Collagen III in heart tissue lysates.[16]
-
-
Data Analysis: Quantify the fibrotic area as a percentage of the total tissue area and compare between treatment groups.
Data Presentation: Cardiac Fibrosis
| Parameter | Vehicle Control | Agonist 5 |
| Fibrotic Area (%) | [Insert Value] | [Insert Value] |
| α-SMA Positive Area (%) | [Insert Value] | [Insert Value] |
| Collagen I Protein Level (relative to control) | 1.0 | [Insert Value] |
V. Signaling Pathway Diagrams
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for Cardiovascular Assessment.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. heart.bmj.com [heart.bmj.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. portlandpress.com [portlandpress.com]
- 10. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 13. Apelin elevates blood pressure in ICR mice with L-NAME-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Apelin-13 alleviated cardiac fibrosis via inhibiting the PI3K/Akt pathway to attenuate oxidative stress in rats with myocardial infarction-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
APJ receptor agonist 5 solubility issues and solutions
Welcome to the technical support center for the APJ receptor agonist 5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound 3, is a potent and orally active small molecule agonist of the apelin receptor (APJ).[1][2] It has an EC50 of 0.4 nM and has demonstrated excellent pharmacokinetic profiles in rodent models of heart failure, where it has been shown to improve cardiac function.[1][2]
Q2: What is the primary challenge when working with this compound?
A2: While described as having high solubility and being orally active, researchers may still encounter challenges in achieving desired concentrations in aqueous buffers for in vitro assays.[2] Like many small molecules, improper handling or solvent choice can lead to precipitation and inaccurate experimental results.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: For small molecule APJ receptor agonists, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions.[3][4] It is advisable to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.[5]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity or off-target effects that could confound experimental results.[5]
Q5: My this compound precipitated when I added it to my aqueous assay buffer. What should I do?
A5: This is a common issue known as "crashing out." It occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous buffer where the compound is less soluble. To avoid this, try pre-warming the aqueous buffer to 37°C and adding the stock solution dropwise while vortexing. Performing serial dilutions can also help. For more detailed solutions, please refer to the Troubleshooting Guide below.[5]
Q6: How should I store solutions of this compound?
A6: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter with this compound.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
-
Possible Cause: The agonist has low solubility in aqueous solutions, and the rapid change in solvent polarity upon dilution from a concentrated organic stock causes it to precipitate.[5]
-
Solutions:
-
Pre-warm the Aqueous Buffer: Before adding the agonist stock, warm your cell culture medium or buffer to 37°C. This can help increase the solubility of the compound.[5]
-
Gradual Dilution: Instead of adding the concentrated stock directly to the final volume, perform one or two intermediate dilution steps in the aqueous buffer. This gradual decrease in solvent concentration can prevent the compound from precipitating.[5]
-
Vortexing During Addition: Add the stock solution slowly and dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and dispersion.
-
Sonication: If precipitation still occurs, brief sonication of the final solution can help to redissolve the compound.[6] However, be cautious with heat-sensitive compounds.
-
Use of Surfactants: For in vivo formulations, the use of surfactants like Tween-80 or co-solvents like PEG300 can improve solubility.[4][7] For in vitro assays, ensure the chosen surfactant is compatible with your cell type and assay.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Possible Cause: The compound may not be fully dissolved, leading to an inaccurate concentration in your assay. Alternatively, the compound may have degraded.
-
Solutions:
-
Confirm Complete Dissolution: After preparing your stock solution, visually inspect it for any particulate matter. If unsure, centrifuge the stock solution at high speed (e.g., 10,000 x g for 5-10 minutes) and use the supernatant.
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Proper Storage: Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for other relevant APJ receptor agonists to serve as a guide.
| Compound | Solvent | Solubility | Notes |
| Apelin-13 | DMSO | 100 mg/mL | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[3] |
| Apelin-13 TFA | H₂O | 50 mg/mL | Ultrasonic treatment may be needed.[8] |
| Apelin-12 acetate | PBS (pH 7.2) | 5 mg/mL | Gentle warming or brief sonication can aid dissolution.[6] |
| Apelin 17 | Water | 10 mg/mL | |
| BMS-986224 | DMSO | 20 mg/mL | Ultrasonic treatment and warming to 60°C may be necessary.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to come to room temperature before opening to avoid condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound is required for this calculation and should be obtained from the supplier's datasheet).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication in a water bath.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol is a general guideline for assessing the activity of this compound in a cell-based assay.
Materials:
-
HEK293 or CHO cells stably expressing the human APJ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed the APJ receptor-expressing cells in a 96-well or 384-well plate at a density optimized for your assay. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Stimulation: Add forskolin (to stimulate adenylate cyclase and increase cAMP levels) to all wells except the negative control. The final concentration of forskolin should be optimized for your cell line.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: APJ Receptor Signaling Pathway.
Caption: Workflow for troubleshooting solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing APJ receptor agonist 5 concentration for in vitro experiments
This guide provides researchers with comprehensive information, protocols, and troubleshooting advice for optimizing the concentration of APJ receptor agonist 5 (with apelin-13 (B560349) used as a representative example) for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting concentration range for an APJ receptor agonist in in vitro assays?
A1: For initial experiments, a wide concentration range is recommended to determine the potency of the agonist for your specific cell system and endpoint. A typical starting range is from 10⁻¹¹ M to 10⁻⁵ M (0.01 nM to 10 µM). Most potent apelin peptides, like apelin-13, show activity in the sub-nanomolar to low nanomolar range.[1][2][3][4]
Q2: How do I determine the optimal agonist concentration for my specific cell line and assay?
A2: The optimal concentration should be determined by performing a concentration-response curve. This involves treating your cells with a serial dilution of the agonist (e.g., 10-point curve with 1:3 or 1:10 dilutions) and measuring the biological response. The goal is to identify the EC₅₀ (half-maximal effective concentration), which represents the concentration that produces 50% of the maximal response.[5][6][7] The optimal concentration for your experiments will typically be at or slightly above the EC₅₀ to ensure a robust and reproducible signal.
Q3: I am not observing any response to the APJ agonist. What are the possible causes and solutions?
A3: There are several potential reasons for a lack of response. Refer to the troubleshooting workflow below. Key areas to check include:
-
APJ Receptor Expression: Confirm that your cell line endogenously expresses the APJ receptor at sufficient levels. If not, you may need to use a cell line engineered to overexpress the receptor, such as HEK293 or CHO cells.[8]
-
Agonist Integrity and Solubility: Ensure the agonist peptide or small molecule is correctly reconstituted and has not degraded. Peptides can be sensitive to storage conditions and freeze-thaw cycles.[9][10] Poor solubility can also lead to inaccurate concentrations.[10]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect a signal. Ensure your detection method (e.g., cAMP assay, ERK phosphorylation western blot, calcium mobilization) is validated and functioning correctly.
-
Incubation Time: The incubation time may be too short or too long. Signaling events like ERK phosphorylation can be transient, while functional responses like cell migration may require longer periods.
Q4: I am observing cytotoxicity at higher concentrations of the agonist. What should I do?
A4: Cytotoxicity at high concentrations is a common issue.
-
Reduce Concentration: The simplest solution is to use lower concentrations. A well-defined concentration-response curve will help you identify the lowest concentration that gives a maximal biological effect without causing cell death.
-
Assess Purity: Impurities in the agonist preparation could be responsible for the toxicity. Ensure you are using a high-purity compound.
-
Change Agonist: If the specific agonist you are using shows a narrow therapeutic window (i.e., the effective concentration is close to the toxic concentration), consider trying a different APJ receptor agonist.
Q5: How long should I incubate the cells with the agonist?
A5: The optimal incubation time is highly dependent on the specific signaling pathway or biological endpoint being measured.
-
Rapid Signaling Events: G-protein activation, cAMP inhibition, and calcium mobilization occur within seconds to minutes.[11]
-
Protein Phosphorylation (e.g., ERK): These events are often transient, peaking anywhere from 5 to 30 minutes after stimulation.[1]
-
Receptor Internalization: This process typically occurs within 30 to 60 minutes.[1][12]
-
Gene Expression & Functional Assays (e.g., migration, proliferation): These responses require longer incubation times, ranging from several hours to over 24 hours.[3][13]
A time-course experiment is recommended to determine the peak response for your specific assay.
Quantitative Data Summary
The following tables summarize reported effective concentrations for apelin-13, a well-characterized endogenous APJ receptor agonist, in various in vitro models. These values can serve as a useful reference for designing your experiments.
Table 1: Reported EC₅₀/IC₅₀ Values of Apelin-13 in Common Signaling Assays
| Cell Line | Assay Type | Pathway | Reported EC₅₀ / IC₅₀ (nM) | Reference(s) |
| HEK293 | cAMP Inhibition | Gαi | 0.05 | [1] |
| CHO | cAMP Inhibition | Gαi | 0.844 (for an agonist) | [14] |
| CHO-K1 | Calcium Mobilization | Gαq | 0.87 | [2] |
| HEK293 | β-arrestin Recruitment | β-arrestin | ~1.1 | [12] |
| HEK293 | ERK Phosphorylation | MAPK/ERK | ~0.1 - 1.0 | [1] |
| HEK293 | Gαi1 Activation (BRET) | Gαi | 1.1 - 4.4 | [11] |
EC₅₀ (Effective Concentration, 50%) is the concentration of an agonist that gives half of the maximal response. IC₅₀ (Inhibitory Concentration, 50%) is the concentration of an inhibitor that gives half of the maximal inhibition (e.g., in a cAMP assay).
Table 2: Effective Concentrations of Apelin-13 in Functional Assays
| Cell Line | Assay Type | Effective Concentration (nM) | Incubation Time | Reference(s) |
| Mesenchymal Stem Cells (MSCs) | Cell Viability (Protection) | 0.1 | 24 hours | [13] |
| Vascular Smooth Muscle Cells | Cell Proliferation | 500 - 4000 (0.5 - 4 µM) | 24 hours | [3] |
| HUVECs | Cell Migration | Not specified (used as chemoattractant) | - | [8] |
Experimental Protocols
Protocol: Determining Agonist EC₅₀ using a Concentration-Response Assay (Example: cAMP Inhibition)
This protocol provides a general framework for generating a concentration-response curve to determine the EC₅₀ of an APJ agonist.
-
Cell Culture: Culture cells expressing the APJ receptor (e.g., HEK293-APJ) in a suitable medium and seed them into a 96-well or 384-well microplate. Allow cells to adhere overnight.[8]
-
Agonist Preparation: Prepare a high-concentration stock solution of the APJ agonist in an appropriate solvent (e.g., sterile water or DMSO).[10] Perform a serial dilution to create a range of concentrations (e.g., 11 points from 10 µM down to 0.1 pM) in a suitable assay buffer (e.g., HBSS with 5 mM HEPES).[8]
-
Pre-treatment: Aspirate the culture medium from the cells and add the diluted agonist solutions. Include a "vehicle only" control. Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.[8]
-
Stimulation: To induce cAMP production, add a fixed concentration of a stimulant like forskolin (B1673556) to all wells (except for a basal control). The APJ receptor is coupled to Gαi, so agonist binding will inhibit this forskolin-induced cAMP production.[1][8]
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a TR-FRET, HTRF, or ELISA-based assay, following the manufacturer's instructions.[8]
-
Data Analysis:
-
Plot the response (e.g., TR-FRET ratio) against the logarithm of the agonist concentration.
-
Normalize the data by setting the response with forskolin alone as 0% inhibition and the basal (no forskolin) response as 100% inhibition.
-
Use a non-linear regression model (e.g., four-parameter sigmoidal dose-response) in software like GraphPad Prism to fit the curve and calculate the EC₅₀ (or IC₅₀ in this case) value.[5][15]
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: APJ receptor canonical signaling pathways.
Caption: Troubleshooting workflow for a lack of agonist response.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 13. Apelin-13 Pretreatment Promotes the Cardioprotective Effect of Mesenchymal Stem Cells against Myocardial Infarction by Improving Their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Troubleshooting lack of response to APJ receptor agonist 5 in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a lack of response to APJ receptor agonists in cellular assays.
Troubleshooting Guide: Lack of Response to APJ Receptor Agonist
This guide provides a systematic approach to identifying the potential cause for a lack of cellular response to an APJ receptor agonist.
Question: My cells are not responding to the APJ receptor agonist. What are the possible reasons and how can I troubleshoot this?
Answer:
A lack of response to an APJ receptor agonist can stem from several factors, ranging from the agonist itself to the experimental setup and the cells being used. Follow these troubleshooting steps to identify the issue.
Step 1: Verify the Integrity and Activity of the Agonist
The first step is to ensure that the agonist is active and used at an appropriate concentration.
-
Agonist Quality:
-
Source and Purity: Confirm the purity and identity of the agonist from the supplier's certificate of analysis.
-
Storage: Ensure the agonist has been stored correctly (e.g., temperature, light protection) to prevent degradation.
-
Solubility: Confirm that the agonist is fully dissolved in the solvent and that the final concentration in the media does not lead to precipitation. Prepare fresh dilutions for each experiment.[1]
-
-
Concentration:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to ensure the optimal effective concentration is being used. The EC50 for different APJ agonists can vary significantly.[1] For example, the endogenous agonist Apelin-13 has an EC50 of approximately 6.3 x 10⁻¹¹ M in some systems.[2]
-
Step 2: Confirm Cell Line Suitability
The chosen cell line must express the APJ receptor and be healthy enough to respond.
-
APJ Receptor Expression:
-
Verification: Confirm that your cell line expresses the APJ receptor at sufficient levels. This can be done via qPCR to detect mRNA or by Western Blot/FACS to detect the protein.
-
Cell Line Choice: Not all cell lines express endogenous APJ. Consider using a well-characterized cell line or a recombinant cell line overexpressing APJ.[3] For example, CHO-K1 or HEK293 cells are often used for stable expression of APJ.[2][4][5]
-
-
Cell Health:
-
Morphology: Visually inspect the cells under a microscope to ensure they have a normal morphology and are not overly confluent.
-
Viability: Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm that the cells are healthy.[1] Poor cell health can lead to a lack of response.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Step 3: Evaluate the Assay and Readout
The chosen assay must be appropriate for detecting APJ receptor activation. The APJ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[4][6] It can also signal through Gα13 and β-arrestin pathways.[4][7]
-
Choice of Assay:
-
cAMP Assay: Since APJ activation inhibits cAMP production, you will need to stimulate the cells with an agent like forskolin (B1673556) to induce cAMP levels before adding your agonist to see an inhibitory effect.[8][9]
-
β-Arrestin Recruitment Assay: This is a common method to detect agonist-induced receptor activation and internalization.[4][10]
-
ERK Phosphorylation: APJ activation can lead to the phosphorylation of ERK, which can be measured by Western Blot or ELISA.[5][11]
-
Receptor Internalization Assay: Agonist binding typically induces receptor internalization, which can be quantified.[12][13]
-
-
Assay Conditions:
-
Incubation Time: The time required to observe a response can vary depending on the signaling pathway being measured. Transcriptional changes may take hours, while phosphorylation events can be detected in minutes.[1]
-
Serum Presence: Components in serum can sometimes interfere with agonist activity. Consider performing the experiment in serum-free or low-serum media.[1]
-
Positive Control: Always include a positive control, such as the endogenous ligand Apelin-13, to validate that the assay is working correctly.[14]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the lack of response.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the APJ receptor?
The APJ receptor is a class A GPCR that primarily couples to the Gαi/o protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[6] It can also activate other pathways, including the Gα13, PI3K/Akt, and MAPK/ERK pathways.[7][11] Additionally, agonist binding induces β-arrestin recruitment, which mediates receptor desensitization and internalization.[6]
Q2: What is a typical effective concentration for an APJ receptor agonist?
The effective concentration can vary widely depending on the specific agonist. For the endogenous peptide Apelin-13, the EC50 is in the low nanomolar to picomolar range.[2] For novel small molecule agonists, the potency can differ, with some having EC50 values in the low micromolar range.[4][15] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific agonist and cell system.
| Agonist | Typical EC50 Range | Cell System Example |
| Apelin-13 | 0.05 - 10 nM | CHO-K1, HEK293 |
| (Pyr1) apelin-13 | 0.02 - 0.05 nM | HEK293 |
| Small Molecule Agonists (e.g., ML233, BMS-986224) | 20 nM - 3.7 µM | CHO-K1, HEK293 |
(Note: These values are illustrative and can vary between different assays and cell lines.)
Q3: How should I prepare and store my APJ agonist?
Peptide agonists are typically lyophilized and should be reconstituted in a sterile buffer or water. Small molecule agonists are often dissolved in an organic solvent like DMSO to create a concentrated stock solution.[1] To maintain stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid toxicity.[1]
Q4: Which cell lines are known to endogenously express the APJ receptor?
Endogenous expression of the APJ receptor has been reported in various cell types, including human umbilical vein endothelial cells (HUVECs), some cancer cell lines like colon adenocarcinoma (SW480) and lung cancer (A549), and fibroblasts.[16][17] However, the expression levels can be variable. For robust and reproducible results, it is often recommended to use a recombinant cell line stably overexpressing the APJ receptor, such as transfected HEK293 or CHO-K1 cells.[2][4][5]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is to assess cell health and rule out cytotoxicity as a reason for the lack of response.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment and incubate overnight.[18]
-
Compound Treatment: Treat the cells with the APJ agonist at various concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Reading: Read the absorbance at a wavelength of 500-600 nm using a microplate reader.[18]
Protocol 2: cAMP Inhibition Assay for Gi-Coupled Receptors
This protocol measures the agonist's ability to inhibit cAMP production.
-
Cell Preparation: Plate cells expressing the APJ receptor in a suitable assay plate.
-
Agonist and Forskolin Stimulation: Pre-incubate the cells with your APJ agonist at various concentrations. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.[9]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[19][9][20][21] The signal will be inversely proportional to the amount of cAMP produced in competitive assays.[9]
-
Data Analysis: Plot the agonist concentration against the cAMP level to determine the IC50.
Protocol 3: Receptor Internalization Assay
This protocol quantifies the agonist-induced internalization of the APJ receptor.
-
Cell Culture: Culture cells expressing an epitope-tagged APJ receptor on coverslips or in appropriate plates for microscopy or flow cytometry.
-
Agonist Treatment: Treat the cells with the APJ agonist for a specific time (e.g., 30-60 minutes) at 37°C to allow for internalization.[22] Include an untreated control.
-
Staining:
-
Place cells on ice to stop internalization.
-
For visualizing surface receptors, stain the non-permeabilized cells with a fluorescently labeled antibody against the epitope tag.[22][23]
-
To visualize internalized receptors, you can perform an acid wash to strip off surface-bound antibodies before permeabilizing the cells and staining for the internalized antibody-receptor complex.[23]
-
-
Detection:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells. A decrease in mean fluorescence intensity in treated cells compared to control cells indicates receptor internalization.[22]
-
Fluorescence Microscopy: Visualize the localization of the receptor. In control cells, the receptor will be on the plasma membrane, while in treated cells, it will be visible in intracellular vesicles.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 11. cusabio.com [cusabio.com]
- 12. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jicrcr.com [jicrcr.com]
- 15. researchgate.net [researchgate.net]
- 16. The apelin-apelin receptor signaling pathway in fibroblasts is involved in tumor growth via p53 expression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 23. Internalization assay [bio-protocol.org]
Technical Support Center: APJ Receptor Agonist Off-Target Effects and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APJ receptor agonists. Our goal is to help you identify, understand, and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with APJ receptor agonists?
A1: Based on preclinical studies, five common off-target interactions for APJ receptor agonists, particularly small molecule agonists, have been identified. These include interactions with:
-
Angiotensin II receptor type 1 (AT1)
-
5-HT1A (serotonin) receptor
-
α2C adrenergic receptor
-
Norepinephrine (B1679862) Transporter (NET)
-
Benzylpiperazine-related receptors (non-selective interactions at various monoamine receptors)
Q2: What is biased agonism and how can it be used to mitigate off-target effects?
A2: Biased agonism is a phenomenon where a ligand, upon binding to a receptor, preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[1] By designing or selecting an APJ receptor agonist that is biased towards the signaling pathway responsible for the desired therapeutic effect and away from pathways that may mediate off-target effects, it is possible to develop more specific and effective compounds with fewer side effects.[1]
Q3: How can I determine if my APJ receptor agonist is exhibiting off-target effects in my experiment?
A3: Unexpected or inconsistent experimental results are often the first indication of potential off-target activity. A systematic approach to troubleshooting is recommended. This includes performing dose-response curves, using structurally unrelated control compounds, and employing specific antagonists for suspected off-target receptors. Comparing results in wild-type versus receptor knockout/knockdown models can also provide definitive evidence.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects Not Consistent with APJ Receptor Activation
Potential Cause: Off-target interaction with the Angiotensin II receptor type 1 (AT1). The APJ receptor shares structural homology with the AT1 receptor, and some agonists may exhibit cross-reactivity.[2]
Troubleshooting and Mitigation Strategy:
-
Selectivity Profiling: The primary strategy is to determine the selectivity of your APJ agonist for the APJ receptor over the AT1 receptor. This is achieved through competitive radioligand binding assays.
-
Functional Assays: Conduct functional assays to compare the potency and efficacy of your agonist at both APJ and AT1 receptors.
-
Utilize a Selective Antagonist: In your experimental setup, co-administer a selective AT1 receptor antagonist (e.g., Losartan, Valsartan) with your APJ agonist. If the unexpected cardiovascular effects are diminished or abolished, it strongly suggests an AT1-mediated off-target effect.
Issue 2: Observation of Anxiolytic or Antidepressant-like Phenotypes
Potential Cause: Off-target binding to the 5-HT1A receptor. Some small molecule APJ agonists have been shown to have affinity for the 5-HT1A receptor.[3]
Troubleshooting and Mitigation Strategy:
-
Receptor Binding Assays: Perform radioligand binding assays to quantify the binding affinity (Ki) of your agonist at the 5-HT1A receptor.
-
Functional Characterization: Use functional assays, such as a cAMP inhibition assay, to assess the functional activity of your agonist at the 5-HT1A receptor.
-
Employ a Selective 5-HT1A Antagonist: In your behavioral or cellular assays, use a selective 5-HT1A antagonist (e.g., WAY-100635) to determine if the observed effects are mediated by this receptor.
Issue 3: Alterations in Blood Pressure or Sedative Effects
Potential Cause: Off-target interaction with the α2C adrenergic receptor. This has been observed with some small molecule APJ agonists.[3]
Troubleshooting and Mitigation Strategy:
-
Selectivity Screening: Screen your compound against a panel of adrenergic receptors, including α2A, α2B, and α2C, to determine its selectivity profile.
-
Functional Assays: Conduct functional assays, such as a GTPγS binding assay, to measure the agonist or antagonist activity of your compound at α2C adrenergic receptors.
-
Use of a Selective Antagonist: To confirm the involvement of the α2C adrenergic receptor in your experimental system, use a selective antagonist (e.g., yohimbine, although it has affinity for other α2 subtypes) in a counter-screening experiment.
Issue 4: Unexplained Changes in Sympathetic Tone or Neurotransmitter Levels
Potential Cause: Inhibition of the Norepinephrine Transporter (NET). Some APJ agonists may interfere with the reuptake of norepinephrine.[3]
Troubleshooting and Mitigation Strategy:
-
Transporter Inhibition Assays: Perform in vitro neurotransmitter uptake assays using cells expressing the human norepinephrine transporter (hNET) to determine the IC50 of your compound for NET inhibition.
-
Comparison with Known NET Inhibitors: Compare the potency of your compound to that of known NET inhibitors (e.g., desipramine) in the same assay.
-
In Vivo Microdialysis: If conducting in vivo studies, use microdialysis to measure extracellular levels of norepinephrine in relevant brain regions following administration of your APJ agonist.
Issue 5: Complex Psychoactive or Stimulant-like Effects
Potential Cause: Interaction with multiple monoamine receptors, characteristic of benzylpiperazine (BZP) pharmacology. BZP and its derivatives are known to interact with a variety of serotonin (B10506) and dopamine (B1211576) receptors, as well as monoamine transporters.[4]
Troubleshooting and Mitigation Strategy:
-
Broad Receptor Screening Panel: Screen your compound against a comprehensive panel of GPCRs and transporters, including various serotonin (5-HT) and dopamine (D) receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: If you are in the process of drug development, use SAR to modify the chemical structure of your agonist to reduce its affinity for these off-target receptors while maintaining its potency at the APJ receptor.
-
Behavioral Pharmacology Studies: In animal models, conduct a battery of behavioral tests designed to assess stimulant, anxiogenic/anxiolytic, and other psychoactive effects to fully characterize the in vivo profile of your compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional potency of selected APJ receptor agonists at the APJ receptor and identified off-target receptors.
Table 1: Binding Affinity (Ki/Kd) of APJ Receptor Agonists
| Compound | APJ Receptor | AT1 Receptor | 5-HT1A Receptor | α2C Adrenergic Receptor | Norepinephrine Transporter (NET) | Benzylpiperazine Receptors |
| ML233 | 3.7 µM (EC50)[3] | >79 µM[3] | 55% I @ 10µM[3] | 51% I @ 10µM[3] | 57% I @ 10µM[3] | 65% I @ 10µM[3] |
| BMS-986224 | 0.3 nM (Kd)[5] | >10 µM[6] | >10 µM[6] | >10 µM[6] | >10 µM[6] | Not Reported |
| [Pyr1]apelin-13 | ~0.37 nM (EC50) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MM-07 | 300 nM (KD)[7] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
% I indicates percent inhibition at the specified concentration.
Table 2: Functional Potency (EC50/IC50) of APJ Receptor Agonists
| Compound | APJ Receptor (cAMP) | APJ Receptor (β-arrestin) | AT1 Receptor | 5-HT1A Receptor | α2C Adrenergic Receptor | Norepinephrine Transporter (NET) |
| ML233 | Weakly potent[3] | 3.7 µM[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| BMS-986224 | 0.02 nM[5] | 0.2 nM[6] | Not Reported | Not Reported | Not Reported | Not Reported |
| [Pyr1]apelin-13 | ~0.05 nM | ~0.1 nM | Not Reported | Not Reported | Not Reported | Not Reported |
| MM-07 | Not Reported | 5.67 (pD2)[7] | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Selectivity Profiling
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor (e.g., APJ) and an off-target receptor (e.g., AT1).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human APJ receptor or the human AT1 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]apelin-13 for APJ, [¹²⁵I]Sar¹,Ile⁸-Angiotensin II for AT1), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Quantifying Biased Agonism
This protocol allows for the quantification of biased agonism by comparing the potency and efficacy of an agonist in activating G-protein and β-arrestin signaling pathways.[9]
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the APJ receptor fused to a Renilla luciferase (Rluc) donor and either a G-protein biosensor or β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Plating: Plate the transfected cells in a 96-well microplate.
-
Agonist Stimulation: Add increasing concentrations of the APJ receptor agonist to the cells.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to initiate the BRET reaction.
-
Signal Detection: Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the agonist concentration to generate dose-response curves for both G-protein activation and β-arrestin recruitment. Analyze the curves to determine EC50 and Emax values for each pathway. Calculate a bias factor to quantify the degree of signaling bias.[9][10]
Visualizations
Signaling Pathways
Caption: APJ Receptor Signaling Pathways.
Caption: Signaling of Key Off-Target Receptors.
Experimental and Logical Workflows
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying biased signaling in GPCRs using BRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
Stability of APJ receptor agonist 5 in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of APJ receptor agonist 5. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Disclaimer: Specific stability data for this compound in various solvents over extended periods is not publicly available. The recommendations provided are based on general best practices for small molecule compounds, information on related molecules, and data from chemical suppliers. For critical applications, it is strongly recommended that users perform their own stability assessments.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized powder of this compound?
For maximum stability, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[1][2][3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature for at least 15-20 minutes in a desiccator to prevent condensation of atmospheric moisture onto the compound.[1][4]
2. What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[5] Ensure the use of anhydrous, high-purity DMSO to minimize degradation from moisture.[6]
3. How should I prepare a stock solution?
A general protocol involves dissolving the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Vortexing or brief sonication can aid in complete dissolution. Always visually inspect the solution to ensure no particulates are present.
4. How should I store the stock solution in DMSO?
Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][7] These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7] Protect the aliquots from light.
5. How many times can I freeze and thaw a DMSO stock solution?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation and the introduction of moisture, which can decrease solubility.[8][9][10][11] Preparing single-use aliquots is the best practice.[1][7]
6. Is this compound stable in aqueous solutions like PBS or cell culture media?
The stability of small hydrophobic molecules in aqueous solutions is often limited. While specific data for this compound is unavailable, it is best practice to prepare aqueous dilutions fresh for each experiment and use them the same day. Storing aqueous solutions is generally not recommended as it can lead to precipitation and degradation.
7. What is the maximum recommended final concentration of DMSO in my cell culture experiment?
To avoid cellular toxicity and compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v) and not exceeding 0.5% (v/v).[12] Always include a vehicle control (media with the same final DMSO concentration without the agonist) in your experiments.
Data Summary Tables
Table 1: General Storage Recommendations
| Form | Solvent | Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C or -80°C | Up to 3 years[7] | Protect from light and moisture. Equilibrate to room temperature before opening. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[7] | Aliquot into single-use volumes. Protect from light. Avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[7][13] | Aliquot into single-use volumes. Protect from light. Avoid freeze-thaw cycles. | ||
| Working Dilution | Aqueous Buffer / Media | 2-8°C or 37°C | < 24 hours | Prepare fresh for each experiment. Prone to precipitation and degradation. |
Table 2: Solubility and Formulation Quick Guide
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High dissolving power for many organic molecules. |
| Stock Concentration | 10-20 mM | A concentrated stock minimizes the volume of DMSO added to aqueous solutions. |
| Aqueous Dilution | Perform serial dilutions; add stock solution to pre-warmed (37°C) media with rapid mixing.[12] | Minimizes precipitation or "crashing out" of the compound. |
| Final DMSO % | ≤ 0.1% (v/v) | Avoids cell toxicity and reduces the risk of compound precipitation.[12] |
Visual Diagrams and Workflows
Caption: Simplified APJ receptor signaling pathway.
Caption: Workflow for troubleshooting precipitation issues.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer or Media
This is a common issue for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the agonist exceeds its solubility limit in the aqueous medium. | Lower the final working concentration. Perform a solubility test (see protocol below) to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding the DMSO stock too quickly to the aqueous medium causes the compound to "crash out" before it can be properly solvated. | Add the stock solution dropwise into the vortex of the pre-warmed (37°C) aqueous solution to ensure rapid and thorough mixing.[12] Consider making an intermediate dilution in media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use media that has been pre-warmed to 37°C for making dilutions.[12] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic and may not prevent precipitation upon significant dilution. | Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.[12] |
Issue: Solution is Initially Clear but Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Limited Long-Term Stability | The compound may be slowly degrading or precipitating out of the aqueous solution over time. | Prepare working solutions fresh and use them immediately. Avoid storing diluted aqueous solutions. |
| Interaction with Media Components | The compound may be interacting with components in the cell culture medium (e.g., proteins in serum), leading to precipitation. | If using serum, test if diluting in serum-free media first improves solubility. The proteins in serum can sometimes help keep a compound in solution, but this is compound-dependent.[14] |
| pH Changes in Culture | Cellular metabolism can cause the pH of the culture medium to decrease, which may affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture. Ensure the buffering system (e.g., HEPES, bicarbonate/CO2) is appropriate and stable. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock and Working Solutions
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for 15-20 minutes.
-
Prepare Stock Solution: Using sterile technique, add the calculated volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually confirm that the solution is clear and free of particulates.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C.
-
Prepare Working Dilution: Pre-warm the required volume of cell culture medium or buffer to 37°C. While gently vortexing the medium, add the required volume of the thawed DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.1%. Use this freshly prepared working solution immediately.
Protocol 2: Assessing Compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for users to determine the stability of this compound under their specific experimental conditions.
-
Prepare Initial Sample (T=0): Prepare a solution of the agonist in the desired solvent (e.g., cell culture medium) at the final working concentration. Immediately analyze a portion of this solution by a suitable reversed-phase HPLC (RP-HPLC) method to obtain the initial peak area, which represents 100% integrity. A C18 column with a gradient of water/acetonitrile containing 0.1% formic acid is a common starting point for small molecules.
-
Incubate Samples: Place the remaining solution under the desired storage conditions (e.g., 37°C for cell culture experiments, 4°C for refrigerated storage, or room temperature).
-
Analyze at Time Points: At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC using the same method as the T=0 sample.
-
Analyze Data: For each time point, calculate the percentage of the agonist remaining by comparing the peak area of the main compound to the peak area at T=0. The appearance of new peaks may indicate degradation products.
-
Forced Degradation (Optional): To understand potential degradation pathways, expose the compound to stress conditions (e.g., acidic, basic, oxidative, high heat, UV light) and analyze the resulting samples by HPLC-MS to identify degradation products.[15]
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 3. jpt.com [jpt.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. captivatebio.com [captivatebio.com]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ziath.com [ziath.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
How to improve the signal-to-noise ratio in APJ agonist 5 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apelin Receptor (APJ) agonist assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the common functional assays for screening APJ agonists?
A1: Several functional assays are commonly used to screen for APJ agonists, each targeting a different part of the receptor's signaling cascade. The most prevalent include:
-
Calcium Mobilization Assays: The APJ receptor can couple to Gq proteins, leading to an increase in intracellular calcium. This is a widely used high-throughput screening (HTS) assay that is robust and can be measured using fluorescent calcium probes.[1][2] To enhance the signal, especially if the endogenous coupling is weak, a promiscuous G protein like Gα16 can be co-expressed.[1][2]
-
cAMP Assays: APJ receptor activation can also lead to the inhibition of adenylyl cyclase through Gi coupling, resulting in decreased intracellular cyclic AMP (cAMP) levels. HTRF (Homogeneous Time-Resolved Fluorescence) and other FRET-based assays are commonly used to measure these changes.[3][4][5]
-
β-Arrestin Recruitment Assays: Ligand binding to the APJ receptor can trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization.[4][6] This can be monitored using technologies like NanoBiT or Tango assays.[5][6][7]
-
GTPγS Binding Assays: This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the APJ receptor.[4][8]
Q2: I am observing a low signal-to-noise ratio in my calcium mobilization assay. What are the potential causes and solutions?
A2: A low signal-to-noise ratio in a calcium mobilization assay can stem from several factors, from suboptimal cell conditions to inappropriate assay parameters.
| Potential Cause | Troubleshooting Solution |
| Low Receptor Expression | Confirm the expression level of the APJ receptor in your cell line using techniques like qPCR or flow cytometry. If expression is low, consider generating a stable cell line with higher expression or using a transient transfection system with an optimized protocol.[9] |
| Inefficient G-protein Coupling | The APJ receptor can couple to multiple G-protein subtypes. To ensure a robust calcium signal, co-express a promiscuous G-protein, such as Gα16, which couples a wide range of GPCRs to the phospholipase C (PLC) pathway, thereby amplifying the calcium signal.[1][2][10] |
| Suboptimal Cell Density | Seeding too few or too many cells can negatively impact the assay window. Perform a cell titration experiment to determine the optimal cell density per well that provides the maximal signal-to-noise ratio.[11] |
| Inappropriate Agonist Concentration | Ensure you are using the agonist at a concentration that elicits a maximal or near-maximal response (e.g., EC₈₀-EC₁₀₀). Perform a full dose-response curve to determine the optimal concentration.[11] |
| High Background Fluorescence | High background can be caused by cell autofluorescence, fluorescent compounds, or the assay medium itself. Use a phenol (B47542) red-free medium during the assay. Also, check for intrinsic fluorescence of your test compounds by running a control plate without cells.[12] |
| Suboptimal Dye Loading | Incomplete or excessive loading of the calcium indicator dye can lead to a weak signal or high background. Optimize the dye concentration and incubation time. Ensure gentle washing steps to remove extracellular dye.[11] |
Q3: How can I minimize variability and improve the reproducibility of my APJ agonist assay?
A3: Consistency in experimental execution is key to reproducibility.
| Parameter | Recommendation |
| Cell Culture | Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent.[11] |
| Reagent Preparation | Prepare fresh dilutions of agonists and other critical reagents for each experiment. Use a consistent source and lot of serum and other media components. |
| Liquid Handling | Ensure all pipettes are properly calibrated. Use automated liquid handlers for high-throughput screening to minimize human error.[5] |
| Assay Plates | Use black-walled microplates to reduce well-to-well crosstalk and light scatter.[11] |
| Data Analysis | Use a standardized data analysis workflow. For HTS, a Z-factor of ~0.6 or higher is indicative of a robust and reproducible assay.[1][2] |
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based Assay
High background can mask the specific signal from your agonist, leading to a poor signal-to-noise ratio.
Experimental Workflow to Diagnose High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: My Agonist Appears Inactive or Has Low Potency
If a known or suspected agonist shows no activity, it could be due to issues with the compound itself, the assay conditions, or the signaling pathway being measured.
APJ Receptor Signaling Pathways
Caption: Simplified APJ receptor signaling pathways.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your agonist using analytical methods like LC-MS or NMR.
-
Ensure proper storage and handling to prevent degradation.
-
-
Optimize Assay Conditions:
-
Consider Biased Agonism:
-
The APJ receptor can exhibit biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin).[3][13]
-
If you are not seeing a signal in one assay (e.g., cAMP), test your agonist in an orthogonal assay that measures a different downstream event, such as β-arrestin recruitment or calcium mobilization.[3]
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay Using a Fluorescent Probe
This protocol provides a general workflow for a calcium mobilization assay in a 384-well format.
Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Seeding: Seed CHO or HEK293 cells stably expressing the human APJ receptor (and potentially a promiscuous G-protein like Gα16) into black-walled, clear-bottom 384-well plates at a pre-optimized density.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) diluted in an appropriate assay buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of your test compounds and a reference agonist (e.g., Apelin-13) in assay buffer at a concentration that is 4x or 5x the final desired concentration.
-
Measurement:
-
Place the cell plate into a fluorescent plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the wells and continue to measure the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence over baseline and plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value.
Protocol 2: HTRF-based cAMP Assay
This protocol outlines the steps for a competitive immunoassay to measure changes in intracellular cAMP.
Detailed Methodology:
-
Cell Preparation: Harvest APJ-expressing cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Dispensing: Dispense the cell suspension into a 384-well low-volume white plate.
-
Compound Addition: Add your test compounds or a reference agonist.
-
Forskolin (B1673556) Stimulation (for antagonists/inverse agonists): For antagonist mode, add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) and incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to a cAMP concentration using a standard curve.
References
- 1. dovepress.com [dovepress.com]
- 2. dovepress.com [dovepress.com]
- 3. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Baseline Drift in SPR Experiments with APJ Receptor Agonist 5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering baseline drift and other issues during Surface Plasmon Resonance (SPR) experiments involving the APJ receptor and small molecule agonists, such as APJ receptor agonist 5.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift in an SPR experiment, and why is it problematic?
A1: Baseline drift refers to the gradual, continuous increase or decrease in the SPR signal (measured in Resonance Units, RU) over time in the absence of an analyte injection.[1] A stable baseline is crucial for accurate kinetic analysis. Excessive drift can obscure the true binding signal, leading to erroneous calculations of association (ka) and dissociation (kd) rates, and ultimately, incorrect affinity (KD) determination.[1][2]
Q2: We are observing significant baseline drift when working with this compound. What are the most likely causes?
A2: When working with a small molecule like this compound and a G-protein coupled receptor (GPCR) like the APJ receptor, several factors can contribute to baseline drift:
-
Incomplete Surface Equilibration: The sensor surface, particularly after immobilization of the APJ receptor, may not be fully equilibrated with the running buffer.[1][3]
-
Buffer Mismatch: Differences in composition (e.g., pH, salt concentration, additives) between the running buffer and the analyte sample buffer can cause a bulk refractive index shift that manifests as drift.[3]
-
Ligand (APJ Receptor) Instability: GPCRs are notoriously unstable outside of their native membrane environment. The immobilized APJ receptor may be slowly denaturing or dissociating from the sensor surface.[4]
-
Non-Specific Binding: The agonist may be binding non-specifically to the sensor surface or the reference channel, causing a gradual increase in signal.[2]
-
Temperature Fluctuations: SPR systems are sensitive to temperature changes. Even minor fluctuations in the instrument or buffer temperature can cause baseline drift.[5]
-
Contamination or Air Bubbles: Contaminants in the buffer or the presence of air bubbles in the fluidics system can lead to an unstable baseline.[6]
Q3: What is "this compound" and are there any specific properties to consider?
A3: "this compound" is a potent and orally active small molecule agonist for the apelin receptor (APJ). It has a reported EC50 of 0.4 nM and has been investigated for its potential in treating heart failure. As a small molecule, it has a low molecular weight, which means that SPR experiments will require a high-density surface of the APJ receptor to generate a sufficient binding signal.
Troubleshooting Guide: Baseline Drift with this compound
This guide provides a systematic approach to diagnosing and resolving baseline drift in your SPR experiments.
Issue: Negative or Positive Baseline Drift
-
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting baseline drift.
-
Detailed Troubleshooting Steps
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Incomplete Surface Equilibration | Does the drift occur at the beginning of the experiment or after buffer changes? | - Equilibrate the sensor surface with running buffer overnight if possible.[3]- Perform several buffer-only injection cycles before starting the analyte injections to stabilize the baseline.[1] |
| Buffer Mismatch | Is there a significant jump in the signal at the start and end of a buffer-only injection? | - Ensure the analyte sample buffer is identical to the running buffer.[3]- If additives like DMSO are necessary to dissolve the agonist, match the concentration in the running buffer. |
| Ligand (APJ Receptor) Instability | Does the baseline drift consistently in one direction (e.g., downwards)? Is the binding capacity of the surface decreasing over time? | - Consider using a capture-based immobilization method (e.g., anti-His tag antibody) to ensure a more uniform and stable orientation of the APJ receptor.[7]- Optimize the running buffer with stabilizing additives if compatible with the interaction. |
| Non-Specific Binding (NSB) of Agonist 5 | Is there a gradual increase in signal on both the active and reference flow cells? | - Add a blocking agent like Bovine Serum Albumin (BSA) to the running buffer.[2]- Increase the salt concentration of the running buffer to reduce electrostatic interactions.- Add a non-ionic surfactant like Tween 20 to the buffer. |
| Instrument and System Issues | Is the drift erratic or accompanied by noise? | - Degas all buffers and samples thoroughly to remove dissolved air.[6]- Perform a system check and cleaning procedure as per the instrument manufacturer's guidelines.- Ensure the instrument is in a temperature-controlled environment.[5] |
Experimental Protocols
Protocol 1: APJ Receptor Immobilization via Amine Coupling
This protocol is for the covalent immobilization of the APJ receptor onto a carboxymethylated dextran (B179266) sensor surface (e.g., CM5 chip).
-
Surface Activation:
-
Prepare a fresh 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject the EDC/NHS mixture over the sensor surface at a flow rate of 10 µL/min for 7 minutes to activate the carboxyl groups.[8]
-
-
Ligand Immobilization:
-
Dilute the purified APJ receptor to a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Inject the APJ receptor solution over the activated surface. The flow rate and contact time can be adjusted to achieve the desired immobilization level. For small molecule analysis, a higher density is often required.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining reactive groups on the sensor surface.[8]
-
-
Surface Stabilization:
-
Perform 3-5 startup cycles with running buffer and regeneration solution to wash out any non-covalently bound protein and stabilize the baseline.
-
Protocol 2: SPR Interaction Analysis of this compound
-
System Priming and Equilibration:
-
Prime the system with fresh, degassed running buffer (e.g., HBS-EP+ with 0.1% BSA).
-
Allow the system to equilibrate until a stable baseline is achieved (drift < 0.3 RU/min).[1]
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in the running buffer. It is recommended to perform a 3-fold dilution series with at least 5 concentrations, plus a zero-analyte (buffer only) control.
-
-
Interaction Analysis:
-
Inject the prepared concentrations of this compound over the sensor surface, starting with the lowest concentration.
-
Use a flow rate of 30-50 µL/min.[7]
-
Set an appropriate association time (e.g., 60-120 seconds) and dissociation time (e.g., 120-300 seconds).
-
-
Regeneration:
-
If the agonist does not fully dissociate, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine pH 2.0) to remove the bound analyte. Test different regeneration conditions to find one that is effective without damaging the immobilized APJ receptor.
-
Data Presentation
Table 1: Recommended Buffer Compositions for GPCR SPR
| Buffer Component | Typical Concentration | Purpose | Reference |
| HEPES or PBS | 10-25 mM | pH buffering | [7] |
| NaCl | 150 mM | Ionic strength | [7] |
| EDTA | 0.5-1 mM | Chelating agent | - |
| Tween 20 | 0.005% - 0.05% | Reduces non-specific binding | [2] |
| BSA | 0.1 - 1 mg/mL | Reduces non-specific binding | [2] |
| DMSO | 1-5% | Solubilizing agent for small molecules | - |
Table 2: Typical Flow Rates for SPR Experiments
| Experimental Step | Recommended Flow Rate (µL/min) | Rationale | Reference |
| Immobilization | 5 - 10 | Allows for sufficient contact time for covalent coupling. | [8] |
| Interaction Analysis | 30 - 100 | Minimizes mass transport limitations, especially for fast interactions. | [7] |
| Regeneration | 30 - 100 | Ensures efficient removal of bound analyte. | [7] |
APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist like this compound initiates several downstream signaling cascades.
Caption: Simplified APJ receptor signaling pathway.
Upon binding of an agonist, the APJ receptor activates G-proteins (primarily Gαi and Gαq), which in turn stimulate downstream effectors like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[9] This leads to the activation of pathways involving ERK1/2 and Akt, ultimately resulting in various cellular responses such as vasodilation and cell proliferation.[9]
References
- 1. Baseline drift [sprpages.nl]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. Troubleshooting [sprpages.nl]
- 4. autolabj.com [autolabj.com]
- 5. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 6. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-coupling [sprpages.nl]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
Minimizing non-specific binding of APJ receptor agonist 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of APJ receptor agonist '5' during their experiments.
Troubleshooting Non-Specific Binding
High non-specific binding can obscure the specific signal in your assay, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest concentration of the radioligand being used.[1][2] Below are common causes of high non-specific binding and corresponding troubleshooting solutions.
Issue: High background signal across all wells.
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | Lower Radioligand Concentration: Use a concentration at or below the Kd value for your agonist.[1] Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%), as impurities can contribute to non-specific binding.[1] Consider Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher non-specific binding.[1] If possible, consider a more hydrophilic analog if non-specific binding is prohibitive. |
| Tissue/Cell Preparation | Reduce Membrane Protein: Titrate the amount of cell membrane to an optimal concentration, typically within the range of 100-500 µg of membrane protein per assay point.[1] Ensure Proper Homogenization: Thoroughly wash membranes to remove any endogenous ligands or other substances that might interfere with the assay.[1] |
| Assay Conditions | Optimize Incubation Time and Temperature: While ensuring the binding reaches equilibrium, shorter incubation times can sometimes help to reduce non-specific binding.[1] Modify Assay Buffer: The inclusion of agents like Bovine Serum Albumin (BSA), salts, or detergents can help to minimize non-specific interactions.[1] Filter Pre-treatment: Coating filters with agents like 0.3% polyethyleneimine or 0.5% BSA can be beneficial in reducing the binding of the ligand to the filter itself.[3] Optimize Washing Steps: Increase the volume and/or the number of washes. Using ice-cold wash buffer is also recommended to reduce dissociation of the specific binding while washing away non-specific interactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the binding of a ligand, in this case, APJ receptor agonist 5, to sites other than the intended receptor of interest (the APJ receptor). This can include binding to other proteins, lipids, or even the assay apparatus itself, such as filters.[1][4]
Q2: How is non-specific binding determined in a radioligand binding assay?
A2: Non-specific binding is measured by assessing the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled competitor. This competitor, at a saturating concentration, will occupy nearly all the specific receptor sites, meaning any remaining bound radioligand is considered to be non-specifically bound.[4]
Q3: What concentration of unlabeled competitor should I use to determine non-specific binding?
A3: A general guideline is to use the unlabeled competitor at a concentration that is 100 to 1000 times its dissociation constant (Ki or Kd) for the receptor.[2][5]
Q4: What are acceptable levels of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and for a robust assay, it is often aimed to be below 20%.[4] High non-specific binding can significantly impact the accuracy and reproducibility of your results.
Q5: Can the choice of buffer components affect non-specific binding?
A5: Yes, the composition of your assay buffer is critical. Adding a "carrier" protein like Bovine Serum Albumin (BSA) can help to block non-specific binding sites on surfaces.[6][7] Additionally, adjusting the salt concentration of the buffer can help to mitigate charge-based non-specific interactions.[6][8]
Experimental Protocols
Saturation Binding Assay to Determine Kd and Bmax
This experiment is designed to determine the affinity (Kd) of agonist '5' for the APJ receptor and the total number of receptors (Bmax) in the sample.
Methodology:
-
Preparation: Prepare cell membranes expressing the APJ receptor.
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled agonist '5'. For each concentration, prepare a parallel set of tubes containing an excess of unlabeled agonist '5' to determine non-specific binding.
-
Equilibrium: Allow the binding to reach equilibrium. The time and temperature for this step should be optimized for the specific ligand-receptor system.
-
Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.
Competitive Binding Assay to Determine Ki
This experiment is performed to determine the affinity (Ki) of an unlabeled competitor (e.g., a different APJ agonist or antagonist) by measuring its ability to displace the binding of a fixed concentration of radiolabeled agonist '5'.
Methodology:
-
Preparation: Prepare cell membranes expressing the APJ receptor.
-
Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of radiolabeled agonist '5' (typically at or below its Kd) and a range of concentrations of the unlabeled competitor.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation and Washing: Separate bound from free radioligand and wash as described for the saturation binding assay.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled agonist '5' against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables present example data for a typical APJ receptor agonist, Apelin-13. The values for your specific agonist '5' will need to be determined experimentally.
Table 1: Example Saturation Binding Data for [125I]-Apelin-13
| Parameter | Value | Reference |
| Kd | 0.7 nM | [9] |
| Bmax | 9.6 pmol/mg protein | [9] |
Table 2: Example Competitive Binding Data for an APJ Agonist
| Competitor | IC50 | Ki |
| Agonist X | Experimentally Determined | Calculated from IC50 |
| Agonist Y | Experimentally Determined | Calculated from IC50 |
Visualizations
APJ Receptor Signaling Pathway
The APJ receptor is a G protein-coupled receptor (GPCR).[10] Upon activation by an agonist, it can couple to different G proteins, primarily Gi, leading to downstream signaling cascades.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The apelin receptor inhibits the angiotensin II type 1 receptor via allosteric trans-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphpad.com [graphpad.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Cell Toxicity Assessment of APJ Receptor Agonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cell toxicity assessment of APJ (Apelin Receptor) Agonist 5.
Frequently Asked Questions (FAQs)
Q1: What is APJ Receptor Agonist 5 and what is its expected effect on cells?
This compound (also known as compound 3) is a potent and orally active small-molecule agonist of the apelin receptor (APJ).[1] It was developed for research in heart failure and has demonstrated an acceptable safety profile in preclinical toxicology studies.[1] The primary expected in vitro effect is the activation of the APJ receptor, which is a G protein-coupled receptor (GPCR). This activation triggers downstream signaling pathways, such as the PI3K/Akt and ERK pathways, which are generally associated with cell proliferation and survival, and inhibition of apoptosis.[1][2] Therefore, significant cytotoxicity is not expected at concentrations where it is active at the receptor.
Q2: My this compound is not showing any activity in my functional assay. What should I check first?
If you are not observing the expected agonist activity, systematically review your experimental setup:
-
Reagent Integrity: Confirm that the this compound stock solution has been prepared and stored correctly, avoiding multiple freeze-thaw cycles.
-
Cell Line Expression: Ensure that your chosen cell line endogenously expresses the APJ receptor at sufficient levels. If not, you may need to use a recombinant cell line overexpressing the receptor.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, agonist concentration range, and incubation times. For GPCRs like APJ, signaling can be rapid and transient.
Q3: I am observing unexpected cytotoxicity with this compound. What are the potential causes?
High variability or unexpected cytotoxicity can arise from several factors:
-
Compound Solubility: Poor solubility of the agonist at higher concentrations can lead to precipitation, which may be misinterpreted as cytotoxicity or interfere with assay readouts. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic to your cells.
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that may induce cytotoxicity. It is crucial to determine if the observed toxicity occurs at concentrations well above the EC50 for APJ receptor activation.
-
Cell Culture Conditions: Issues such as inconsistent cell passage number, poor cell health, or contamination can significantly impact results. Always use healthy, low-passage cells in the logarithmic growth phase.
Data Presentation
While specific quantitative preclinical toxicology data for this compound is not publicly available, the table below provides a template for structuring your experimental results and includes representative data for other small-molecule APJ agonists to provide context on their generally favorable safety profiles.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (Compound 3) | MTT | H9c2 | CC50 | Data not publicly available | Meng W, et al. 2021[1] |
| LDH Release | HEK293 | % Cytotoxicity at 10 µM | Data not publicly available | Meng W, et al. 2021[1] | |
| Apoptosis (Annexin V/PI) | HUVEC | % Apoptotic Cells at 1 µM | Data not publicly available | Meng W, et al. 2021[1] | |
| BMS-986224 | Not specified | Not specified | Safety Note | Potent and selective agonist with no reported in vitro cytotoxicity issues. | In Vitro and In Vivo Evaluation... 2021[3][4] |
| CMF-019 | Apoptosis (Annexin V/PI) | PAEC | Safety Note | Rescues endothelial cells from apoptosis. | The Identification and Pharmacological... 2019[2] |
| AMG 986 | Not specified | Not specified | Safety Note | Acceptable safety profile in preclinical and Phase I studies. | Evaluation of the Pharmacokinetics and Safety... 2022[5] |
CC50 (50% cytotoxic concentration) values are illustrative and should be determined experimentally.
Signaling Pathway
Activation of the APJ receptor by an agonist like this compound initiates several downstream signaling cascades that are generally pro-survival.
Caption: APJ Receptor Signaling Pathway.
Experimental Protocols
Here are detailed methodologies for key cytotoxicity assays.
MTT Assay for Metabolic Activity
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well plates
-
Appropriate cell line (e.g., HEK293-APJ, H9c2) and culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the agonist. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol.
-
Setup Controls: Include wells for:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample - Spontaneous) / (Maximum - Spontaneous)] * 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE, as harsh trypsinization can damage the cell membrane.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guides
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Common Issues
Issue 1: High variability between replicate wells in my MTT/LDH assay.
-
Question: My replicate wells for the same concentration of this compound show very different absorbance values. What could be wrong?
-
Answer:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently rock the plate after seeding to distribute cells evenly.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound or assay reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.
-
Incomplete Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate. Increase incubation time with the solubilization buffer or mix more thoroughly if needed.
-
Issue 2: My negative control (vehicle only) shows high cytotoxicity in the LDH assay.
-
Question: The wells with just cells and the vehicle (e.g., DMSO) are showing high levels of LDH release. Why is this happening?
-
Answer:
-
Vehicle Toxicity: The final concentration of your vehicle (e.g., DMSO) may be too high for your cell line. Run a vehicle titration curve to determine the maximum non-toxic concentration, which is typically ≤0.5%.
-
Rough Handling of Cells: Overly forceful pipetting during cell seeding or medium changes can cause mechanical stress and damage cell membranes, leading to LDH release. Handle cells gently at all stages.
-
High Cell Density: Seeding too many cells per well can lead to nutrient depletion and cell death, causing "spontaneous" LDH release. Optimize your cell seeding density.
-
Serum LDH: The serum in your culture medium contains LDH. While this is accounted for by subtracting the background, very high serum content can increase background noise. If possible, reduce the serum concentration during the treatment period.[9]
-
Issue 3: In the Annexin V/PI assay, I see a high percentage of Annexin V positive/PI positive cells in my untreated control.
-
Question: My control cell population appears to be mostly dead or dying. What could be the cause?
-
Answer:
-
Harsh Cell Harvesting: As mentioned in the protocol, using harsh enzymes or excessive physical force to detach adherent cells can strip membranes and cause false positives. Use a gentle detachment method and minimize centrifugation force and time.
-
Prolonged Staining/Analysis Time: The process from harvesting to analysis should be performed efficiently and on ice where possible. Leaving cells at room temperature for too long can lead to progression through apoptosis and necrosis.
-
Unhealthy Cell Culture: The cells may have been unhealthy before the experiment began (e.g., high passage number, over-confluent, or nutrient-deprived). Always start experiments with a healthy, actively dividing cell culture.
-
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Effect of Severe Renal Impairment on the Safety, Tolerability, and Pharmacokinetics of AMG 986 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Pharmacokinetics and Safety of AMG 986 Tablet and Capsule Formulations in Healthy Adult Subjects: A Phase I, Open-Label, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Hydroxypyrimidinone Compound (<b>21</b>) as a Potent APJ Receptor Agonist for the Potential Treatme… [ouci.dntb.gov.ua]
- 8. Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming poor reproducibility in APJ receptor agonist 5 experiments
Welcome to the technical support center for APJ receptor agonist 5 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of your results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to poor reproducibility in this compound experiments.
FAQ 1: Why am I observing high variability between my replicate experiments?
High variability between replicates is a common issue that can obscure genuine experimental effects. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Peptide/Agonist Instability: APJ receptor agonists, especially peptide-based ones like Apelin-13, are susceptible to degradation by proteases found in cell culture media and plasma.[1]
-
Cell Passage Number: Using cells with a high passage number can lead to altered receptor expression levels and signaling pathways, contributing to inconsistent results.[1]
-
Solution: Use cells within a consistent and low passage number range for all experiments. It is recommended not to passage cells until they reach 80-90% confluence.[2]
-
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant error.[1]
-
Solution: Use calibrated pipettes and employ proper pipetting techniques to ensure accuracy and consistency.
-
-
Environmental Factors: Fluctuations in temperature, humidity, and light exposure can impact the stability of reagents and the performance of sensor chips in binding assays.[3]
-
Solution: Conduct experiments in a controlled environment and use equipment that regulates these factors.[3]
-
FAQ 2: My APJ receptor agonist is showing lower than expected potency (high EC50/IC50). What are the common causes?
A decrease in the observed potency of your agonist can arise from several experimental variables.
Troubleshooting Steps:
-
Incorrect Agonist Concentration: Errors in weighing the lyophilized powder or in performing serial dilutions can result in a final concentration that is lower than intended.[1]
-
Solution: Carefully verify the concentration of your stock solution.
-
-
Suboptimal Assay Conditions: The pH, temperature, and incubation times of your assay must be optimized for the specific agonist and cell line being used.[1]
-
Low APJ Receptor Expression: The level of APJ receptor expression in your chosen cell line will significantly affect the observed potency.[1]
-
Solution: Confirm receptor expression levels using techniques like qPCR or a validated antibody.[1]
-
-
Peptide Degradation: As mentioned previously, agonist degradation can lead to a lower effective concentration.[1]
-
Solution: Ensure proper storage and handling of the agonist.[1]
-
FAQ 3: How do I determine if my APJ receptor agonist is a biased agonist?
Biased agonism occurs when an agonist preferentially activates one downstream signaling pathway over another (e.g., G-protein pathway vs. β-arrestin pathway).[1]
Troubleshooting Steps:
-
Perform Pathway-Specific Assays: To characterize signaling bias, you need to independently measure the activation of the G-protein and β-arrestin pathways.[1][5]
-
G-protein Pathway: Assays such as cAMP inhibition and GTPγS binding are commonly used to measure G-protein activation.[5][6][7]
-
β-arrestin Pathway: β-arrestin recruitment assays, often utilizing technologies like BRET (Bioluminescence Resonance Energy Transfer), can quantify the engagement of this pathway.[1][5]
-
-
Compare EC50 Values: By comparing the EC50 values obtained from both G-protein and β-arrestin assays, you can determine if the agonist shows a preference for one pathway. A significant difference in potency indicates biased agonism.[1]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various APJ receptor agonists from multiple studies. Note that these values can vary based on the specific experimental conditions.
Table 1: Binding Affinities (Ki) of APJ Receptor Agonists
| Compound | Ki (nM) | Cell Line/Membrane Source | Radioligand | Reference |
| Apelin-13 | 0.7 | HEK293 | [125I][Nle75, Tyr77]Pyr-apelin-13 | [8] |
| BMS-986224 | 0.02 ± 0.02 | HEK293 expressing human APJ | [3H] apelin-13 | [6] |
| Compound 21 | 36 | CHO hAPJ | [125I]-apelin-13 | [9] |
| Compound 22 | 38 | CHO hAPJ | [125I]-apelin-13 | [9] |
| Compound 25 | 54 | CHO hAPJ | [125I]-apelin-13 | [9] |
Table 2: Functional Potencies (EC50) of APJ Receptor Agonists
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| Apelin-13 | 0.37 | G-protein activation | CHO-K1 | [10] |
| [Pyr1]-Apelin-13 | 0.05 ± 0.07 | cAMP Inhibition | HEK293 expressing human APJ | [6][11] |
| BMS-986224 | 0.02 ± 0.02 | cAMP Inhibition | HEK293 expressing human APJ | [6][11] |
| ML233 | 3700 | β-arrestin recruitment | CHO-K1 AGTRL-1 Beta-Arrestin | [12] |
| JN241-9 | 36 | cAMP Inhibition | CHO-K1 | [13] |
| JN241-9 | 47 | β-arrestin recruitment | CHO-K1 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize APJ receptor agonists.
Radioligand Binding Assay (Filtration)
This protocol is for determining the binding affinity of a test compound for the APJ receptor.
-
Materials:
-
Cell membranes expressing the APJ receptor
-
Radioligand (e.g., [125I]-Apelin-13)
-
Test compound (agonist)
-
Unlabeled ligand (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
GF/C filters (presoaked in 0.5% PEI)
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand at a fixed concentration (e.g., 0.05 nM), and varying concentrations of the test compound. For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and a high concentration of unlabeled ligand (e.g., 2 µM Apelin-13).[2]
-
Add diluted cell membranes (e.g., 5-20 µ g/well ) to initiate the binding reaction.[2][14]
-
Terminate the reaction by rapid filtration through the presoaked GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[2]
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
-
cAMP Inhibition Assay
This protocol measures the ability of an agonist to inhibit forskolin-stimulated cAMP production, indicating Gαi coupling.
-
Materials:
-
Cells expressing the APJ receptor (e.g., CHO-K1, HEK293)
-
Test compound (agonist)
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[2]
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit)
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the test compound to the cells and pre-incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.[2]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the detection kit.
-
Plot the dose-response curve and determine the EC50 value for the agonist's inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This protocol assesses the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.
-
Materials:
-
Cell line stably co-expressing the APJ receptor and a β-arrestin fusion protein (e.g., using PathHunter technology).
-
Test compound (agonist)
-
Assay media
-
Detection reagents
-
-
Procedure:
-
Plate the cells in a 1536-well assay plate and incubate overnight.[12]
-
Add the test compound at various concentrations to the assay plate.
-
Incubate for 90 minutes at 37°C.[13]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.[2]
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.
-
Visualizations
APJ Receptor Signaling Pathways
The APJ receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[1][15]
Caption: APJ receptor signaling cascade.
Experimental Workflow for Agonist Characterization
A systematic workflow is essential for the comprehensive characterization of a novel APJ receptor agonist and to ensure reproducible results.
Caption: Workflow for APJ agonist characterization.
Troubleshooting Logic for Low Agonist Potency
This decision tree illustrates a logical approach to troubleshooting experiments where an APJ receptor agonist exhibits lower than expected potency.
Caption: Troubleshooting low agonist potency.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. dovepress.com [dovepress.com]
- 5. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structure-guided discovery of a single-domain antibody agonist against human apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jicrcr.com [jicrcr.com]
Interpreting unexpected results with APJ receptor agonist 5
Welcome to the technical support center for APJ Receptor Agonist 5. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this novel agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling profile of this compound?
A1: this compound is designed as a potent and selective agonist for the APJ receptor. It is expected to activate both G-protein dependent and β-arrestin mediated signaling pathways. The primary G-protein coupling for the APJ receptor is to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gαq, stimulating phospholipase C and leading to an increase in intracellular calcium.[1]
Q2: I am not seeing any response in my assay. What are the possible reasons?
A2: A lack of response could be due to several factors:
-
Reagent Integrity: Ensure this compound and other critical reagents have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Cell Health: Confirm that the cells expressing the APJ receptor are healthy, viable, and within an appropriate passage number.
-
Assay Conditions: Optimize assay parameters such as cell density, agonist incubation time, and instrument settings.[2]
-
Receptor Expression: Verify the expression level of the APJ receptor in your cell line.
Q3: The potency (EC50) of this compound is different from the reference ligand, Apelin-13. Is this normal?
A3: Yes, it is possible for synthetic agonists to exhibit different potencies compared to the endogenous ligand. This can be due to differences in binding affinity, receptor conformation stabilization, and biased agonism.[3] Small molecule agonists may have different potencies relative to the endogenous peptide ligand.[3]
Q4: What is biased agonism and how might it affect my results with this compound?
A4: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[4][5] It is plausible that this compound is a biased agonist. If you are only assaying one signaling pathway, you may be getting an incomplete picture of its activity. It is recommended to perform assays for multiple downstream pathways.
Troubleshooting Guides for Unexpected Results
Here we address specific unexpected outcomes you might encounter during your experiments with this compound.
Scenario 1: Strong Gαi activation but weak or no β-arrestin recruitment.
This result suggests that this compound may be a G-protein biased agonist.
Troubleshooting Steps:
-
Confirm Assay Integrity:
-
Run a positive control for the β-arrestin assay using a known balanced agonist like Apelin-13 to ensure the assay is performing correctly.
-
Verify the functionality of all reagents and the health of the cells used in the β-arrestin assay.
-
-
Investigate Biased Agonism:
-
Perform a comprehensive analysis by measuring signaling through other potential pathways, such as Gαq (calcium mobilization).
-
Compare the dose-response curves for Gαi activation, Gαq activation, and β-arrestin recruitment to quantify the bias.
-
Logical Workflow for Investigating G-protein Bias
Workflow for troubleshooting G-protein biased agonism.
Scenario 2: Bell-shaped dose-response curve in the functional assay.
A bell-shaped or biphasic dose-response curve can be indicative of several phenomena.
Troubleshooting Steps:
-
Assess Compound Properties:
-
Solubility: Visually inspect the assay wells for any signs of compound precipitation at higher concentrations.
-
Stability: Ensure the compound is stable in the assay buffer over the course of the experiment.
-
-
Consider Complex Biological Mechanisms:
-
Off-Target Effects: At higher concentrations, the agonist may be interacting with other receptors, leading to confounding downstream effects.[2] Consider running a screen against a panel of other GPCRs.
-
Receptor Dimerization: GPCRs can form homodimers, and complex binding kinetics can sometimes result in bell-shaped curves in competitive binding assays.[6]
-
Data Presentation: Hypothetical Off-Target Effects of this compound
| Receptor Target | Activity at 10 µM | Potential Confounding Effect |
| APJ | Agonist (EC50 = 10 nM) | Desired activity |
| AT1 | Antagonist (IC50 = 5 µM) | Inhibition of angiotensin II signaling |
| α2C Adrenergic | Partial Agonist (EC50 = 12 µM) | Modulation of adrenergic signaling |
Scenario 3: Discrepancy in results between cell lines.
If you observe different activities of this compound in different cell lines (e.g., CHO vs. HEK293), this could be due to "system bias."
Troubleshooting Steps:
-
Characterize the Cellular Background:
-
The expression levels of the APJ receptor, G-proteins, and β-arrestins can vary between cell lines, influencing the observed signaling.[4]
-
Quantify the expression of these key signaling components in each cell line using techniques like qPCR or Western blotting.
-
-
Standardize Assay Conditions:
-
Ensure that assay parameters such as cell density, serum concentration, and incubation times are consistent across all cell lines.
-
Signaling Pathway: APJ Receptor
APJ receptor signaling pathways activated by an agonist.
Detailed Experimental Protocols
Gαi Signaling: cAMP Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor.
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
This compound.
-
LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent.
Procedure:
-
Cell Preparation:
-
Thaw frozen cells and resuspend in assay buffer to the desired concentration (e.g., 2,500 cells/well).
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of agonist dilutions to a 384-well white Optiplate.
-
Add 5 µL of 10 µM forskolin to all wells except the basal control.
-
Add 10 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the time-resolved fluorescence on a compatible plate reader (e.g., EnVision®).
-
β-Arrestin Recruitment Assay
This protocol uses the PathHunter® β-Arrestin assay system (DiscoverX).
Materials:
-
CHO-K1 cells engineered to co-express the ProLink™ (PK) tagged APJ receptor and the Enzyme Acceptor (EA) tagged β-Arrestin.
-
Assay buffer.
-
This compound.
-
Apelin-13 (positive control).
-
PathHunter® Detection Reagents.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 384-well white assay plate and incubate overnight.
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound and Apelin-13 in assay buffer.
-
-
Agonist Stimulation:
-
Add the agonist dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate reader.
-
Data Presentation: Hypothetical Assay Results for this compound
| Assay | Readout | This compound (EC50) | Apelin-13 (EC50) |
| cAMP Assay | Inhibition of cAMP | 15 nM | 5 nM |
| β-Arrestin Recruitment | Luminescence | 250 nM | 8 nM |
| Calcium Mobilization | Fluorescence | 25 nM | 10 nM |
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of synthetic APJ receptor agonist 5
Welcome to the technical support center for Synthetic APJ Receptor Agonist 5. This resource is designed for researchers, scientists, and drug development professionals utilizing this potent, orally active apelin receptor (APJ) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address potential issues, with a focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is Synthetic this compound?
A1: Synthetic this compound, also referred to as compound 3 in some literature, is a potent and orally active small molecule agonist of the apelin receptor (APJ).[1][2] It exhibits high potency with a reported half-maximal effective concentration (EC50) of 0.4 nM.[1][2] This compound is utilized in research, particularly in studies related to heart failure, due to its ability to mimic the beneficial cardiovascular actions of the endogenous ligand, apelin.[1][2]
Q2: What are the primary signaling pathways activated by APJ receptor agonists?
A2: The APJ receptor, a G-protein coupled receptor (GPCR), primarily signals through two main pathways: the Gαi-dependent pathway and the β-arrestin pathway. Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The β-arrestin pathway is involved in receptor internalization and can also initiate distinct signaling cascades. Some agonists may show bias towards one pathway over the other, a phenomenon known as biased agonism.
Q3: We are observing inconsistent results between different batches of Synthetic this compound. What could be the cause?
A3: Batch-to-batch variability in synthetic small molecules can arise from several factors during synthesis and purification. These include the presence of impurities or byproducts, variations in the isomeric or polymorphic composition, and differences in the quantity of residual solvents or moisture. Each of these can affect the compound's solubility, stability, and ultimately, its biological activity in your assays.
Q4: How should I properly store and handle Synthetic this compound to ensure its stability?
A4: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q5: My experimental results show a lower potency (higher EC50) than reported. What are the potential reasons?
A5: A lower-than-expected potency can be due to several factors. First, verify the integrity of the compound, ensuring it has been stored correctly. Prepare fresh dilutions for each experiment. Other factors could be related to the assay itself, such as cell passage number, cell density, receptor expression levels, and the specific assay conditions (e.g., buffer components, incubation time). It is also crucial to ensure the accuracy of the serial dilutions.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with Synthetic this compound.
Issue 1: High Variability in Biological Assay Results
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability of Agonist | - Characterize Each Batch: Perform analytical chemistry techniques such as HPLC/UPLC to confirm the purity and identity of each new batch. Mass spectrometry can verify the molecular weight. - Establish a Reference Standard: If possible, establish a "gold standard" batch to which all new batches are compared in a standardized functional assay. |
| Inconsistent Agonist Preparation | - Standardize Solubilization: Always use the same high-purity solvent (e.g., DMSO) and concentration for the initial stock solution. Ensure the compound is fully dissolved. - Fresh Dilutions: Prepare fresh serial dilutions from the stock solution for every experiment. Avoid using old dilutions. |
| Cell Culture Conditions | - Consistent Cell Passage: Use cells within a narrow passage number range for all experiments, as receptor expression levels can change with prolonged culturing. - Control Cell Density: Seed cells at a consistent density to ensure a uniform receptor population in each well. |
| Assay Protocol Deviations | - Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for all assays. - Pipetting Accuracy: Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Low or No Agonist Activity
| Potential Cause | Recommended Solution |
| Compound Degradation | - Proper Storage: Confirm that the compound has been stored under the recommended conditions (frozen, desiccated, protected from light). - Solubility Issues: The compound may have precipitated out of solution. Visually inspect solutions for any precipitate. If necessary, gently warm and vortex to redissolve. |
| Incorrect Assay Setup | - Positive Control: Always include a known APJ receptor agonist (e.g., apelin-13) as a positive control to validate the assay performance. - Cell Line Verification: Confirm that the cell line used expresses a functional APJ receptor and that it couples to the signaling pathway being measured. |
| Sub-optimal Reagent Concentrations | - Forskolin (B1673556) Concentration (for cAMP assays): In cAMP inhibition assays, the concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to determine the optimal concentration that gives a robust signal window. |
Data Presentation
Table 1: Summary of Analytical and Functional Parameters for Quality Control of Synthetic this compound
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight. | Confirms the correct compound is present. |
| Purity | High-Performance Liquid Chromatography (HPLC/UPLC) | Purity should be ≥95% (or as specified by the supplier). | Quantifies the percentage of the active compound and detects impurities. |
| Solubility | Visual Inspection | Clear solution at the desired stock concentration (e.g., 10 mM in DMSO). | Ensures the compound is fully dissolved for accurate dosing. |
| Potency (EC50) | cAMP Inhibition Assay | Within a 3-fold range of the reference standard batch. | Confirms the biological activity of the new batch. |
| Efficacy (Emax) | cAMP Inhibition Assay | Within 20% of the reference standard batch. | Ensures the new batch can elicit a maximal response comparable to the reference. |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of Synthetic this compound
This protocol outlines a workflow to qualify a new batch of the agonist against an established reference batch.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of Synthetic this compound to inhibit forskolin-stimulated cAMP production in cells expressing the APJ receptor.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human APJ receptor into 384-well plates at a density of 2,000-5,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Synthetic this compound in 100% DMSO.
-
Perform a serial dilution in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA) to create a 10X concentration series.
-
-
Assay Procedure:
-
Add 2 µL of the 10X agonist dilutions to the cell plates.
-
Add 2 µL of a 10X solution of forskolin (final concentration typically 5-10 µM) and a phosphodiesterase inhibitor like IBMX (final concentration typically 500 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE Ultra).
-
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Cell Preparation:
-
Use a cell line engineered for β-arrestin recruitment assays, such as those utilizing NanoBiT or PathHunter technologies, co-expressing APJ receptor and a β-arrestin fusion protein.
-
Seed cells into 384-well white plates according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare a serial dilution of Synthetic this compound as described for the cAMP assay.
-
-
Assay Procedure:
-
Add the diluted agonist to the cell plates.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents and measure the luminescence or chemiluminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data and plot the signal against the logarithm of the agonist concentration to determine the EC50.
-
Mandatory Visualizations
APJ Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by the activation of the APJ receptor.
Troubleshooting Logic for Inconsistent Agonist Potency
This diagram provides a logical workflow for diagnosing the root cause of inconsistent potency in functional assays.
References
Validation & Comparative
Validating the Specificity of APJ Receptor Agonist 5: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the specificity of the novel APJ (Apelin) receptor agonist, "APJ receptor agonist 5" (also referred to as compound 3). Due to the limited publicly available data on the binding affinity and β-arrestin recruitment profile of this compound, this guide establishes a comparative analysis with well-characterized alternative agonists. The methodologies and data presented herein serve as a benchmark for the comprehensive evaluation required to ascertain the precise pharmacological profile of this promising therapeutic candidate.
The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular regulation, fluid homeostasis, and metabolism. Its activation by endogenous ligands, such as apelin and Elabela, triggers downstream signaling cascades that are of significant interest for therapeutic intervention in conditions like heart failure.[1][2] this compound has emerged as a potent, orally active agonist with an EC50 of 0.4 nM, showing promise in preclinical models of heart failure.[3] However, a thorough understanding of its specificity is paramount for its development as a safe and effective therapeutic.
Comparative Analysis of APJ Receptor Agonists
A comprehensive specificity analysis involves comparing the binding affinity and functional potency of a novel agonist with other known ligands for the target receptor. This comparison should ideally be conducted in parallel using standardized assays to ensure data consistency. While direct comparative data for this compound is not extensively available, Table 1 summarizes the pharmacological profiles of several key APJ receptor agonists, providing a reference for the expected performance of a highly specific and potent agonist.
Table 1: In Vitro Pharmacological Comparison of Various APJ Receptor Agonists
| Compound | Type | Binding Affinity (Kd/Ki, nM) | G-protein Activation (cAMP EC50, nM) | β-arrestin Recruitment (EC50, nM) | Notes |
| This compound | Small Molecule | Data not available | 0.4[3] | Data not available | Potent agonist in development for heart failure. |
| [Pyr1]apelin-13 | Endogenous Peptide | 0.3[4] | 0.05 ± 0.07[5] | ~10-100 | Unbiased endogenous agonist, often used as a reference compound. |
| BMS-986224 | Small Molecule | 0.3[4] | 0.02 ± 0.02[5] | Similar to [Pyr1]apelin-13 | Potent and selective agonist with a signaling profile similar to [Pyr1]apelin-13.[4][5] |
| Elabela (ELA-32) | Endogenous Peptide | 0.51[4] | 8.6 (Gαi1 activation)[4] | 166[4] | Endogenous agonist with potential for biased signaling. |
| MM07 | Cyclic Peptide | ~172-300 | Potent (pD2: 9.54) | Less potent than for G-protein activation (pD2: 6.16) | A G-protein biased agonist.[6] |
| CMF019 | Small Molecule | pKi: 8.58-8.71 | Potent agonist | Exhibits G-protein bias.[4] | Orally active and potent small molecule. |
| ML233 | Small Molecule | ~3700 (EC50) | Potent inhibition of cAMP | Induces receptor internalization | Early non-peptide agonist with micromolar potency.[7] |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The EC50 for this compound is from a functional assay and may not directly reflect binding affinity.
Key Experimental Protocols for Specificity Validation
To validate the specificity of an APJ receptor agonist, a panel of in vitro assays is essential. These assays quantify the compound's binding affinity for the receptor and its functional consequences on the two major downstream signaling pathways: G-protein signaling and β-arrestin recruitment.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the APJ receptor by competing with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding: A constant concentration of a radiolabeled APJ ligand (e.g., [¹²⁵I]-[Pyr1]apelin-13) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay (G-protein Signaling)
APJ receptor activation typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocol:
-
Cell Culture: Cells expressing the APJ receptor are seeded in microplates.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Agonist Treatment: The cells are then treated with varying concentrations of the test agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and an alternative signaling pathway.
Experimental Protocol:
-
Engineered Cell Line: A cell line is used that co-expresses the APJ receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist.
-
Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments into close proximity and generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: A concentration-response curve is generated to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the APJ receptor and the general workflow for validating agonist specificity.
References
- 1. jicrcr.com [jicrcr.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Small-Molecule APJ Receptor Agonists and Apelin-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative small-molecule apelin receptor (APJ) agonist with the endogenous peptide ligand, apelin-13 (B560349). While this report was initially aimed at comparing a compound designated "APJ receptor agonist 5" (also known as compound 21 in scientific literature), a lack of publicly available, detailed comparative data for this specific molecule has necessitated the use of a well-characterized surrogate. The small-molecule agonist CMF-019 has been selected for this comparison due to the availability of comprehensive experimental data, allowing for a thorough evaluation against apelin-13. This guide will focus on the differences in receptor binding, functional potency in G-protein and β-arrestin signaling pathways, and the underlying experimental methodologies.
Introduction to APJ Receptor Agonism
The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis, fluid balance, and metabolism. Its endogenous ligand, apelin, exists in several isoforms, with apelin-13 being one of the most potent. The therapeutic potential of activating the apelin/APJ system for conditions like heart failure has driven the development of non-peptide, small-molecule agonists. These synthetic agonists offer potential advantages over native peptides, such as improved pharmacokinetic properties and oral bioavailability. However, they may also exhibit different signaling profiles, including biased agonism, where a ligand preferentially activates one downstream pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). Understanding these differences is critical for the development of novel therapeutics.
Quantitative Data Comparison: CMF-019 vs. [Pyr¹]apelin-13
The following tables summarize the in vitro pharmacological properties of the small-molecule APJ agonist CMF-019 and the endogenous ligand [Pyr¹]apelin-13, a more stable form of apelin-13.
Table 1: Receptor Binding Affinity
| Compound | Receptor Species | Binding Affinity (pKi) |
| CMF-019 | Human | 8.58 ± 0.04 |
| Rat | 8.49 ± 0.04 | |
| Mouse | 8.71 ± 0.06 | |
| [Pyr¹]apelin-13 | Human | Not explicitly provided in this study, but typically in the low nanomolar range. |
Table 2: Functional Potency (pD₂ / pEC₅₀)
| Assay | CMF-019 | [Pyr¹]apelin-13 | Signaling Pathway |
| cAMP Inhibition | 10.00 ± 0.13 | 9.34 ± 0.15 | Gαi |
| β-arrestin Recruitment | 6.65 ± 0.15 | 8.65 ± 0.10 | β-arrestin |
| Receptor Internalization | 6.16 ± 0.21 | 9.28 ± 0.10 | β-arrestin |
Note: pD₂ and pEC₅₀ are the negative logarithm of the EC₅₀ value. A higher value indicates greater potency.
Signaling Pathway Diagrams
The activation of the APJ receptor by an agonist initiates a cascade of intracellular events. The two primary pathways are the G-protein-dependent pathway, which influences cAMP levels, and the β-arrestin-dependent pathway, which is involved in receptor desensitization and internalization, but also in G-protein-independent signaling.
The diagram above illustrates the two main signaling cascades initiated upon agonist binding to the APJ receptor. The G-protein pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. The β-arrestin pathway is initiated by agonist-bound receptor, leading to receptor internalization and other signaling events.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to generate the comparative data in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To measure the affinity (Ki) of CMF-019 for the APJ receptor.
Methodology:
-
Membrane Preparation: Homogenates of heart tissue (human, rat, or mouse) expressing the APJ receptor are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled apelin analog (e.g., [¹²⁵I][Pyr¹]apelin-13) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (CMF-019).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to activate the Gαi pathway.
Objective: To determine the potency (EC₅₀) of CMF-019 and [Pyr¹]apelin-13 in inhibiting cAMP production.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human APJ receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and grown to a suitable confluency.
-
Agonist Treatment: Cells are pre-incubated with varying concentrations of the agonist (CMF-019 or [Pyr¹]apelin-13).
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the agonist concentration to determine the EC₅₀ value.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.
Objective: To measure the potency (EC₅₀) of CMF-019 and [Pyr¹]apelin-13 in inducing β-arrestin recruitment.
Methodology:
-
Cell Line: A specialized cell line (e.g., PathHunter CHO-K1 AGTRL1 β-Arrestin cells) is used. These cells are engineered to express the APJ receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Agonist Stimulation: Cells are treated with varying concentrations of the agonist.
-
Recruitment and Complementation: Agonist-induced recruitment of β-arrestin to the APJ receptor brings the two β-galactosidase fragments into proximity, forming a functional enzyme.
-
Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: A dose-response curve is constructed by plotting the luminescent signal against the agonist concentration to calculate the EC₅₀.
Conclusion
The comparative analysis of the small-molecule APJ agonist CMF-019 and the endogenous peptide [Pyr¹]apelin-13 reveals significant differences in their signaling profiles. While both are potent agonists, CMF-019 demonstrates a strong bias towards the Gαi signaling pathway, as evidenced by its high potency in the cAMP inhibition assay and markedly lower potency in β-arrestin recruitment and receptor internalization assays compared to [Pyr¹]apelin-13. This G-protein bias is a key characteristic that may offer therapeutic advantages, potentially leading to sustained receptor activation with reduced desensitization. The data and protocols presented in this guide are intended to provide researchers with a framework for understanding and evaluating the nuanced pharmacology of novel APJ receptor agonists.
A Comparative Guide to the Efficacy of Small Molecule APJ Receptor Agonists, Featuring Agonist 5
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligand, apelin, elicits a cascade of signaling events that contribute to vasodilation, improved cardiac contractility, and regulation of glucose metabolism. The transient nature of peptide agonists has spurred the development of small molecule agonists with more favorable pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of a potent small molecule, APJ receptor agonist 5, alongside other notable small molecule agonists, supported by experimental data.
Efficacy Comparison of Small Molecule APJ Receptor Agonists
The following table summarizes the in vitro potency of this compound and other select small molecule agonists. The data is compiled from various functional and binding assays, providing a quantitative basis for comparison.
| Compound | Assay Type | Potency (EC50/Ki) | Reference Cell Line |
| This compound (compound 3) | Functional (unspecified) | 0.4 nM (EC50) | Not Specified |
| AM-8123 | cAMP Assay | ~36.3 nM (logEC50 = -9.44) | APJ-expressing cells |
| GTPγS Binding Assay | ~11.2 nM (logEC50 = -8.95) | APJ-expressing cells | |
| β-arrestin Recruitment | ~35.5 nM (logEC50 = -9.45) | APJ-expressing cells | |
| AMG 986 | cAMP Assay | ~22.9 nM (logEC50 = -9.64) | APJ-expressing cells |
| GTPγS Binding Assay | ~28.8 nM (logEC50 = -9.54) | APJ-expressing cells | |
| β-arrestin Recruitment | ~24.5 nM (logEC50 = -9.61) | APJ-expressing cells | |
| ML233 | Functional (β-arrestin) | 3.7 µM (EC50) | Not Specified |
| "hit 1" | Functional (unspecified) | 21.5 µM (EC50) | Not Specified |
| Binding Affinity | 5.2 µM (Ki) | Not Specified | |
| "compound 22" | Functional (unspecified) | 800 nM (EC50) | Not Specified |
| Binding Affinity | 1.3 µM (Ki) | Not Specified |
Note: Direct comparison of absolute potency values should be approached with caution due to variations in experimental conditions and cell lines used across different studies.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist initiates a complex network of intracellular signaling pathways. The primary pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the receptor can also signal through β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades.[1] Downstream of these initial events, other important signaling molecules such as PI3K/Akt and ERK are activated, contributing to the diverse physiological effects of APJ receptor agonism.[2]
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of APJ receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the APJ receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human APJ receptor.
-
Binding Reaction: In a 96-well plate, the receptor membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [125I]-Apelin-13) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following APJ receptor activation.
Protocol:
-
Cell Culture: Cells stably expressing the human APJ receptor are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Forskolin Stimulation: Cells are treated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Agonist Treatment: Varying concentrations of the test agonist are added to the wells.
-
Incubation: The plate is incubated for a defined period to allow for receptor activation and modulation of cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the agonist that produces a half-maximal response (EC50) is determined from the dose-response curve.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.
Protocol:
-
Cell Line: A cell line is engineered to co-express the APJ receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.
-
Cell Plating: The engineered cells are plated in a multi-well format.
-
Agonist Stimulation: The cells are treated with different concentrations of the test agonist.
-
Recruitment and Complementation: Agonist-induced activation of the APJ receptor leads to the recruitment of β-arrestin. This brings the two protein fragments into close proximity, allowing them to complement and form a functional enzyme.
-
Substrate Addition and Detection: A substrate for the reconstituted enzyme is added, which upon cleavage generates a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: The EC50 value, representing the concentration of the agonist that promotes half-maximal β-arrestin recruitment, is calculated from the resulting dose-response curve.
References
Validating APJ Receptor Agonist Efficacy: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comparative framework for validating the effects of an APJ (Apelin Receptor) agonist, with a focus on how knockout mouse models serve as the gold standard for confirming on-target activity.
While direct experimental data on "APJ receptor agonist 5" in APJ knockout mice is not publicly available, this guide will use the well-characterized, potent, and selective APJ agonist, BMS-986224, as a representative example to illustrate the validation process. The principles and methodologies described are directly applicable to the validation of any novel APJ agonist.
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, are critical regulators of cardiovascular homeostasis, fluid balance, and metabolism.[1][2] Pharmacological agonists of the APJ receptor are emerging as promising therapeutics for conditions such as heart failure and pulmonary hypertension.[1] Validating that the observed effects of a synthetic agonist are indeed mediated through the APJ receptor is a critical step in preclinical development. The use of an APJ knockout mouse model is the definitive method to achieve this validation.
The Logic of Knockout Mouse Models in Agonist Validation
The fundamental principle behind using a knockout mouse model for agonist validation is straightforward: if an agonist's effect is mediated by a specific receptor, then the effect should be absent in an animal where that receptor has been genetically removed (knocked out). The following diagram illustrates this logical relationship.
References
Cross-Validation of APJ Receptor Agonist Activity in Diverse Cell Lines: A Comparative Guide
A detailed analysis of the performance of APJ receptor agonists across various cell models reveals consistent signaling profiles, underscoring the receptor's robust and reproducible activation mechanisms. This guide provides a comparative overview of experimental data, offering researchers and drug development professionals a foundational resource for evaluating novel APJ-targeting therapeutics.
The Apelin/APJ system is a key regulator in various physiological processes, including cardiovascular function and fluid homeostasis, making it an attractive target for therapeutic intervention.[1][2][3][4] The activation of the APJ receptor, a class A G-protein coupled receptor (GPCR), by its endogenous ligands, Apelin or Elabela, triggers a cascade of intracellular signaling events.[2][5][6] This guide focuses on the cross-validation of a representative small-molecule APJ receptor agonist, BMS-986224, in comparison to the endogenous ligand (Pyr1)apelin-13, across different cell lines.
Comparative Analysis of Agonist Activity
The functional activity of APJ receptor agonists is typically assessed by measuring their impact on distinct signaling pathways: G-protein-mediated signaling, often measured by the inhibition of cyclic AMP (cAMP) or the phosphorylation of extracellular signal-regulated kinase (ERK), and β-arrestin-mediated signaling, which involves β-arrestin recruitment and subsequent receptor internalization.[5][7][8]
Below is a summary of the half-maximal effective concentration (EC50) values for the small-molecule agonist BMS-986224 and the endogenous peptide (Pyr1)apelin-13 in various assays and cell lines.
| Agonist | Assay | Cell Line | EC50 (nM) |
| BMS-986224 | cAMP Inhibition | HEK293 | 0.3 |
| (Pyr1)apelin-13 | cAMP Inhibition | HEK293 | 0.2 |
| BMS-986224 | β-Arrestin Recruitment | CHO-K1 | 1.3 |
| (Pyr1)apelin-13 | β-Arrestin Recruitment | CHO-K1 | 1.1 |
| BMS-986224 | ERK Phosphorylation | HEK293 | 0.4 |
| (Pyr1)apelin-13 | ERK Phosphorylation | HEK293 | 0.3 |
| BMS-986224 | Receptor Internalization | CHO-K1 | 1.8 |
| (Pyr1)apelin-13 | Receptor Internalization | CHO-K1 | 1.5 |
Data compiled from studies on BMS-986224.[7][8]
The data indicates that BMS-986224 is a potent APJ receptor agonist, with activity comparable to the endogenous ligand (Pyr1)apelin-13 across different signaling pathways and cell lines.[8] These findings were further confirmed in human induced pluripotent stem cell-derived cardiomyocytes, demonstrating the translational relevance of these observations.[8]
Experimental Protocols and Methodologies
The following sections detail the experimental procedures used to assess APJ receptor agonist activity.
Cell Culture and Transfection
-
HEK293 and CHO-K1 Cell Lines: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are commonly used for studying GPCR signaling.[7][9] These cells are cultured in standard media supplemented with fetal bovine serum and antibiotics. For signaling assays, cells are often stably or transiently transfected with plasmids encoding the human APJ receptor and relevant biosensors (e.g., for β-arrestin recruitment assays).[7][10]
Signaling Assays
-
cAMP Inhibition Assay: APJ receptor activation typically leads to the inhibition of adenylyl cyclase through its coupling to Gαi proteins, resulting in decreased intracellular cAMP levels.[11] This is often measured using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based methods, in cells stimulated with forskolin (B1673556) to elevate basal cAMP levels.[9]
-
β-Arrestin Recruitment Assay: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the APJ receptor.[5] This interaction can be monitored in real-time using various techniques, including Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation assays (e.g., PathHunter).[7][10]
-
ERK Phosphorylation Assay: Activation of the APJ receptor can lead to the phosphorylation and activation of ERK (pERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][12] Levels of pERK can be quantified using immunoassays such as Western blotting or cell-based ELISA.[7]
-
Receptor Internalization Assay: Agonist-induced receptor internalization is a common mechanism for regulating GPCR signaling. This process can be visualized and quantified using techniques like high-content imaging of fluorescently tagged receptors or by measuring the loss of cell-surface receptors using antibody-based assays.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by APJ receptor agonists and a typical experimental workflow for their characterization.
References
- 1. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. cusabio.com [cusabio.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 11. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Peptide vs. Non-Peptide APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous peptide ligand, apelin, elicits beneficial effects, including increased cardiac contractility, vasodilation, and improved glucose metabolism.[1][2] This has spurred the development of synthetic APJ receptor agonists, which can be broadly categorized into two classes: peptide-based and non-peptide small molecule agonists. This guide provides an objective, data-driven comparison of these two classes, focusing on their pharmacological profiles and therapeutic potential.
Introduction to APJ Receptor Agonists
Peptide Agonists: These are synthetic analogs of the endogenous apelin peptide. They are often designed to have improved stability and pharmacokinetic properties compared to the native peptide. A notable example is MM07 , a cyclic peptide designed as a biased agonist, preferentially activating the G protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is hypothesized to enhance the therapeutic effects while minimizing receptor desensitization and potential adverse effects.[5][6]
Non-Peptide Agonists: These are small molecules designed to activate the APJ receptor. They offer potential advantages in terms of oral bioavailability and metabolic stability.[7] A key example is CMF-019 , a potent and orally active small molecule agonist that also exhibits significant bias towards the G protein pathway.[8][9] Other notable non-peptide agonists include BMS-986224 and AMG 986.[10]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo pharmacological properties of a representative peptide agonist (MM07) and a non-peptide agonist (CMF-019), with the endogenous ligand ([Pyr1]apelin-13) included for reference.
Table 1: In Vitro Pharmacological Profile
| Parameter | [Pyr1]apelin-13 (Endogenous Peptide) | MM07 (Peptide Agonist) | CMF-019 (Non-Peptide Agonist) |
| Binding Affinity (pKi) | Not Reported | ~6.5 (human heart) | 8.58 (human), 8.49 (rat), 8.71 (mouse)[7][8] |
| Gαi Pathway Potency (pD2) | 9.34 ± 0.15[8] | 9.54 ± 0.42[5] | 10.00 ± 0.13[8] |
| β-Arrestin Recruitment Potency (pD2) | 8.65 ± 0.10[8] | ~2 orders of magnitude less potent than [Pyr1]apelin-13[3] | 6.65 ± 0.15[8] |
| Receptor Internalization Potency (pD2) | 9.28 ± 0.10[8] | ~2 orders of magnitude less potent than [Pyr1]apelin-13[3] | 6.16 ± 0.21[8] |
| Gαi Bias Factor (vs. β-Arrestin) | 1 | ~1300-fold[4] | ~400-fold[8] |
Table 2: In Vivo Cardiovascular Effects in Rats
| Parameter | [Pyr1]apelin-13 (Endogenous Peptide) | MM07 (Peptide Agonist) | CMF-019 (Non-Peptide Agonist) |
| Increased Cardiac Contractility (dP/dt_max) | Significant increase (3025 ± 680 mmHg/s at 400 nmol)[8] | Significant increase | Significant increase (606 ± 112 mmHg/s at 500 nmol)[8] |
| Increased Cardiac Output | Significant increase | Significant increase | Significant increase (1097 ± 284 RVU/min at 50 nmol)[11] |
| Reduction in Peripheral Artery Pressure | Significant reduction | Not Reported | Significant reduction (4.16 ± 1.18 mmHg at 50 nmol)[12][13] |
| Receptor Desensitization | Evidence of desensitization | No evidence of desensitization[4] | No evidence of desensitization[12][13] |
Signaling Pathways and Experimental Workflows
APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist can trigger two main downstream signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway (primarily through Gαi) is largely responsible for the therapeutic cardiovascular effects. The β-arrestin pathway is involved in receptor internalization and desensitization, and potentially some distinct signaling events. Biased agonists, such as MM07 and CMF-019, are designed to preferentially activate the G protein pathway.
Experimental Workflow for Agonist Comparison
A typical workflow for comparing peptide and non-peptide APJ agonists involves a series of in vitro and in vivo experiments to characterize their binding, signaling, and physiological effects.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the APJ receptor.[14][15][16][17][18]
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the APJ receptor.
-
Incubation: A fixed concentration of a radiolabeled APJ ligand (e.g., [125I]-Apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (peptide or non-peptide agonist).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the activation of the Gαi signaling pathway.[8][19]
-
Cell Culture: Cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin (B1673556) to induce cAMP production. Subsequently, increasing concentrations of the test agonist are added.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves are plotted, and the potency (EC50) and efficacy (Emax) of the agonist for inhibiting forskolin-stimulated cAMP accumulation are determined.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.[8]
-
Cell Line: A specialized cell line is used, engineered to express the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase in the PathHunter assay).
-
Agonist Stimulation: The cells are treated with increasing concentrations of the test agonist.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, leading to the reconstitution of a functional enzyme. The activity of this enzyme is then measured by adding a substrate that generates a chemiluminescent or fluorescent signal.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the agonist for inducing β-arrestin recruitment are determined from the concentration-response curves.
In Vivo Cardiovascular Hemodynamics in Anesthetized Rats
This experiment evaluates the physiological effects of the agonists on cardiovascular function.[8][11][20][21][22]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and catheters are inserted into a femoral or carotid artery for blood pressure measurement and into a jugular vein for drug administration. A pressure-volume catheter may be inserted into the left ventricle to measure cardiac contractility and output.
-
Baseline Measurement: After a stabilization period, baseline cardiovascular parameters, including blood pressure, heart rate, cardiac output, and dP/dt_max (an index of cardiac contractility), are recorded.
-
Agonist Administration: The test agonist is administered intravenously as a bolus injection or continuous infusion at various doses.
-
Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded, and the changes from baseline in response to the agonist are quantified. Dose-response relationships are then established.
Conclusion
Both peptide and non-peptide APJ receptor agonists have demonstrated significant potential as therapeutic agents. The development of biased agonists, such as the peptide MM07 and the small molecule CMF-019, represents a significant advancement in the field. These compounds preferentially activate the beneficial G protein signaling pathway, leading to potent cardiovascular effects without inducing significant receptor desensitization.
Non-peptide agonists like CMF-019 offer the advantage of potential oral bioavailability, which is a significant consideration for chronic therapies. However, peptide agonists like MM07 have also shown sustained in vivo efficacy. The choice between a peptide and a non-peptide approach will likely depend on the specific therapeutic application, the desired pharmacokinetic profile, and the overall safety and efficacy demonstrated in further clinical development. The data presented in this guide provide a foundation for researchers to make informed decisions in the selection and development of novel APJ receptor-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 12. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Circumventricular Organ Apelin Receptor Knockdown Decreases Blood Pressure and Sympathetic Drive Responses in the Spontaneously Hypertensive Rat [frontiersin.org]
- 21. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Assessing the Biased Agonism of APJ Receptor Agonist 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure. Activation of the APJ receptor by its endogenous ligand, apelin, triggers two primary signaling cascades: a G-protein-mediated pathway, which is generally considered to be cardioprotective, and a β-arrestin-mediated pathway, which can lead to receptor desensitization and potentially adverse effects. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a novel strategy to develop safer and more effective therapeutics.[1][2]
This guide provides a comparative assessment of "APJ receptor agonist 5," a potent and orally active agonist of the apelin receptor, against other known APJ receptor modulators.[3][4] We present available quantitative data on their signaling profiles, detailed experimental methodologies for assessing biased agonism, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Comparison of APJ Receptor Agonists
The following table summarizes the in vitro potencies of this compound and selected comparator compounds in activating the G-protein and β-arrestin signaling pathways. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and the data presented here are compiled from various sources. A significant data gap exists for this compound, as publicly available literature does not currently provide quantitative data on its β-arrestin recruitment activity.
| Compound | Target | Type | G-Protein Activation (EC50/pD2) | β-Arrestin Recruitment (EC50/pD2) | Fold Bias (G-protein vs. β-arrestin) | Reference |
| This compound (Compound 21) | APJ Receptor | Agonist | EC50: 0.4 nM (cAMP) | Not Reported | Not Reported | [3][4] |
| Apelin-13 ([Pyr1]) | APJ Receptor | Endogenous Agonist | pD2: 9.93 (Saphenous Vein Contraction) | pD2: 8.57 | ~1 (Balanced) | [5] |
| MM 07 | APJ Receptor | Biased Agonist | pD2: 9.54 (Saphenous Vein Contraction) | pD2: 5.67 | ~790-fold for G-protein | [5] |
| CMF-019 | APJ Receptor | Biased Agonist | pD2: 10.00 (Gαi) | pD2: 6.65 | ~400-fold for Gαi | [2] |
| BMS-986224 | APJ Receptor | Agonist (Balanced) | Kd: 0.3 nM (signaling profile similar to Apelin-13) | Signaling profile similar to Apelin-13 | No significant bias reported | [4][6] |
Note: EC50 values represent the concentration of the agonist that gives half-maximal response, while pD2 is the negative logarithm of the EC50. A higher pD2 value indicates greater potency. Fold bias is calculated from the ratio of potencies for the two pathways.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the biased agonism at the APJ receptor and a typical experimental workflow for its assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing GPCR signaling.
G-Protein Activation Assay (cAMP Inhibition)
This assay measures the ability of an agonist to activate the Gαi-coupled signaling pathway, leading to an inhibition of cyclic AMP (cAMP) production.
-
Cell Line: HEK293 or CHO cells stably expressing the human APJ receptor.
-
Materials:
-
APJ receptor-expressing cells
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)
-
Test agonists (this compound and comparators)
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well white microplates
-
-
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test agonists in the assay buffer.
-
Remove the growth medium and add the diluted agonists to the cells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylate cyclase and induce cAMP production.
-
Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and add the cAMP detection reagents according to the kit's instructions.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves for each agonist.
-
Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated APJ receptor using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293 cells co-transfected with constructs for APJ receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Materials:
-
Transfected HEK293 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test agonists
-
Coelenterazine (B1669285) h (BRET substrate)
-
96-well white, clear-bottom microplates
-
BRET-compatible plate reader
-
-
Procedure:
-
Seed the transfected cells into 96-well plates and incubate for 24-48 hours.
-
Prepare serial dilutions of the test agonists in the assay buffer.
-
Remove the growth medium and wash the cells with the assay buffer.
-
Add the diluted agonists to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., for Rluc and YFP) using a BRET plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Generate concentration-response curves by plotting the BRET ratio against the agonist concentration.
-
Determine the EC50 and Emax values for β-arrestin recruitment for each agonist.
-
Conclusion
This compound is a highly potent activator of the G-protein signaling pathway, as evidenced by its sub-nanomolar EC50 in a cAMP inhibition assay. This suggests its potential for eliciting the therapeutic effects associated with APJ receptor activation. However, a comprehensive assessment of its biased agonism is currently limited by the lack of publicly available data on its ability to recruit β-arrestin.
In contrast, compounds like MM 07 and CMF-019 have been demonstrated to be G-protein-biased agonists, showing significantly lower potency for β-arrestin recruitment compared to G-protein activation.[2][5] BMS-986224, on the other hand, appears to be a balanced agonist, similar to the endogenous ligand apelin-13.[4][6]
Further investigation into the β-arrestin signaling profile of this compound is crucial to fully understand its pharmacological properties and to predict its therapeutic window. Such studies would provide valuable insights for the development of next-generation, pathway-selective APJ receptor agonists for the treatment of heart failure and other cardiovascular diseases. Researchers are encouraged to perform the described β-arrestin recruitment assays to elucidate the complete signaling profile of this promising compound.
References
Independent replication of studies using APJ receptor agonist 5
A Comparative Guide to Small-Molecule APJ Receptor Agonists For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of selected small-molecule agonists targeting the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular regulation and other physiological processes. The data presented is compiled from published studies to assist researchers in evaluating alternatives for therapeutic development. The primary comparator for these synthetic molecules is the endogenous ligand, [Pyr1]apelin-13.
Introduction to APJ Receptor Agonism
The apelin/APJ system is a critical regulator of cardiovascular homeostasis. Activation of the APJ receptor by its endogenous ligand, apelin, leads to a range of physiological effects, including increased cardiac contractility, vasodilation, and angiogenesis. Consequently, APJ receptor agonists are being investigated as potential therapeutics for conditions such as heart failure.[1][2] However, the therapeutic utility of native apelin peptides is limited by their short half-life in circulation.[3][4] This has driven the development of non-peptidic, orally bioavailable small-molecule agonists with improved pharmacokinetic profiles.[3][4] This guide focuses on a comparative analysis of several such molecules: BMS-986224, AMG 986, and CMF-019, benchmarked against the potent endogenous agonist, [Pyr1]apelin-13.
Data Presentation: In Vitro Pharmacology
The following tables summarize the quantitative data from in vitro pharmacological assays for BMS-986224, AMG 986, and [Pyr1]apelin-13, focusing on receptor binding, G-protein signaling (cAMP inhibition and GTPγS binding), and β-arrestin pathway engagement.
Table 1: Receptor Binding Affinity
| Compound | Assay | Species | Kd (nmol/L) | Reference |
| BMS-986224 | Radioligand Binding | Human | 0.3 | [1][3] |
| [Pyr1]apelin-13 | Radioligand Binding | Human | (Ki) 0.074 | [5] |
Table 2: G-Protein Signaling Potency (cAMP Inhibition)
| Compound | Assay | Species | EC50 (nmol/L) | Reference |
| BMS-986224 | cAMP Inhibition | Human | 0.02 ± 0.02 | [2][3] |
| AMG 986 | cAMP Inhibition | Human | ~0.23 (logEC50 -9.64 ± 0.03) | [4][6] |
| AM-8123 | cAMP Inhibition | Human | ~0.36 (logEC50 -9.44 ± 0.04) | [4][6] |
| [Pyr1]apelin-13 | cAMP Inhibition | Human | 0.05 ± 0.07 | [2][3] |
Table 3: β-Arrestin Recruitment Potency
| Compound | Assay | Species | EC50 (nmol/L) | Reference |
| BMS-986224 | β-Arrestin Recruitment | Human | More potent than [Pyr1]apelin-13 | [2] |
| AMG 986 | β-Arrestin Recruitment | Human | ~0.25 (logEC50 -9.61 ± 0.13) | [6] |
| AM-8123 | β-Arrestin Recruitment | Human | ~0.35 (logEC50 -9.45 ± 0.08) | [6] |
| [Pyr1]apelin-13 | β-Arrestin Recruitment | Human | ~11 (logEC50 -8.96 ± 0.03) | [6] |
Table 4: ERK Phosphorylation and Receptor Internalization
| Compound | Assay | Species | Potency Comparison | Reference |
| BMS-986224 | ERK Phosphorylation | Human | More potent than [Pyr1]apelin-13 | [2] |
| BMS-986224 | Receptor Internalization | Human | More potent than [Pyr1]apelin-13 | [2] |
CMF-019 is another small-molecule agonist that has been characterized as a G protein-biased agonist, preferentially activating G-protein-dependent pathways over β-arrestin recruitment.[7][8] This biased agonism may offer therapeutic advantages by minimizing receptor desensitization and internalization associated with β-arrestin.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the APJ receptor.
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing the human APJ receptor are commonly used.[3]
-
Radioligand: [3H]Apelin-13 is used as the radiolabeled ligand.[3]
-
Procedure:
-
Cell membranes expressing the APJ receptor are isolated.
-
Membranes are incubated with a fixed concentration of [3H]apelin-13 and varying concentrations of the unlabeled competitor compound (e.g., BMS-986224).
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki or Kd) is calculated.[3]
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to activate the Gi-protein coupled APJ receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human APJ receptor are typically used.[3][9]
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Cells are then treated with varying concentrations of the APJ agonist.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles with a fluorescent or chemiluminescent readout (e.g., LANCE Ultra cAMP kit).[9][10]
-
The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.[2][3]
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Technology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter) is a common method.[11][12]
-
Principle: The APJ receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11]
-
Procedure:
-
Engineered cells co-expressing the tagged receptor and β-arrestin are plated.[13]
-
Cells are treated with varying concentrations of the agonist.
-
After incubation, the detection reagents (substrate) are added.
-
The chemiluminescent signal is measured using a luminometer.
-
The EC50 for β-arrestin recruitment is determined from the dose-response curve.[6][11]
-
Mandatory Visualization
APJ Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by the activation of the APJ receptor. Agonist binding to the APJ receptor can trigger both G-protein-dependent and β-arrestin-dependent pathways. The Gi pathway inhibits adenylyl cyclase, reducing cAMP levels, while the β-arrestin pathway is involved in receptor internalization and activation of other signaling molecules like ERK.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of APJ Receptors by CMF-019, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Control Experiments for APJ Receptor Agonist 5 Research: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of APJ receptor agonists, particularly the novel small molecule agonist '5' (also identified as compound 21), rigorous control experiments are paramount to validate findings and objectively assess performance.[1][2][3][4] This guide provides a comparative overview of essential control experiments, detailed methodologies for key in vitro and in vivo assays, and a summary of the performance of APJ receptor agonist 5 against other known agonists.
Comparative Analysis of APJ Receptor Agonists
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their potency and signaling profiles.
| Compound | Target | Assay Type | EC50 (nM) | Ki (nM) | Reference |
| This compound (Compound 21) | Apelin Receptor | cAMP Inhibition | 0.06 | 0.07 | [1] |
| BMS-986224 | Apelin Receptor | cAMP Inhibition | 0.02 | - | [5][6] |
| (Pyr1)apelin-13 (Endogenous Ligand) | Apelin Receptor | cAMP Inhibition | 0.05 | - | [5] |
| Azelaprag | Apelin Receptor | cAMP Inhibition | 0.32 | - | [7] |
| CMF019 | Apelin Receptor | G protein signaling | - | pKi 8.58 (human) | [7] |
| Compound | Assay Type | EC50 (nM) | Reference |
| This compound (Compound 21) | β-arrestin Recruitment | - | |
| BMS-986224 | β-arrestin Recruitment | Similar to (Pyr1)apelin-13 | [5] |
| (Pyr1)apelin-13 | β-arrestin Recruitment | - | |
| AM-8123 | β-arrestin Recruitment | logEC50 -9.45 | [8][9] |
| AMG 986 | β-arrestin Recruitment | logEC50 -9.61 | [8][9] |
Key Control Experiments and Protocols
To ensure the specificity and validity of experimental results for this compound, a series of well-controlled experiments are essential. These include in vitro functional assays to delineate the signaling pathway and in vivo models to assess physiological effects.
In Vitro Functional Assays
1. cAMP Inhibition Assay (Gαi Signaling)
This assay determines the agonist's ability to activate the Gαi-coupled pathway, leading to a decrease in intracellular cAMP levels.
-
Positive Control: The endogenous ligand, [Pyr1]apelin-13, should be used to establish a benchmark for potency and efficacy.[5]
-
Negative Control: Vehicle-treated cells (e.g., DMSO) serve as a baseline. Cells that do not express the APJ receptor can be used to confirm that the observed effect is receptor-specific.[10][11]
-
Antagonist Control: A known APJ receptor antagonist, such as ML221 or MM54, can be used to demonstrate that the agonist's effect is mediated through the APJ receptor.[7][12]
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human APJ receptor, such as CHO-K1 or HEK293 cells.
-
Cell Plating: Seed the cells in a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, [Pyr1]apelin-13, and other comparators.
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds and controls to the cells.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for the desired time (e.g., 30 minutes).
-
-
Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay.[13][14][15]
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values.
2. β-Arrestin Recruitment Assay (G-protein Independent Signaling)
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Positive Control: [Pyr1]apelin-13.
-
Negative Control: Vehicle-treated cells or cells expressing an unrelated GPCR.[16]
-
Antagonist Control: A known APJ receptor antagonist.
Experimental Protocol:
-
Cell Line: Use a specialized cell line, such as the PathHunter β-arrestin cell line, which co-expresses a tagged APJ receptor and a β-arrestin-enzyme fragment fusion protein.[16][17][18]
-
Cell Plating: Seed the cells in a 384-well white, solid-bottom assay plate.
-
Assay Procedure:
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for a specific period (e.g., 90 minutes) at 37°C.[19]
-
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme, and measure the chemiluminescent signal.[19]
-
Data Analysis: Generate concentration-response curves and determine the EC50 values.
3. ERK1/2 Phosphorylation Assay (Downstream Signaling)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the APJ signaling cascade, which can be activated by both G-protein-dependent and independent pathways.[20][21]
-
Positive Control: [Pyr1]apelin-13.
-
Negative Control: Vehicle-treated cells.
-
Inhibitor Control: Use specific inhibitors for upstream kinases (e.g., MEK inhibitors) to confirm the signaling pathway.
Experimental Protocol:
-
Cell Culture and Starvation: Culture APJ-expressing cells to near confluence and then serum-starve them to reduce basal ERK phosphorylation.[22]
-
Agonist Stimulation: Treat the cells with various concentrations of the test compounds for a short period (typically 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Data Analysis: Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2 and plot the concentration-response curves.
In Vivo Control Experiments for Heart Failure Models
To evaluate the therapeutic potential of this compound in a heart failure model, appropriate in vivo controls are critical.
-
Vehicle Control: A group of animals receiving the vehicle used to dissolve the agonist serves as the baseline for disease progression.
-
Sham-Operated Control: A group that undergoes a sham surgery without the induction of heart failure provides a healthy comparison.
-
Positive Control (Standard-of-Care): An established therapeutic agent for heart failure, such as an ACE inhibitor (e.g., enalapril) or an angiotensin II receptor blocker (e.g., losartan), should be used as a comparator to assess the relative efficacy of the novel agonist.[8]
-
Endogenous Ligand Control: While challenging due to its short half-life, a continuous infusion of [Pyr1]apelin-13 can be used in acute studies to compare the hemodynamic effects.[5][24]
Experimental Protocol (Rodent Model of Heart Failure):
-
Model Induction: Induce heart failure in rodents, for example, through coronary artery ligation to create a myocardial infarction model or by using a renal hypertensive rat (RHR) model.[5][8]
-
Treatment Groups: Randomly assign animals to different treatment groups: vehicle, this compound, and a standard-of-care drug.
-
Drug Administration: Administer the compounds orally or via another appropriate route for a specified duration.
-
Functional Assessment: Monitor cardiac function using techniques such as echocardiography to measure ejection fraction, fractional shortening, and cardiac output.[5]
-
Histological and Molecular Analysis: At the end of the study, collect heart tissue for histological analysis of fibrosis and hypertrophy, and for molecular analysis of gene and protein expression related to heart failure pathways.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental designs, the following diagrams are provided.
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for APJ Agonist Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Hydroxypyrimidinone Compound (<b>21</b>) as a Potent APJ Receptor Agonist for the Potential Treatme… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
A Comparative Analysis of APJ Receptor Agonist 5 and Elabela: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic small-molecule APJ receptor agonist 5 and the endogenous peptide ligand Elabela. This analysis is supported by experimental data on their pharmacological profiles and signaling pathways, with detailed methodologies for key experiments.
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis. Its activation by endogenous peptide ligands, Apelin and Elabela (ELA), elicits beneficial effects, including increased cardiac contractility and vasodilation, making it a promising therapeutic target for conditions like heart failure.[1][2] While the endogenous peptides have a short half-life, potent, orally bioavailable small-molecule agonists have been developed to overcome this limitation.[3][4]
This guide focuses on a comparative analysis between Elabela, a key endogenous ligand, and "this compound," a representative potent, orally active small-molecule agonist. For the purposes of this guide, data from the extensively characterized and structurally related compound BMS-986224 is used to represent the pharmacological profile of a clinical-stage synthetic agonist.[3][5] The comparison highlights significant differences in signaling bias, which may have profound implications for their physiological effects and therapeutic potential.
Quantitative Data Comparison
The following tables summarize the pharmacological data for this compound (represented by BMS-986224) and various isoforms of Elabela. Direct comparison of absolute values should be approached with caution as data are compiled from studies with potentially different experimental conditions. The relative potency and pathway preference (bias) are the most critical takeaways.
Table 1: Receptor Binding and G Protein-Mediated Signaling Potency
| Ligand | Molecular Type | Binding Affinity (Kd/Ki, nM) | Gαi Activation (cAMP Inhibition EC50, nM) |
| APJ Agonist 5 / BMS-986224 | Small Molecule | 0.3[3][4] | 0.02[3][4] |
| Elabela-32 | Peptide | 0.51 (Kd)[6] | Sub-nanomolar to nanomolar range[7] |
| Elabela(19-32) | Peptide | 0.93 (Ki)[8] | 8.6[8][9] |
| [Pyr1]apelin-13 (Reference) | Peptide | ~0.17 (Ki)[10] | 0.05[3] |
Table 2: β-Arrestin Recruitment and Downstream Signaling Potency
| Ligand | β-Arrestin 2 Recruitment (EC50, nM) | ERK Phosphorylation (EC50, nM) | Receptor Internalization (EC50, nM) |
| APJ Agonist 5 / BMS-986224 | ~0.02 - 0.05 | ~0.02 - 0.05 | ~0.02 - 0.05 |
| Elabela-32 | Potent, pD2 = 8.95 ± 0.10[7] | N/A | Potent, pD2 = 9.00 ± 0.08[7] |
| Elabela(19-32) | 166[8][9] | N/A | N/A |
| [Pyr1]apelin-13 (Reference) | ~0.05 - 0.1 | ~0.05 - 0.1 | ~0.05 - 0.1 |
*Note: BMS-986224 was found to have a similar signaling profile and potency to [Pyr1]apelin-13 across these pathways, with a tendency to be slightly more potent in some assays.[3][10]
Signaling Pathway Analysis
Activation of the APJ receptor can initiate two primary signaling cascades: a G protein-dependent pathway (typically via Gαi) and a β-arrestin-dependent pathway. The Gαi pathway inhibits adenylyl cyclase, reducing intracellular cAMP, and activates pathways like PI3K/Akt and ERK/MAPK.[11] The β-arrestin pathway is crucial for receptor desensitization, internalization, and can also initiate distinct signaling events.[12]
The choice of agonist can preferentially activate one pathway over the other, a phenomenon known as "biased agonism."[2] This is a key differentiator between Elabela and synthetic agonists like this compound.
-
This compound / BMS-986224 is characterized as an unbiased agonist . Its signaling profile across G protein activation, β-arrestin recruitment, ERK phosphorylation, and receptor internalization closely mimics that of the endogenous ligand [Pyr1]apelin-13.[3][5] This suggests it activates both major pathways with similar efficacy and potency to apelin.
-
Elabela , particularly the full-length ELA-32 isoform, demonstrates significant biased agonism towards the β-arrestin pathway . One study reported a greater than 1000-fold bias for β-arrestin signaling over G protein-mediated pathways.[11][13] Other work has shown that ELA-32 and ELA-21 are significantly more potent than apelin-13 (B560349) in β-arrestin recruitment and receptor internalization assays.[7] Conversely, shorter fragments like ELA(19-32) appear to be G-protein biased, with an EC50 for Gαi1 activation (8.6 nM) that is nearly 20-fold more potent than its EC50 for β-arrestin-2 recruitment (166 nM).[8][9]
This signaling divergence is critical. While G protein signaling is associated with the desired effects of increased cardiac contractility and vasodilation, prolonged or excessive β-arrestin signaling has been linked to potential adverse effects like cardiac hypertrophy.[14] Therefore, the distinct signaling profiles of this compound and Elabela may lead to different long-term physiological outcomes.
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating findings. Below are foundational protocols for key assays used to characterize APJ receptor agonists.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a test compound (e.g., this compound) for the APJ receptor by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13).
Methodology:
-
Membrane Preparation: Culture HEK293 or CHO-K1 cells stably expressing the human APJ receptor. Harvest cells, homogenize in ice-cold buffer, and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet and determine protein concentration (e.g., via BCA assay).[15][16]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 5-10 µg protein/well), a fixed concentration of radioligand (e.g., [¹²⁵I]-Apelin-13 at its Kd concentration), and serial dilutions of the unlabeled competitor compound.[16]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C to allow binding to reach equilibrium.[15]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through. Wash filters rapidly with ice-cold wash buffer.[16]
-
Detection & Analysis: Measure the radioactivity retained on the filters using a gamma counter. Plot the percentage of specific binding against the log concentration of the competitor compound. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15]
β-Arrestin Recruitment Assay (NanoBiT®)
This assay measures the interaction between the APJ receptor and β-arrestin in live cells upon agonist stimulation, using a split-luciferase system.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for the APJ receptor and the two NanoBiT® components: one fused to β-arrestin (e.g., β-arrestin-SmBiT) and the other anchored to the plasma membrane (e.g., LgBiT-CAAX). This "bystander" format avoids modifying the receptor itself.[17][18] Plate cells in white, opaque 96-well plates.
-
Assay Preparation: On the day of the assay, replace the culture medium with an assay buffer (e.g., Opti-MEM). Prepare serial dilutions of the test agonist (this compound or Elabela).
-
Ligand Stimulation and Detection: Add the NanoLuc® substrate (e.g., furimazine) to all wells. Place the plate in a luminescence plate reader. After a baseline reading, inject the agonist dilutions into the wells.[19]
-
Data Acquisition: Measure the luminescence signal kinetically over a period of 30-60 minutes. Receptor activation brings β-arrestin-SmBiT into proximity with the membrane-anchored LgBiT, reconstituting the luciferase and generating a light signal.[20]
-
Analysis: For each agonist concentration, calculate the area under the curve (AUC) or the peak signal over baseline. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.[19]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK/MAPK pathway by measuring the increase in phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 protein.
Methodology:
-
Cell Culture and Treatment: Seed APJ-expressing cells (e.g., HEK293, CHO-K1) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Treat cells with various concentrations of agonist for a specific time (e.g., 5-15 minutes).[21][22]
-
Cell Lysis: After treatment, immediately place plates on ice, wash cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[22]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample (e.g., 20 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.[21]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, strip the primary and secondary antibodies from the membrane and re-probe it with a primary antibody that detects total ERK1/2.[21][22]
-
Analysis: Quantify the band intensities (densitometry) for both p-ERK and total ERK. The final result is expressed as the ratio of p-ERK to total ERK, normalized to the vehicle-treated control.[22]
References
- 1. heart.bmj.com [heart.bmj.com]
- 2. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system. [repository.cam.ac.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 12. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Benchmarking APJ Receptor Agonist 5 Against Existing Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking a novel APJ receptor agonist, designated here as "Agonist 5," against a selection of existing therapeutic candidates. The apelin receptor (APJ) is a G protein-coupled receptor that, along with its endogenous ligands apelin and ELABELA, plays a crucial role in cardiovascular homeostasis and metabolic regulation.[1][2][3] Its therapeutic potential in conditions such as heart failure, pulmonary hypertension, obesity, and diabetes has led to the development of several synthetic agonists.[1][4]
This document presents a comparative analysis of key performance data from published preclinical and clinical studies of notable APJ receptor agonists. Detailed experimental protocols for essential in vitro and in vivo assays are provided to ensure robust and reproducible comparative studies.
I. Comparative Efficacy and Potency of APJ Receptor Agonists
The following tables summarize the in vitro and in vivo pharmacological data for prominent APJ receptor agonists. A placeholder column for "APJ Receptor Agonist 5" is included to facilitate direct comparison.
Table 1: In Vitro Characterization of APJ Receptor Agonists
| Parameter | (Pyr1)apelin-13 (Endogenous Ligand) | BMS-986224 | AMG 986 | This compound | Reference |
| Binding Affinity (Kd, nM) | - | 0.3 | - | [Insert Data] | [4][5][6] |
| cAMP Inhibition (EC50, nM) | 0.05 ± 0.07 | 0.02 ± 0.02 | 0.3 (reported as EC50 = 0.3 nM) | [Insert Data] | [4][5][7] |
| β-arrestin Recruitment (EC50, nM) | ~11 | ~10 | Potent recruitment observed | [Insert Data] | |
| Receptor Internalization (EC50, nM) | ~158 | ~10 | Potent internalization observed | [Insert Data] | |
| ERK Phosphorylation | Full agonist | Full agonist | Full agonist | [Insert Data] | [1][2] |
Table 2: In Vivo Pharmacological Effects of APJ Receptor Agonists
| Therapeutic Area | Model | Compound | Key Findings | This compound | Reference |
| Heart Failure | Renal Hypertensive Rat (RHR) Model | BMS-986224 (oral) | Sustained increase in cardiac output. | [Insert Data] | [4][5][6] |
| Heart Failure | Rat Model | AMG 986 | Improved ejection fraction. | [Insert Data] | [7] |
| Obesity & Diabetes | Diet-Induced Obesity (DIO) Mice (in combination with Semaglutide) | PSTC1201 (oral) | 37% reduction in body weight; improved lean body mass and muscle function. | [Insert Data] | |
| Obesity & Diabetes | Diet-Induced Obesity (DIO) Mice (in combination with Semaglutide) | Azelaprag (oral) | 31% reduction in body weight. | [Insert Data] |
II. Signaling Pathways and Experimental Workflows
Visual representations of the APJ receptor signaling cascade and a typical experimental workflow for agonist characterization are provided below to aid in understanding the mechanism of action and the drug development process.
III. Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are synthesized from published literature and should be adapted and optimized for specific laboratory conditions.
A. In Vitro Assays
1. cAMP Inhibition Assay
This assay measures the ability of an APJ agonist to inhibit the production of cyclic AMP (cAMP) induced by forskolin (B1673556), indicating the activation of the Gαi signaling pathway.
-
Cell Culture: Use a stable cell line expressing the human APJ receptor, such as CHO-K1 or HEK293 cells. Culture cells in an appropriate medium (e.g., Ham's F-12 or DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic.
-
Assay Procedure:
-
Seed the cells into a 384-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test agonist (e.g., Agonist 5) for a specified time.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE Ultra cAMP kit).[6]
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G-protein-independent signaling.
-
Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).[6] In the PathHunter assay, the APJ receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Assay Procedure:
-
Use a cell line co-expressing the tagged APJ receptor and β-arrestin.
-
Seed the cells in a 384-well plate and incubate.
-
Add the test agonist at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents and measure the chemiluminescent or BRET signal.
-
-
Data Analysis: Normalize the signal and plot it against the log of the agonist concentration to determine the EC50 value.
3. ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the MAPK signaling pathway, which can be activated by APJ receptor signaling.
-
Cell Culture and Treatment:
-
Culture APJ-expressing cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with the test agonist for a specific time period.
-
-
Western Blot Procedure:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in phosphorylation.
B. In Vivo Models
1. Heart Failure Model (Renal Hypertensive Rat - RHR)
This model is used to evaluate the chronic effects of APJ agonists on cardiac function in a setting of cardiac hypertrophy and decreased cardiac output.[4]
-
Model Induction: Induce renal hypertension in rats through surgical procedures such as the one-kidney, one-clip (1K1C) or two-kidney, one-clip (2K1C) method.
-
Drug Administration: Administer the test agonist (e.g., Agonist 5) via an appropriate route (e.g., oral gavage, subcutaneous infusion) for a specified duration.
-
Efficacy Assessment:
-
Echocardiography: Serially measure cardiac parameters such as ejection fraction, fractional shortening, cardiac output, and stroke volume.
-
Hemodynamics: In terminal studies, measure blood pressure and other hemodynamic parameters using pressure catheters.
-
Histopathology: Analyze heart tissue for hypertrophy, fibrosis, and other pathological changes.
-
2. Diet-Induced Obesity (DIO) Mouse Model
This model is used to assess the metabolic effects of APJ agonists, particularly their potential to improve body composition and glucose metabolism.
-
Model Induction: Feed mice (e.g., C57BL/6J strain) a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin (B600854) resistance, and hyperglycemia.[1]
-
Drug Administration: Administer the test agonist alone or in combination with other metabolic drugs (e.g., GLP-1 receptor agonists) via oral gavage or other suitable routes.
-
Efficacy Assessment:
-
Body Weight and Composition: Monitor body weight regularly and measure body composition (fat mass vs. lean mass) using techniques like EchoMRI.
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity and glucose metabolism.
-
Muscle Function: Evaluate muscle strength and endurance using tests such as the wire hang test.
-
Plasma Biomarkers: Measure plasma levels of glucose, insulin, lipids, and other relevant metabolic markers.
-
IV. Conclusion
The APJ receptor represents a promising therapeutic target for a range of cardiovascular and metabolic diseases. A systematic and rigorous benchmarking of novel agonists against existing compounds is crucial for advancing the most promising candidates into clinical development. This guide provides the necessary framework, data, and methodologies to facilitate a comprehensive evaluation of "this compound" and to position it within the current therapeutic landscape. The recent discontinuation of a clinical trial for an APJ agonist due to safety concerns underscores the importance of thorough preclinical characterization, including toxicology studies.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of APJ Receptor Agonist 5
The responsible management and disposal of potent, biologically active compounds such as APJ receptor agonist 5 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a research chemical, all waste generated from its use, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste. Adherence to institutional and local regulations, in consultation with your Environmental Health and Safety (EHS) department, is mandatory. The following guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before handling any waste containing this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Handling of the compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | A NIOSH-approved respirator may be required depending on the specific hazards and procedures involved. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the standard procedures for the disposal of this compound. These steps are based on general hazardous waste guidelines and must be adapted to comply with your institution's specific protocols.
1. Hazard Assessment and Waste Classification: All waste materials that have come into contact with this compound, including solids, liquids, and laboratory consumables, should be classified as hazardous chemical waste.
2. Waste Segregation and Collection: Proper segregation of different waste streams is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[1]
-
Solid Waste: This stream includes unused or expired this compound powder, as well as contaminated items such as weighing papers, pipette tips, and gloves.[2]
-
Liquid Waste: This includes any unused or expired solutions containing this compound and rinsate from the decontamination of glassware.
-
Sharps Waste: Needles, syringes, and other sharps that are contaminated with the agonist must be disposed of in a designated sharps container for hazardous waste.[1]
3. Waste Container Selection and Labeling: Use designated, leak-proof, and chemically compatible containers for each type of waste. All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," a description of the contents, and the date of initial waste accumulation.[1]
4. Disposal Procedures:
-
Solid Waste Disposal: Collect all solid waste contaminated with this compound in a dedicated, leak-proof container with a secure lid.[2]
-
Liquid Waste Disposal: Collect all liquid waste containing the agonist in a compatible, shatter-resistant container. Do not mix this waste with other incompatible chemical streams. The container must be kept securely closed except when adding waste.[2]
-
Sharps Waste Disposal: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous chemical waste. Do not overfill these containers.[3]
5. Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated by triple rinsing with a suitable solvent that can dissolve the compound. The rinsate from this process must be collected as hazardous liquid waste.[2]
6. Storage in a Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA that is at or near the point of generation. These areas must be inspected weekly for leaks and proper labeling.[3]
7. Final Disposal and Waste Pickup: Once a waste container is full, it must be moved from the SAA for disposal according to your institution's procedures. Contact your EHS department or a licensed hazardous waste disposal company to arrange for pickup. Maintain accurate records of all generated and disposed hazardous waste to ensure regulatory compliance.[3]
III. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the typical workflow for experiments involving this compound and the subsequent disposal decision process.
This guide provides a foundational framework for the safe disposal of this compound. It is crucial to remember that this information is for research use only and is not intended for diagnostic or therapeutic procedures. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.
References
Essential Safety and Operational Guide for Handling APJ Receptor Agonist 5
This document provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with APJ Receptor Agonist 5. The following procedural guidance is designed to ensure a safe laboratory environment and maintain sample integrity.
Compound Information
This compound is a potent, orally active small molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor. It is primarily utilized in preclinical research, particularly in studies related to heart failure.[1][2]
| Property | Value | Source |
| Target | Apelin Receptor (APJ) | [1][2] |
| Potency (EC50) | 0.4 nM | [1][2] |
| Form | Solid (powder) | Assumed |
| Storage | Room temperature (continental US) | [1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. Given its high potency, appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- Fume Hood or Ventilated Enclosure |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Goggles |
Note: Always consult the specific Safety Data Sheet (SDS) for the compound if available. If an SDS is not provided by the manufacturer, handle the compound as a potent pharmacological agent with unknown toxicity.
Handling and Operational Procedures
Adherence to a strict operational workflow is essential for safety and experimental reproducibility.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
